molecular formula C7H5NO B1196931 Anthranil CAS No. 271-58-9

Anthranil

Cat. No.: B1196931
CAS No.: 271-58-9
M. Wt: 119.12 g/mol
InChI Key: FZKCAHQKNJXICB-UHFFFAOYSA-N
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Description

Anthranil undergoes thermal decomposition during single pulse shock-tube experiments to form aniline and cyclopentadiene carbonitrile. Surface-enhanced Raman spectrum of this compound in activated silver colloid has been studied.>2,1-benzoxazole is a benzoxazole in which the benzene ring is fused to a 1,2-oxazole ring across positions 3 and 4. It is a member of 2,1-benzoxazoles and a mancude organic heterobicyclic parent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,1-benzoxazole
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InChI

InChI=1S/C7H5NO/c1-2-4-7-6(3-1)5-9-8-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FZKCAHQKNJXICB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CON=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00181565
Record name Anthranil
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Molecular Weight

119.12 g/mol
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CAS No.

271-58-9
Record name 2,1-Benzisoxazole
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Record name Benz[c]isoxazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Anthranil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanisms, and physicochemical properties of anthranil (2,1-benzisoxazole), a valuable heterocyclic scaffold in medicinal chemistry and materials science. This document details key synthetic methodologies, including mechanistic pathways, experimental protocols, and quantitative data to support researchers in the application of this versatile building block.

Core Properties of this compound

This compound, with the chemical formula C₇H₅NO, is a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to an isoxazole (B147169) ring.[1] Its unique electronic structure and reactivity make it an important precursor for a variety of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₇H₅NO[2]
Molar Mass 119.12 g/mol [2]
Appearance Clear yellow to brown-red liquid[2]
Boiling Point 101-102 °C at 15 mmHg[2]
Density 1.183 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.584[2]
Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. Key spectroscopic data for the parent this compound molecule are summarized below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete assignment of the proton and carbon NMR spectra is crucial for the unambiguous identification of this compound.

¹³C NMR Chemical Shifts (δ, ppm) Reference
110.8 (C7)[3]
120.5 (C4)[3]
Additional signals not specified

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about its functional groups and overall structure. A representative spectrum can be found through online spectral databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of benzoxazole (B165842) derivatives, closely related to this compound, shows absorption maxima in the UVA range, typically between 336 to 374 nm when dissolved in ethanol (B145695).[4]

Key Synthesis Mechanisms and Protocols

Several synthetic routes to the this compound core have been developed, each with its own advantages and limitations. This section details the mechanisms and, where available, the experimental protocols for the most significant of these methods.

Reductive Cyclization of o-Nitroaromatic Compounds

A common and effective method for synthesizing anthranils is the reductive cyclization of ortho-substituted nitroarenes. The specific precursor can vary, with o-nitrobenzaldehydes and o-nitrobenzyl derivatives being common starting materials.

Mechanism: Reductive Cyclization of o-Nitrobenzaldehyde

The mechanism involves the reduction of the nitro group to a nitroso or hydroxylamine (B1172632) intermediate, which then undergoes intramolecular cyclization with the adjacent aldehyde group, followed by dehydration to yield the this compound ring.

start o-Nitrobenzaldehyde intermediate1 Nitroso Intermediate start->intermediate1 [H] intermediate2 Hydroxylamine Intermediate intermediate1->intermediate2 [H] cyclized_intermediate Cyclized Intermediate intermediate2->cyclized_intermediate Intramolecular Cyclization product This compound cyclized_intermediate->product - H₂O

Reductive cyclization of o-nitrobenzaldehyde.

Experimental Protocol: Synthesis of this compound from o-Nitrobenzaldehyde

This protocol is a representative procedure compiled from general descriptions in the literature and should be optimized for specific applications.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-nitrobenzaldehyde in a suitable solvent such as ethanol or acetic acid.

  • Reduction: Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., concentrated HCl), portion-wise to the stirred solution at room temperature. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Cyclization of o-Azidocarbonyl Compounds

The thermal or photochemical decomposition of ortho-azidocarbonyl compounds provides a clean and often high-yielding route to anthranils.

Mechanism: Cyclization of o-Azidobenzaldehyde

Upon heating or irradiation, o-azidobenzaldehyde loses a molecule of nitrogen gas to form a highly reactive nitrene intermediate. This nitrene then undergoes rapid intramolecular cyclization with the adjacent carbonyl oxygen to form the stable this compound ring system.[1]

start o-Azidobenzaldehyde intermediate Nitrene Intermediate start->intermediate Δ or hν - N₂ product This compound intermediate->product Intramolecular Cyclization

Cyclization of o-azidobenzaldehyde.

Experimental Protocol: Synthesis of 3-Phenylthis compound from 2-Azidobenzophenone

This method demonstrates the synthesis of a substituted this compound and can be adapted for other derivatives.

  • Reaction Setup: Dissolve 2-azidobenzophenone in dry xylene in a round-bottom flask equipped with a reflux condenser.[5]

  • Thermolysis: Heat the solution to reflux. The reaction proceeds with the evolution of nitrogen gas.[5]

  • Reaction Monitoring: Monitor the reaction by TLC until all the starting azide (B81097) has been consumed.

  • Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting 3-phenylthis compound is often obtained in quantitative yield and may not require further purification.[5]

Metal-Free Synthesis from o-Carbonyl Anilines

A modern and environmentally friendly approach to this compound synthesis involves the metal-free oxidation of ortho-carbonyl anilines.

Mechanism

This reaction is proposed to proceed through the in-situ generation of an iminoiodane intermediate from the aniline (B41778) and an iodine(III) reagent like iodosobenzene (B1197198) (PhIO). This intermediate then rearranges to form a nitrene, which subsequently undergoes intramolecular cyclization with the ortho-carbonyl group to yield the this compound.

Quantitative Data on this compound Synthesis

The efficiency of different synthetic methods for producing this compound and its derivatives varies depending on the starting materials and reaction conditions. Table 2 summarizes reported yields for several key transformations.

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-AzidobenzophenoneXylene, reflux3-Phenylthis compoundQuantitative[5]
2-Azidobenzoic acidsPhotolysis, base2,1-Benzisoxazol-3(1H)-onesup to 40%[6]
o-NitroarenesElectrochemical reduction3-(Acylamidoalkyl)-2,1-benzisoxazolesup to 81%[7]
o-Nitrobenzyl bromideBromine, UV irradiation (for starting material)o-Nitrobenzyl bromide45-55%[8]

Applications in Drug Development and Materials Science

The this compound scaffold is a key component in a wide range of biologically active molecules and functional materials. Its derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.[9] The ability to functionalize the this compound ring at various positions allows for the fine-tuning of its electronic and steric properties, making it a valuable platform for the development of new pharmaceuticals and organic electronic materials.

This guide provides a foundational understanding of the synthesis and properties of this compound. For more specific applications and detailed procedures, researchers are encouraged to consult the primary literature cited herein.

References

Novel Derivatives of Anthranil: A Technical Guide to Synthesis, Bioactivity, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of novel derivatives of Anthranil (2,1-benzisoxazole), a privileged heterocyclic scaffold in medicinal chemistry. This document details modern synthetic methodologies, presents quantitative biological activity data, outlines detailed experimental protocols, and visualizes key pathways and workflows to support ongoing research and development efforts in this promising area.

Synthesis of Novel 3-Aryl this compound Derivatives

The functionalization of the this compound core, particularly at the C3 position, has been a key strategy in developing new chemical entities. A highly effective and practical method for synthesizing 3-aryl anthranils is the Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)-mediated formal oxidative cross-coupling of readily available anthranils with simple arenes. This approach proceeds via an electrophilic aromatic substitution (EAS) strategy under mild, metal-free conditions.

Quantitative Data: Synthesis of 3-Aryl Anthranils

The Tf₂O-mediated protocol demonstrates broad substrate scope, accommodating a variety of electron-rich arenes and substituted anthranils, delivering products in good to excellent yields.

EntryThis compound (1)Arene (2)Product (3)Yield (%)
1Benzo[c]isoxazoleAnisole3-(4-methoxyphenyl)benzo[c]isoxazole81
2Benzo[c]isoxazoleToluene3-(p-tolyl)benzo[c]isoxazole76
3Benzo[c]isoxazoleNaphthalene3-(naphthalen-1-yl)benzo[c]isoxazole85
4Benzo[c]isoxazolePhenol4-(benzo[c]isoxazol-3-yl)phenol72
55-Chlorobenzo[c]isoxazoleAnisole5-chloro-3-(4-methoxyphenyl)benzo[c]isoxazole88
65-(Trifluoromethyl)benzo[c]isoxazoleAnisole3-(4-methoxyphenyl)-5-(trifluoromethyl)benzo[c]isoxazole78
76-Fluorobenzo[c]isoxazole1,3-Dimethoxybenzene6-fluoro-3-(2,4-dimethoxyphenyl)benzo[c]isoxazole82
Experimental Protocol: General Procedure for Tf₂O-Mediated Synthesis of 3-Aryl Anthranils

This protocol is representative of the synthesis of 3-aryl anthranils via electrophilic aromatic substitution.

Materials:

  • Substituted Benzo[c]isoxazole (1.0 equiv)

  • Arene (1.2 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)

  • Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Argon or Nitrogen atmosphere setup

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted benzo[c]isoxazole (0.2 mmol, 1.0 equiv) and anhydrous DCE (1.0 mL).

  • Cool the resulting solution to -20°C using a suitable cooling bath.

  • Add trifluoromethanesulfonic anhydride (Tf₂O) (0.22 mmol, 1.1 equiv) dropwise to the stirred solution.

  • After the addition of Tf₂O, add the arene (0.24 mmol, 1.2 equiv) to the reaction mixture.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-aryl this compound product.

Visualization: Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent derivatization of the this compound scaffold.

G cluster_synthesis Synthesis of 3-Aryl this compound cluster_derivatization Further Derivatization A This compound (2,1-Benzisoxazole) C Tf₂O Activation A->C B Arene D Electrophilic Aromatic Substitution (EAS) B->D C->D E Purified 3-Aryl this compound D->E F Reductive Ring Opening E->F H Cycloaddition Reactions E->H G 2-Aminodiaryl Ketones (e.g., NSAID precursors) F->G I Nitrogen-Rich Heterocycles (e.g., Benzodiazepines) H->I

General workflow for synthesis and derivatization of anthranils.

Pharmacological Applications of Novel this compound Derivatives

Recent studies have highlighted the potential of 2,1-benzisoxazole derivatives in various therapeutic areas, including neurodegenerative diseases and inflammation.

Novel this compound Derivatives as Monoamine Oxidase (MAO) Inhibitors

A series of novel 2,1-benzisoxazole derivatives have been synthesized and evaluated as inhibitors of human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes critical in the catabolism of monoamine neurotransmitters. Dysregulation of these enzymes is implicated in depression and neurodegenerative disorders like Parkinson's disease.

Several synthesized 2,1-benzisoxazole derivatives demonstrated potent and selective inhibition of MAO-B.[1]

CompoundSubstitution PatternMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
7a 3-(4-chlorophenyl)-5-nitro> 1000.017
7b 3-(4-bromophenyl)-5-nitro> 1000.098
3l 3-(2-naphthyl)5.351.89
5 Bis-anthranil3.290.99
Selegiline(Positive Control)10.50.011
Clorgyline(Positive Control)0.0062.51

This protocol outlines a fluorometric method for determining the in vitro inhibitory activity of compounds against human MAO-A and MAO-B.[2][3]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (B1673886) (substrate)

  • Test compounds and positive controls (e.g., Selegiline, Clorgyline) dissolved in DMSO

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical final assay concentration range is 0.1 nM to 100 µM.

  • In the wells of a 96-well plate, add 50 µL of phosphate buffer.

  • Add 2 µL of the test compound dilution (or DMSO for control wells) to the appropriate wells.

  • Add 25 µL of either MAO-A or MAO-B enzyme solution (pre-diluted in phosphate buffer) to the wells.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding 25 µL of the kynuramine substrate solution (pre-warmed to 37°C).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 75 µL of 1 M NaOH.

  • Measure the fluorescence of the product (4-hydroxyquinoline) using a plate reader with an excitation wavelength of ~310-340 nm and an emission wavelength of ~380-400 nm.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by non-linear regression analysis.

This diagram illustrates the metabolic role of MAO enzymes and the mechanism of their inhibition by novel this compound derivatives.

G cluster_pathway Monoamine Neurotransmitter Catabolism cluster_outcome Therapeutic Outcome Neuro Dopamine, Serotonin, etc. MAO Monoamine Oxidase (MAO-A / MAO-B) Neuro->MAO Metabolites Inactive Metabolites MAO->Metabolites Result Increased Neurotransmitter Levels in Synapse Inhibitor Novel this compound Derivative Inhibitor->MAO Inhibition

Inhibition of MAO by novel this compound derivatives.
This compound-Derived Structures as Anti-inflammatory Agents

The this compound scaffold is a precursor to established non-steroidal anti-inflammatory drugs (NSAIDs). Proquazone (B1679723) is a non-acidic quinazolinone derivative, synthesized from an this compound intermediate, that exhibits potent anti-inflammatory properties.[2]

Like most NSAIDs, the mechanism of action for proquazone involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

The following diagram illustrates the role of COX enzymes in the inflammatory cascade and their inhibition by this compound-derived drugs.

G cluster_membrane Cell Membrane PL Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid PLA2->AA Stimulus COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGE₂, PGI₂, etc.) COX->PGs Inflam Inflammation, Pain, Fever PGs->Inflam Drug Proquazone (this compound-Derived) Drug->COX Inhibition

Inhibition of the COX pathway by this compound-derived NSAIDs.
Emerging Anticancer and Antimicrobial Potential

While the 2,1-benzisoxazole (this compound) scaffold has been explored for various biological activities, the precise molecular mechanisms for its anticancer and antimicrobial effects are still under active investigation. Screening studies have identified 3-substituted-2,1-benzisoxazoles with promising antiplasmodial and antifungal activity.[5]

It is noteworthy that the closely related 1,2-benzisoxazole (B1199462) isomer has been more extensively studied in this regard. For this related scaffold, proposed anticancer mechanisms include the inhibition of critical enzymes such as histone deacetylases (HDACs) and topoisomerase II.[6][7] These targets represent plausible areas of investigation for novel this compound derivatives as well, though further research is required to confirm these mechanisms for the 2,1-benzisoxazole isomer.

Conclusion and Future Directions

The this compound (2,1-benzisoxazole) core is a versatile and valuable scaffold for the development of novel therapeutic agents. Modern synthetic methods, such as the Tf₂O-mediated C-H arylation, provide efficient access to a wide array of derivatives. Recent research has successfully identified novel this compound derivatives with potent and selective MAO-B inhibitory activity, highlighting their potential in treating neurodegenerative diseases. Furthermore, the established clinical use of this compound-derived drugs like proquazone underscores the therapeutic viability of this chemical class.

Future research should focus on elucidating the specific mechanisms of action for the observed anticancer and antimicrobial activities of 2,1-benzisoxazole derivatives. Structure-activity relationship (SAR) studies, guided by computational modeling and a broader range of biological assays, will be crucial in optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation therapeutics.

References

The Multifaceted Biological Activities of Anthranilic Acid Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilic acid, a simple aromatic amino acid, and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4] These compounds are not only integral to the biosynthesis of vital molecules like the amino acid tryptophan but also serve as foundational structures for a multitude of synthetic bioactive agents.[1][4] The inherent structural features of the anthranilic acid core, namely the carboxylic acid and amino groups positioned ortho to each other on a benzene (B151609) ring, provide a versatile platform for chemical modification, leading to a vast library of derivatives with diverse pharmacological profiles.[2][3] This technical guide delves into the core biological activities of anthranilic acid compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways to support further research and drug development endeavors.

Antimicrobial Activity

Derivatives of anthranilic acid have demonstrated significant potential in combating a range of microbial pathogens, including bacteria and fungi. This activity is often attributed to their ability to interfere with essential microbial processes.

Antibacterial and Antifungal Effects

Numerous studies have highlighted the efficacy of anthranilic acid derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6][7] For instance, certain sulfonamide derivatives of anthranilic acid have been shown to selectively inhibit the growth of Candida albicans.[8][9][10][11] The mechanism of action for some of these compounds is believed to involve the inhibition of essential enzymes, such as in the folate biosynthesis pathway, where they can act as structural mimics of para-aminobenzoic acid (PABA).[8][9]

Table 1: Antimicrobial Activity of Selected Anthranilic Acid Derivatives

Compound ClassSpecific Derivative(s)Target Organism(s)Activity MetricValueReference
Sulfonamides4-substituted benzenesulfonamides of anthranilic acidCandida albicans% Inhibition25-50% at 4 µg/mL[8][9][11]
HydrazidesAnthranilohydrazideBacteriaSignificant antibacterial activityNot specified[5]
Benzotriazines3,4-dihydro-4-oxo-1,2,3-benzotriazineBacteriaSignificant antibacterial activityNot specified[5]
OrganodiselenidesMethyl 2-amino-5-(methylselanyl) benzoate (B1203000) (14)Candida albicansIA%100%[6]
Escherichia coliIA%91.3%[6]
Staphylococcus aureusIA%90.5%[6]
Candida albicansMIC2 µM[6]
Staphylococcus aureusMIC2 µM[6]
Escherichia coliMIC0.5 µM[6]
QuinolinesCompound 15Pseudomonas aeruginosaBiofilm reduction~50%[12]
Compound 23Pseudomonas aeruginosaPyocyanin synthesis reduction>70%[12]
Quorum Sensing Inhibition

A novel approach to antimicrobial therapy is the disruption of quorum sensing (QS), a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. Certain hybrid compounds of anthranilic acid have been designed to target the Pseudomonas quinolone signal (PQS)-dependent QS system of Pseudomonas aeruginosa, a pathogen known for its multidrug resistance.[12] By inhibiting QS, these compounds can reduce the production of virulence factors and prevent the formation of biofilms, rendering the bacteria more susceptible to conventional antibiotics and host immune responses.[12]

Anticancer Activity

The anticancer potential of anthranilic acid derivatives is a rapidly expanding area of research. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms of action.[13]

Cytotoxicity and Antiproliferative Effects

Derivatives such as anthranilate sulfonamides have displayed selective cytotoxic effects toward specific cancer cell lines, like MOLT-3 (acute lymphoblastic leukemia).[8][9][10] The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the anthranilic acid scaffold play a crucial role in determining the potency and selectivity of the cytotoxic activity.[8][9] For example, sulfonamides with electron-withdrawing groups have been found to exhibit higher cytotoxicity.[8][9][10]

Table 2: Anticancer Activity of Selected Anthranilic Acid Derivatives

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)Activity MetricValueReference
Anthranilamide DerivativesCompound 7cHCT 116 (colon), MDA-MB-231 (breast)Significant antiproliferative activityNot specified[13]
Anthranilamide DerivativesCompound 12aDaoy (medulloblastoma)IC500.48 µM[14]
OrganodiselenidesMethyl 2-amino-5-(methylselanyl) benzoate (14)HepG2 (liver)IC503.57 ± 0.1 µM[6]
Enzyme and Signaling Pathway Inhibition

A key strategy in modern cancer therapy is the targeted inhibition of enzymes and signaling pathways that are critical for tumor growth and survival. Anthranilic acid derivatives have been successfully designed to inhibit a range of such targets:

  • Methionine Aminopeptidase-2 (MetAP-2): Some anthranilate sulfonamides act as inhibitors of MetAP-2, an enzyme involved in angiogenesis.[8][9]

  • Matrix Metalloproteinases (MMPs): Anthranilate-hydroxamic acid sulfonamides have been reported as potent inhibitors of MMP-9 and MMP-13, which play a role in tumor invasion and metastasis.[8][9]

  • Smoothened (SMO) Receptor: The Hedgehog (Hh) signaling pathway is implicated in the development and progression of several cancers. Anthranilamide derivatives have been developed as potent inhibitors of the SMO receptor, a key component of this pathway.[14]

  • COX-2 and STAT3: In glioma, the cyclooxygenase-2 (COX-2) enzyme and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway are crucial for tumor growth and creating an immunosuppressive microenvironment. N-anthraniloyl tryptamine (B22526) derivatives have been designed to dually inhibit COX-2 and block STAT3 signaling.[15]

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Anthranilic acid derivatives have shown promise as both anti-inflammatory and antioxidant agents.

Anti-inflammatory Effects

The anti-inflammatory properties of anthranilic acid derivatives are well-documented, with some compounds exhibiting effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[16] The mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some derivatives have been shown to prevent albumin denaturation, a common in vitro model for assessing anti-inflammatory activity.[16]

Antioxidant Properties

Certain anthranilic acid sulfonamides have demonstrated superoxide (B77818) scavenging (SOD) activity, indicating their potential to mitigate oxidative stress by neutralizing harmful reactive oxygen species.[8][9][10] Similarly, some organodiselenide-tethered methyl anthranilates have exhibited potent radical scavenging activities in DPPH and ABTS assays.[6]

Table 3: Antioxidant Activity of Selected Anthranilic Acid Derivatives

Compound ClassSpecific Derivative(s)AssayActivity MetricValueReference
Sulfonamides2-(4'-Methoxyphenylsulfonamido) benzoic acid (6)SOD% NBT Inhibition15.7% at 300 µg/mL[8][9]
2-(4'-Chlorophenylsulfonamido) benzoic acid (8)SOD% NBT Inhibition6.1% at 300 µg/mL[8][9]
OrganodiselenidesMethyl 2-amino-5-(methylselanyl) benzoate (14)DPPH% Scavenging96%[6]
ABTS% Scavenging91%[6]
Dimethyl 5,5′-diselanediylbis(2-aminobenzoate) (5)DPPH% Scavenging92%[6]
ABTS% Scavenging86%[6]

Key Signaling Pathways Modulated by Anthranilic Acid Derivatives

The therapeutic effects of many anthranilic acid derivatives are mediated through their interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential during embryonic development and its aberrant activation in adults is linked to various cancers.[17] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor, which relieves the inhibition of the Smoothened (SMO) receptor.[9][18] Activated SMO then triggers a downstream cascade that ultimately leads to the activation of GLI transcription factors, which regulate the expression of target genes involved in cell proliferation and survival.[18] Certain anthranilamide derivatives have been specifically designed to inhibit the SMO receptor, thereby blocking the entire Hh signaling cascade.[14]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Hedgehog Ligand (e.g., Shh) PTCH Patched (PTCH) Shh->PTCH Binds SMO Smoothened (SMO) PTCH->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation Anthranilamide Anthranilamide Derivative Anthranilamide->SMO Inhibits Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes

Caption: The Hedgehog signaling pathway and the inhibitory action of anthranilamide derivatives on SMO.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and angiogenesis.[6][15][19][20][21] The pathway is typically activated by cytokines and growth factors, which leads to the phosphorylation of STAT3 by Janus kinases (JAKs).[20] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and binds to the promoters of target genes, driving their expression.[15][20] Constitutive activation of the STAT3 pathway is a hallmark of many cancers. N-anthraniloyl tryptamine derivatives have been shown to effectively block this pathway by decreasing the phosphorylation of both JAK2 and STAT3.[15]

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocates Anthraniloyl_Tryptamine N-anthraniloyl tryptamine derivative Anthraniloyl_Tryptamine->JAK Inhibits Target_Genes Target Gene Expression pSTAT3_dimer_nuc->Target_Genes Promotes

Caption: The STAT3 signaling pathway and its inhibition by N-anthraniloyl tryptamine derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of anthranilic acid derivatives.

Antimicrobial Susceptibility Testing: Agar (B569324) Dilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[22]

  • Preparation of Antimicrobial Stock Solutions: Dissolve the test compound in a suitable solvent to create a high-concentration stock solution.

  • Preparation of Agar Plates: Prepare a series of twofold dilutions of the antimicrobial stock solution. Add a specific volume of each dilution to molten Mueller-Hinton agar and pour into sterile Petri dishes. Allow the agar to solidify. A control plate with no antimicrobial agent should also be prepared.

  • Inoculum Preparation: Culture the test microorganism overnight in a suitable broth. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Inoculation: Spot a standardized inoculum (approximately 10^4 CFU per spot) onto the surface of each agar plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Agar_Dilution_Workflow Start Prep_Stock Prepare Compound Stock Solution Start->Prep_Stock Serial_Dilute Create Serial Dilutions Prep_Stock->Serial_Dilute Prep_Plates Prepare Agar Plates with Compound Serial_Dilute->Prep_Plates Inoculate Inoculate Plates Prep_Plates->Inoculate Prep_Inoculum Prepare Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End Read_MIC->End

Caption: Workflow for the agar dilution method for MIC determination.

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Incubate_Compound Incubate Treat_Cells->Incubate_Compound Add_MTT Add MTT Reagent Incubate_Compound->Add_MTT Incubate_MTT Incubate (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate Viability and IC50 Read_Absorbance->Analyze_Data End Analyze_Data->End

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Reporter Gene Assay: Dual-Luciferase Assay

The dual-luciferase reporter assay is used to study gene expression and signal transduction pathways by measuring the activity of two luciferases, typically Firefly and Renilla.[1][2][16][24][25]

  • Cell Transfection: Co-transfect cells with a reporter plasmid containing the Firefly luciferase gene under the control of a promoter of interest and a control plasmid with the Renilla luciferase gene under a constitutive promoter.

  • Compound Treatment: Treat the transfected cells with the test compound.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Firefly Luciferase Assay: Add the cell lysate to a luminometer tube containing Luciferase Assay Reagent II (LAR II) and measure the Firefly luciferase activity.

  • Renilla Luciferase Assay: Add Stop & Glo® Reagent to the same tube to quench the Firefly luciferase reaction and activate the Renilla luciferase. Measure the Renilla luciferase activity.

  • Data Normalization: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Conclusion

Anthranilic acid and its derivatives constitute a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents underscores their potential for the development of novel therapeutics. The ability to chemically modify the anthranilic acid scaffold allows for the fine-tuning of their pharmacological properties and the targeting of specific molecular pathways. The continued exploration of the structure-activity relationships, mechanisms of action, and therapeutic applications of these compounds will undoubtedly pave the way for the discovery of new and effective drugs to address a range of human diseases. This guide provides a foundational resource for researchers and drug development professionals to build upon in their pursuit of innovative treatments derived from the anthranilic acid core.

References

2,1-benzisoxazole chemical structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Structure and Bonding of 2,1-Benzisoxazole

Abstract

2,1-Benzisoxazole, also known as anthranil, is a heterocyclic aromatic compound featuring a benzene (B151609) ring fused to an isoxazole (B147169) ring.[1][2] This scaffold is of significant interest to researchers, scientists, and drug development professionals due to its presence in a wide array of pharmacologically active molecules, including antipsychotic and anticonvulsant drugs.[2][3] Its unique electronic structure and bonding characteristics are fundamental to its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the molecular structure, bonding, and spectroscopic properties of 2,1-benzisoxazole. It includes a summary of quantitative structural data, detailed experimental protocols for its synthesis and characterization, and graphical representations of synthetic pathways and analytical workflows to support further research and development.

Molecular Structure and Bonding

2,1-Benzisoxazole is an aromatic organic compound with the molecular formula C₇H₅NO.[1] The structure consists of a benzene ring fused to a 1,2-oxazole ring via the C-N bond.[4] This fusion results in a bicyclic system that is relatively stable due to its aromaticity.[2]

Physicochemical Properties

The fundamental physicochemical properties of 2,1-benzisoxazole are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₅NO[1][4]
Molecular Weight 119.12 g/mol [1]
CAS Number 271-58-9[1]
Appearance Clear yellow to brown-red liquid[4][5]
Density 1.183 g/mL at 25 °C[4]
Boiling Point 215 °C[4]
Refractive Index n20/D 1.584[4]
Structural and Bonding Parameters

For instance, X-ray analysis of a 1,3-dihydro-2,1-benzisoxazole derivative revealed that the nitrogen atom is highly pyramidal, with the sum of bond angles around it being 324.6°.[6] This deviation from the 360° expected for a planar atom highlights the stereochemical characteristics of the heterocyclic ring in its reduced form.[6]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of 2,1-benzisoxazole and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The chemical shifts provide information about the electronic environment of each nucleus.

NucleusChemical Shift (ppm)Reference
¹H NMR 7.0 - 8.5[7][8][9]
¹³C NMR 113 - 165[10][11]

Note: The specific chemical shifts and coupling patterns depend on the solvent used and the substitution pattern on the benzisoxazole ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2,1-benzisoxazole shows a molecular ion peak corresponding to its molecular weight, confirming its elemental composition.[12]

Experimental Protocols

Synthesis of 2,1-Benzisoxazoles via Decyanative Cyclization

This protocol describes an efficient, solvent-free synthesis of 2,1-benzisoxazoles from 2-nitrophenyl acetonitriles at room temperature, promoted by trifluoromethanesulfonic acid (TfOH).[13]

Materials:

  • Substituted 2-nitrophenyl acetonitrile (B52724) (1.0 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (2.0 equiv)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard workup and purification supplies (e.g., ethyl acetate (B1210297), saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄, silica (B1680970) gel for chromatography)

Procedure:

  • To a round-bottom flask containing the 2-nitrophenyl acetonitrile derivative, add TfOH at room temperature.[13]

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]

  • Upon completion, carefully quench the reaction by adding the mixture to a stirred, saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2,1-benzisoxazole derivative.[13]

Protocol for NMR Spectroscopic Analysis

Procedure:

  • Dissolve approximately 5-10 mg of the purified 2,1-benzisoxazole sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).

  • Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[11]

  • Process the resulting Free Induction Decay (FID) data (e.g., Fourier transform, phase correction, baseline correction) to obtain the final spectra for analysis.

Reaction Pathways and Analytical Workflows

Visualizing reaction mechanisms and experimental workflows can clarify complex relationships and procedures. The following diagrams were generated using the DOT language.

Proposed Mechanism for Decyanative Cyclization

The synthesis of 2,1-benzisoxazoles from 2-nitrophenyl acetonitriles is proposed to proceed through an acid-promoted enolization, followed by intramolecular cyclization and a retro-Diels–Alder-type elimination.[13]

G sub 2-Nitrophenyl Acetonitrile (1) enol Intermediate C (Enol) sub->enol TfOH-promoted enolization cyclized Cyclized Intermediate enol->cyclized Intramolecular cyclization product 2,1-Benzisoxazole (2) cyclized->product Retro-Diels-Alder-type reaction & elimination

Caption: Proposed reaction mechanism for the synthesis of 2,1-benzisoxazoles.

General Workflow for Structural Characterization

The logical workflow for synthesizing and characterizing a novel 2,1-benzisoxazole derivative typically involves synthesis, purification, and a suite of analytical techniques to confirm its structure and purity.

G start Synthesis of Derivative purify Purification (e.g., Chromatography) start->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry (MS) purify->ms xray Single Crystal X-ray Diffraction purify->xray data Data Analysis & Structure Elucidation nmr->data ms->data xray->data report Final Report / Publication data->report

Caption: Standard workflow for synthesis and structural analysis of derivatives.

Conclusion

2,1-Benzisoxazole possesses a stable, aromatic heterocyclic structure that serves as a critical pharmacophore in medicinal chemistry. Its bonding characteristics, elucidated through spectroscopic and crystallographic methods, are key to understanding its reactivity and potential as a building block for novel therapeutic agents. The experimental protocols and logical workflows detailed in this guide provide a framework for researchers to synthesize, characterize, and further investigate this important class of compounds.

References

The Reactivity of the Isoxazole Ring in Anthranil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anthranil, also known as 2,1-benzisoxazole, is a bicyclic heteroaromatic compound featuring a benzene (B151609) ring fused to an isoxazole (B147169) ring.[1][2] Unlike its more stable isomers, benzoxazole (B165842) and 1,2-benzisoxazole, the arrangement of heteroatoms in this compound leads to disrupted aromaticity, rendering it highly reactive.[1][2] This inherent reactivity makes this compound a versatile and valuable precursor in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and as a key intermediate in the synthesis of various pharmaceuticals.[1][3] This guide provides an in-depth exploration of the reactivity of the isoxazole ring within the this compound scaffold, detailing key transformations, experimental protocols, and their applications in drug discovery.

Synthesis of the this compound Core

The construction of the 2,1-benzisoxazole framework is typically achieved through the cyclization of suitably ortho-substituted benzene derivatives. Common strategies involve starting materials with ortho-pairs like nitro and alkyl, nitro and carbonyl, or carbonyl and azido (B1232118) groups.[3] One prevalent method involves the reaction of nitroarenes with benzylic C-H acids, which proceeds through the formation of a σ H-adduct, followed by intramolecular addition-elimination to form the isoxazole ring.[3][4]

G General Synthesis of Anthranils cluster_start Starting Materials cluster_reaction Reaction Pathway Nitroarene Nitroarene Adduct σH-Adduct Formation Nitroarene->Adduct + Carbanion (Base) Carbanion Benzylic C-H Acid (e.g., Phenylacetonitrile) Carbanion->Adduct Nitroso Nitroso Intermediate Adduct->Nitroso Silylating Agent + Additional Base Cyclization Intramolecular Addition-Elimination Nitroso->Cyclization Protonation/ Elimination Product 3-Substituted this compound Cyclization->Product

Caption: General pathway for the synthesis of anthranils.

Key Reactivity Patterns of the Isoxazole Ring

The unique electronic structure of the this compound ring system, particularly the labile N-O bond in the isoxazole moiety, dictates its chemical behavior.[5][6] Its reactivity can be broadly classified into electrophilic aromatic substitution, nucleophilic attack leading to ring-opening, transition metal-catalyzed transformations, and cycloaddition reactions.

While the isoxazole ring itself is electron-rich, direct C-H functionalization of simple anthranils can be challenging. However, recent methodologies have enabled efficient electrophilic substitution at the C3 position. A practical route involves the activation of the this compound ring with triflic anhydride (B1165640) (Tf₂O), which generates a reactive oxonium species.[7][8] This intermediate readily undergoes electrophilic aromatic substitution with a wide range of arenes, alkenes, and other nucleophiles to yield C3-functionalized anthranils.[7][9]

G Mechanism of C3-Arylation of this compound This compound This compound Oxonium Reactive Oxonium Intermediate This compound->Oxonium + Tf₂O Tf2O Tf₂O Tf2O->Oxonium Arene Arene (Ar-H) Sigma Sigma Complex Arene->Sigma Oxonium->Sigma + Arene Product 3-Aryl this compound Sigma->Product Rearomatization (-H⁺, -TfOH)

Caption: Electrophilic aromatic substitution at the C3 position.

Table 1: Synthesis of 3-Aryl Anthranils via Electrophilic Aromatic Substitution [7][8]

EntryThis compound SubstrateAreneProductYield (%)
1This compoundAnisole3-(4-Methoxyphenyl)this compound92
2This compoundToluene3-(4-Methylphenyl)this compound85
35-Chlorothis compoundBenzene5-Chloro-3-phenylthis compound88
45-(Trifluoromethyl)this compound1-Bromo-4-methoxybenzene5-(Trifluoromethyl)-3-(4-methoxyphenyl)this compound87

Experimental Protocol: General Procedure for C3-Arylation of Anthranils [7] To a solution of this compound (1.0 equiv.) and the arene (2.0-3.0 equiv.) in a suitable solvent (e.g., dichloromethane), triflic anhydride (Tf₂O, 1.5 equiv.) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 3-aryl this compound.

A defining characteristic of the this compound scaffold is the propensity of the isoxazole ring to undergo cleavage, most commonly at the weak N-O bond.[5] This transformation is a powerful tool for synthesizing a variety of important nitrogen-containing compounds.

Nucleophilic Ring-Opening: Anthranils react with various nucleophiles, leading to the cleavage of the isoxazole ring.[1][10] For instance, treatment with sodium dithionite (B78146) (Na₂S₂O₄) or zinc in acetic acid reductively cleaves the N-O bond to furnish o-aminobenzophenones, which are key intermediates in the synthesis of 1,4-benzodiazepines like the psychoactive drug chlordiazepoxide.[1][7]

Transition Metal-Catalyzed Ring-Opening: Modern synthetic methods extensively utilize transition metals such as cobalt, rhodium, and gold to catalyze the ring-opening of anthranils.[11][12][13] These reactions typically proceed through the formation of a highly reactive metal-nitrenoid intermediate after the cleavage of the N-O bond.[11] This intermediate can then undergo a variety of subsequent transformations. A notable example is the Cp*Co(III)-catalyzed intramolecular C-H amination of C7-aryl substituted anthranils to produce carbazoles.[11][14] This process involves an "unconventional" ring opening facilitated by electron donation from the C7 aryl group.[11]

G Cobalt-Catalyzed Intramolecular C-H Amination Catalyst [Cp*Co(III)]⁺ Complex Co-Anthranil Complex Catalyst->Complex Coordination This compound C7-Aryl this compound This compound->Complex RingOpening Unconventional Ring Opening Complex->RingOpening Nitrenoid Cobalt-Nitrenoid Intermediate RingOpening->Nitrenoid Electrocyclization Electrocyclization Nitrenoid->Electrocyclization Intramolecular C-H Amination Product Carbazole (B46965) Electrocyclization->Product Product->Catalyst Catalyst Regeneration

Caption: Catalytic cycle for carbazole synthesis via C-H amination.

Table 2: Transition Metal-Catalyzed Reactions of Anthranils

Catalyst SystemReactant(s)Product TypeRef.
Cp*Co(III)C7-Aryl this compoundCarbazoles[11]
IPrAuCl/AgNTf₂This compound + Ynamide7-Acylindoles[15]
JohnPhosAuCl/AgSbF₆This compound + YnamideQuinolines / Quinoline Oxides[15]
Fe(III) (Microwave)Isoxazole + Enaminoketone1,4-Diacyl Pyrroles[12]
Silver (Ag)This compound + α-IsocyanoacetateBenzo[d][1][3]diazepinones[16]

Experimental Protocol: Cobalt-Catalyzed Synthesis of Carbazoles [11] In a glovebox, a screw-capped vial is charged with the C7-aryl substituted this compound (1.0 equiv.), [Cp*Co(CO)I₂] (catalyst, mol%), and AgSbF₆ (co-catalyst, mol%). Anhydrous solvent (e.g., 1,2-dichloroethane) is added, and the vial is sealed. The reaction mixture is then heated at a specified temperature (e.g., 100 °C) for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the corresponding carbazole derivative.

The this compound ring system can participate as a 3-atom component in various cycloaddition reactions, providing access to more complex fused heterocyclic systems. A notable example is the [3+4] cycloaddition with azaoxyallyl cations or α-isocyanoacetates to construct the seven-membered benzodiazepine (B76468) core, a privileged structure in medicinal chemistry.[16][17] These reactions offer a direct and efficient route to multisubstituted benzodiazepines under mild, often transition-metal-free, conditions.[17]

G [3+4] Cycloaddition for Benzodiazepine Synthesis This compound This compound (3-atom component) Cycloaddition [3+4] Cycloaddition This compound->Cycloaddition Azaoxyallyl Azaoxyallyl Cation (4-atom component) Azaoxyallyl->Cycloaddition Base-mediated Product Benzodiazepine Derivative Cycloaddition->Product

Caption: Synthesis of benzodiazepines via [3+4] cycloaddition.

Applications in Drug Discovery and Development

The diverse reactivity of the this compound core makes it a cornerstone for the synthesis of numerous biologically active molecules and pharmaceutical agents.[6][18][19]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Reductive cleavage of 3-aryl anthranils provides a direct route to 2-aminodiaryl ketones, which are key precursors for NSAIDs such as amfenac (B1665970) and bromfenac.[7][9]

  • Psychoactive Drugs: As mentioned, anthranils are pivotal in synthesizing the benzodiazepine scaffold, found in drugs used to treat anxiety and insomnia, such as chlordiazepoxide.[7]

  • Anticancer Agents: The isoxazole motif is present in many compounds with demonstrated anticancer activity.[19][20] The synthetic accessibility of diverse this compound derivatives allows for the creation of libraries for screening potential anticancer therapeutics.[21][22]

  • Protein Kinase Inhibitors: Substituted anthranils have been identified as key intermediates in the synthesis of various protein kinase inhibitors, which are a major class of targeted cancer therapies.[3][4]

Conclusion

The isoxazole ring within the this compound scaffold possesses a rich and varied chemical reactivity, driven by its inherent ring strain and the labile N-O bond. This reactivity has been harnessed through electrophilic substitution, nucleophilic ring-opening, transition metal catalysis, and cycloaddition reactions to build a wide array of complex molecular architectures. For researchers in drug discovery and organic synthesis, a thorough understanding of these reaction pathways provides a powerful toolkit for the design and construction of novel therapeutics and functional materials. The continued development of new catalytic systems and reaction methodologies promises to further expand the synthetic utility of this versatile heterocyclic core.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Aromaticity of Anthranil

Abstract

This compound (2,1-benzisoxazole) is a bicyclic heterocyclic compound featuring a fused benzene-isoxazole ring system.[1] As an isomer of the more stable benzoxazole (B165842) and 1,2-benzisoxazole (B1199462), this compound's unique electronic structure and disrupted aromaticity make it a subject of significant interest.[1][2] This document provides a comprehensive technical overview of the aromaticity of the this compound core, presenting quantitative data from experimental and computational studies. It details the methodologies employed in these analyses and explores the implications of this compound's distinct properties for its role as a versatile building block in the synthesis of medicinally active compounds and materials science applications.[3][4]

Introduction to this compound

This compound, with the molecular formula C₇H₅NO, is distinguished from its isomers, 1,2-benzisoxazole and benzoxazole, by the arrangement of the nitrogen and oxygen atoms in the five-membered ring.[1] This specific arrangement results in a disruption of aromaticity, rendering it the least thermodynamically stable of the three isomers.[1][2] Despite its lower stability, the this compound scaffold is a valuable synthon in organic chemistry, utilized in the construction of various C–N bonds and N-heterocycles.[3][5] Its derivatives are integral to the development of pharmaceuticals, including analgesics and drugs for anxiety and insomnia, as well as molecular photosensitizers.[4][5][6]

The concept of aromaticity is central to understanding the reactivity and stability of this compound. Aromaticity is typically associated with cyclic, planar molecules with a continuous system of delocalized π-electrons, leading to enhanced stability. The deviation from this electronic configuration in this compound is the primary focus of this guide.

Aromaticity Analysis: A Comparative Study

The aromaticity of this compound and its isomers has been rigorously investigated using a combination of thermochemical experiments and quantum chemical computations. These studies consistently demonstrate a clear hierarchy of stability and aromatic character.

Thermodynamic Stability

The thermodynamic stability of a molecule is a key energetic criterion for aromaticity. Experimental data on the standard molar enthalpy of formation (ΔHf°) reveals the significant instability of this compound relative to its isomers.

Data Presentation: Thermodynamic and Magnetic Properties

The following table summarizes the key quantitative data from thermochemical and computational analyses of this compound and its isomers.

CompoundStructureStandard Molar Enthalpy of Formation (ΔHf°) (kJ mol⁻¹)[2]NICS(0) - 5-membered ring (ppm)[2]NICS(0) - 6-membered ring (ppm)[2]
This compound (2,1-Benzisoxazole) this compound Structure180.8-10.7-4.4
1,2-Benzisoxazole 1,2-Benzisoxazole Structure138.9-1.5-10.3
Benzoxazole Benzoxazole Structure44.8-0.3-11.6

NICS(0) refers to the Nucleus-Independent Chemical Shift calculated at the geometric center of the respective ring.

The data clearly indicates the aromaticity order based on thermodynamic stability is: Benzoxazole > 1,2-Benzisoxazole > this compound .[2][7]

Magnetic Criteria of Aromaticity: NICS and Ring Currents

Nucleus-Independent Chemical Shift (NICS) is a widely used computational metric to probe aromaticity. It measures the magnetic shielding at a specific point in space (typically the center of a ring). A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.

Computational studies reveal two distinct patterns among the isomers.[2]

  • This compound exhibits a large negative NICS value in the five-membered ring, suggesting this ring sustains a diatropic current.

  • 1,2-Benzisoxazole and Benzoxazole show large negative NICS values in the six-membered ring, indicating a more benzene-like character for the carbocyclic ring in these isomers.[2]

Direct computation of the π-current density (the "ring current") provides a more detailed picture. In benzoxazole and 1,2-benzisoxazole, the current bifurcates, with a strong, coherent benzene-like current in the six-membered ring. In contrast, this compound sustains a single perimeter π-current loop, similar to naphthalene, with less distinct separation between the rings.[2] This perimeter circulation, while qualifying the molecule as aromatic by the magnetic criterion, is consistent with its lower thermodynamic stability.[2]

G cluster_0 Comparative Aromaticity of Benzisoxazole Isomers cluster_1 Magnetic Properties (NICS & Ring Current) This compound This compound (2,1-Benzisoxazole) ΔHf°: +180.8 kJ/mol Stability: Least Stable Benzisoxazole 1,2-Benzisoxazole ΔHf°: +138.9 kJ/mol Stability: Intermediate This compound->Benzisoxazole Increasing Thermodynamic Stability & Aromatic Character Anthranil_NICS NICS (5-ring): -10.7 NICS (6-ring): -4.4 Current: Single perimeter loop This compound->Anthranil_NICS Benzoxazole Benzoxazole ΔHf°: +44.8 kJ/mol Stability: Most Stable Benzisoxazole->Benzoxazole Increasing Thermodynamic Stability & Aromatic Character Isomers_NICS NICS (5-ring): ~ -1 NICS (6-ring): ~ -11 Current: Strong benzene-like (bifurcated flow) Benzisoxazole->Isomers_NICS Benzoxazole->Isomers_NICS

Caption: Logical relationship of stability and aromaticity for this compound and its isomers.

Experimental and Computational Protocols

Experimental Protocol: Calorimetry

The experimental determination of the standard molar enthalpy of formation for liquid this compound is achieved through static bomb calorimetry.

Methodology:

  • Sample Preparation: A precise mass of the liquid this compound sample is placed in a gelatin capsule and positioned within a platinum crucible inside a calorimetric bomb.

  • Combustion: The bomb is filled with high-purity oxygen to a pressure of ~3.04 MPa and a small amount of distilled water is added to ensure saturation. The combustion is initiated by an electrical fuse.

  • Temperature Measurement: The temperature change of the water in the calorimeter is monitored with high precision to determine the energy released during combustion.

  • Energy Calculation: The energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Corrections are made for the formation of nitric acid.

  • Enthalpy of Formation: The standard enthalpy of combustion is used to derive the standard molar enthalpy of formation in the liquid state using Hess's law.

  • Enthalpy of Vaporization: The standard molar enthalpy of vaporization is determined using Calvet microcalorimetry to convert the liquid-phase enthalpy of formation to the gaseous phase, which is used for theoretical comparisons.[8]

Computational Protocol: Aromaticity Indices

Quantum chemical calculations are essential for determining magnetic aromaticity indices like NICS and for visualizing ring currents.

Caption: A typical computational workflow for assessing molecular aromaticity.

Methodology Details:

  • Software: Calculations are typically performed using quantum chemistry software packages like Gaussian.

  • Geometry Optimization: The molecular structures of this compound and its isomers are optimized using a suitable level of theory, such as Restricted Hartree-Fock (RHF) with a 6-31G** basis set.[2]

  • NICS Calculation: Using the Gauge-Including Atomic Orbital (GIAO) method, the magnetic shielding tensors are calculated. NICS values are obtained by placing a "ghost" atom (Bq) at the geometric center of each ring and calculating its isotropic magnetic shielding, with the sign reversed.[9][10]

  • Ring Current Visualization: The π-current density is computed using methods like the Continuous Transformation of the Origin of the Current Density – Diamagnetic Zero (CTOCD-DZ).[2] This allows for the generation of current density maps that visualize the flow of electrons under an external magnetic field.

Reactivity and Applications in Drug Development

The unique electronic structure of this compound governs its reactivity. It serves as a versatile building block for more complex N-heterocycles.[3] For instance, the C3 position of this compound can be functionalized through electrophilic aromatic substitution, providing a practical route to valuable 3-aryl anthranils.[5] These derivatives are precursors to clinically important drugs like proquazone (B1679723) (an NSAID) and chlordiazepoxide (an anxiolytic).[5]

Caption: Simplified pathway for the synthesis of 3-aryl anthranils.

The this compound scaffold is a privileged structure in medicinal chemistry.[9][11] Its derivatives have been explored for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[11][12] The ability to tune the electronic properties of the this compound core through substitution makes it an attractive platform for designing novel therapeutic agents.[4]

Conclusion

This compound presents a fascinating case study in aromaticity. While it qualifies as an aromatic molecule based on magnetic criteria, evidenced by a diatropic perimeter ring current, it is significantly less stable than its isomers, benzoxazole and 1,2-benzisoxazole. This is due to a disrupted aromaticity resulting from the specific placement of the heteroatoms. Quantitative analysis of its thermodynamic properties and nucleus-independent chemical shifts confirms its position as the least aromatic of the three isomers. Understanding the nuanced aromaticity of this compound is crucial for predicting its reactivity and for its strategic application as a versatile and valuable core in the synthesis of pharmaceuticals and advanced materials.

References

Theoretical Underpinnings of Anthranil Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranil (2,1-benzisoxazole) and its isomers, 1,2-benzisoxazole (B1199462) and benzoxazole, are heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their utility as scaffolds for pharmacologically active molecules necessitates a thorough understanding of their intrinsic stability. This technical guide provides a comprehensive overview of the theoretical and experimental studies on the stability of this compound, focusing on its thermodynamic properties and isomerization pathways. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering insights into the relative stabilities and interconversion barriers of these important heterocyclic systems.

Relative Stability of this compound and Its Isomers

The thermodynamic stability of this compound and its isomers has been a subject of both experimental and computational investigation. The gas-phase standard molar enthalpies of formation (ΔfH°(g)) provide a direct measure of their relative stabilities. Experimental data clearly indicates that this compound is the least stable isomer among the three.

Table 1: Experimental Gas-Phase Standard Molar Enthalpies of Formation (ΔfH°(g)) at 298.15 K

CompoundStructureΔfH°(g) (kJ/mol)
This compound (2,1-benzisoxazole)180.8
1,2-Benzisoxazole138.9
Benzoxazole44.8

The data unequivocally shows the stability order to be: Benzoxazole > 1,2-Benzisoxazole > this compound . This trend can be attributed to differences in aromaticity and ring strain. Benzoxazole is the most stable due to its aromatic benzene (B151609) and oxazole (B20620) rings. 1,2-Benzisoxazole is less stable than benzoxazole, and this compound is the least stable of the three.

Isomerization Pathways and Activation Barriers

The interconversion between these isomers is a key aspect of their chemistry. While detailed experimental data on the isomerization barriers between all three isomers is scarce, computational studies have provided valuable insights. For instance, the isomerization of 1,2-benzisoxazole to o-hydroxybenzonitrile has been studied, revealing a complex potential energy surface with multiple intermediates and transition states. The calculated activation energy for this process highlights the significant energy input required for isomerization.

A proposed isomerization pathway between this compound and its more stable isomers likely involves the cleavage of the weak N-O bond and subsequent rearrangement. The transition states for these processes are high-energy structures that represent the energy barrier that must be overcome for the isomerization to occur.

Isomerization_Pathway This compound This compound (2,1-benzisoxazole) TS1 Transition State 1 This compound->TS1 ΔG‡₁ 1,2-Benzisoxazole 1,2-Benzisoxazole TS1->1,2-Benzisoxazole TS2 Transition State 2 1,2-Benzisoxazole->TS2 ΔG‡₂ Benzoxazole Benzoxazole TS2->Benzoxazole

Caption: A conceptual diagram of the isomerization pathway from this compound to its more stable isomers, highlighting the transition states.

Experimental Methodologies

The determination of the thermodynamic properties of this compound and its isomers relies on precise calorimetric techniques.

Static Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound is determined using a static bomb calorimeter.

Protocol:

  • A precisely weighed sample of liquid this compound is placed in a crucible within a high-pressure vessel (the "bomb").

  • The bomb is sealed and pressurized with an excess of pure oxygen.

  • The bomb is submerged in a known quantity of water in a well-insulated container (the calorimeter).

  • The sample is ignited electrically, and the complete combustion reaction occurs.

  • The temperature change of the water is meticulously measured.

  • The heat capacity of the calorimeter is determined by burning a standard substance with a known heat of combustion (e.g., benzoic acid).

  • The standard enthalpy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.

Calvet Microcalorimetry

The standard molar enthalpy of vaporization of this compound is measured using a Calvet microcalorimeter.

Protocol:

  • A small, accurately weighed sample of liquid this compound is placed in a sample cell within the microcalorimeter.

  • The sample is heated to a constant temperature.

  • The heat flow required to maintain the sample at a constant temperature during its vaporization is measured by a thermopile.

  • The enthalpy of vaporization is calculated from the integrated heat flow and the molar amount of the sample.

Theoretical and Computational Methodologies

Computational chemistry plays a pivotal role in understanding the stability and reactivity of molecules like this compound. High-level ab initio methods are employed to calculate their thermochemical properties.

G3(MP2)//B3LYP Composite Method

The G3(MP2)//B3LYP (Gaussian-3 theory using MP2 and B3LYP) is a composite computational method that provides accurate thermochemical data.

Workflow:

G3MP2B3LYP_Workflow cluster_geom_opt Geometry Optimization & Frequencies cluster_energy_calc Single-Point Energy Calculations cluster_corrections Corrections GeomOpt B3LYP/6-31G(d) Geometry Optimization FreqCalc B3LYP/6-31G(d) Frequency Calculation GeomOpt->FreqCalc QCISDT QCISD(T)/6-31G(d) GeomOpt->QCISDT MP2_large MP2/G3Large GeomOpt->MP2_large MP2_small MP2/6-31G(d) GeomOpt->MP2_small ZPE Zero-Point Energy (from FreqCalc) FreqCalc->ZPE FinalEnergy Final G3(MP2)//B3LYP Energy QCISDT->FinalEnergy MP2_large->FinalEnergy MP2_small->FinalEnergy ZPE->FinalEnergy HLC Higher-Level Correction HLC->FinalEnergy

The Genesis of a Heterocycle: A Technical History of 2,1-Benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, an in-depth understanding of the foundational scaffolds in medicinal chemistry is paramount. 2,1-Benzisoxazole, also known as anthranil, represents a significant heterocyclic core, the history of which is rooted in the foundational era of organic chemistry. This technical guide explores the discovery, early synthesis, and historical development of this important structural motif.

Discovery and First Synthesis by Paul Friedländer (1882)

The first documented synthesis of 2,1-benzisoxazole was reported in 1882 by the German chemist Paul Friedländer. His work, titled "Ueber o-Amidobenzaldehyd" (On o-Aminobenzaldehyde), published in the Berichte der deutschen chemischen Gesellschaft, detailed the preparation of this novel heterocyclic system. The synthesis was achieved through the reductive cyclization of o-nitrobenzaldehyde. This seminal work laid the groundwork for the future exploration and utilization of the 2,1-benzisoxazole scaffold.

Early Synthetic Methodologies and their Evolution

The initial synthesis of 2,1-benzisoxazole relied on the chemical reduction of an ortho-substituted nitroarene. Over time, various reagents and approaches have been employed to effect this transformation, reflecting the broader advancements in synthetic organic chemistry.

The Friedländer Synthesis (1882)

The historical synthesis of 2,1-benzisoxazole by Friedländer involved the reduction of o-nitrobenzaldehyde. While the original publication provides a qualitative description, the general approach of reductive cyclization of an o-nitrobenzyl derivative became a cornerstone for accessing this heterocycle.

Experimental Protocol: Reductive Cyclization of o-Nitrobenzaldehyde (Conceptual Reconstruction based on historical context)

  • Starting Material: o-Nitrobenzaldehyde

  • Reducing Agent: Early methods would have employed nascent hydrogen, typically generated from a metal and acid (e.g., tin and hydrochloric acid) or other reducing systems available at the time.

  • Procedure: To a solution or suspension of o-nitrobenzaldehyde in a suitable solvent (such as ethanol (B145695) or water), the reducing agent would be added portion-wise. The reaction mixture would be stirred, likely with heating, to facilitate the reduction of the nitro group to a hydroxylamine (B1172632) or nitroso intermediate, which would then undergo intramolecular cyclization with the adjacent aldehyde to form the 2,1-benzisoxazole ring.

  • Work-up: Upon completion of the reaction, the product would be isolated by extraction into an organic solvent, followed by distillation or crystallization for purification.

Subsequent Developments in Synthesis

Following Friedländer's discovery, other methods for the synthesis of 2,1-benzisoxazoles were developed. These include:

  • From o-Azidocarbonyl Compounds: The decomposition of o-azidobenzaldehydes or o-azidophenyl ketones, often thermally or photochemically, leads to the formation of a nitrene intermediate which then cyclizes to form the 2,1-benzisoxazole ring with the expulsion of nitrogen gas.

  • From o-Nitrobenzyl Derivatives: Dehydration of o-nitrobenzyl alcohols or related compounds with a suitable leaving group on the benzylic carbon can also yield 2,1-benzisoxazoles.

Quantitative Data from Early Studies

Historical records on the quantitative aspects of the first synthesis are not as detailed as modern reports. However, based on the characterization of the compound, the following physical properties were established.

PropertyValue (from early literature)
Molecular Formula C₇H₅NO
Appearance Liquid
Boiling Point Not explicitly detailed in the initial discovery paper, but later established.
Yield Not quantitatively reported in the 1882 publication.

Visualizing the Foundational Synthesis

The following diagrams illustrate the key historical synthetic pathway to 2,1-benzisoxazole and a related logical relationship.

Friedlander_Synthesis start o-Nitrobenzaldehyde intermediate o-Hydroxylaminobenzaldehyde (or o-Nitrosobenzaldehyde intermediate) start->intermediate Reduction (e.g., Sn/HCl) product 2,1-Benzisoxazole (this compound) intermediate->product Intramolecular Cyclization & Dehydration

Caption: The historical synthesis of 2,1-benzisoxazole by Friedländer.

Logical_Relationship parent Ortho-Substituted Nitroarenes child1 o-Nitrobenzaldehydes parent->child1 child2 o-Nitrobenzyl alcohols parent->child2 child3 o-Nitrophenyl ketones parent->child3 product 2,1-Benzisoxazoles child1->product Reductive Cyclization child2->product Dehydrative Cyclization child3->product Reductive Cyclization

Caption: Key precursor classes for the synthesis of 2,1-benzisoxazoles.

Conclusion

The discovery of 2,1-benzisoxazole by Paul Friedländer in 1882 through the reductive cyclization of o-nitrobenzaldehyde marked a significant step in the field of heterocyclic chemistry. This foundational work opened the door to a new class of compounds that would later prove to be of immense value, particularly in the realm of medicinal chemistry. The evolution of synthetic methods from the classical reductive approaches to more modern techniques underscores the enduring importance of this heterocyclic scaffold. For today's researchers, a grasp of this historical context provides a deeper appreciation for the chemical ingenuity that underpins modern drug discovery and development.

Physical Properties of Anthranil and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of anthranil (2,1-benzisoxazole) and its key analogs. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering critical data for the design and synthesis of novel therapeutic agents. This document summarizes quantitative data in structured tables, details experimental methodologies for key characterization techniques, and provides visual representations of relevant biological pathways involving these compounds.

Core Physical Properties

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] A thorough understanding of their physical properties is paramount for predicting their behavior in various chemical and biological systems, including solubility, membrane permeability, and interaction with biological targets.

This compound

This compound, the parent compound, is a colorless to slightly yellow liquid at room temperature.[2] It is an aromatic heterocyclic compound with the molecular formula C₇H₅NO.[3]

Anthranilic Acid: A Key Analog

Anthranilic acid (2-aminobenzoic acid) is a crucial analog and a common precursor in the synthesis of various pharmaceuticals.[4] It exists as a white to pale-yellow crystalline powder.[5] Unlike this compound, anthranilic acid possesses both an acidic carboxylic group and a basic amino group, rendering it amphoteric.[6]

Substituted this compound Analogs

The physical properties of this compound analogs can be significantly altered by the introduction of various substituents on the benzisoxazole ring system. These modifications are often employed in drug design to modulate the compound's pharmacokinetic and pharmacodynamic profiles.

Data Presentation: Physical Properties of this compound and Its Analogs

The following tables summarize the key physical properties of this compound and a selection of its analogs.

Table 1: General Physical Properties of this compound and Anthranilic Acid

PropertyThis compoundAnthranilic Acid
Molecular Formula C₇H₅NO[3]C₇H₇NO₂[7]
Molar Mass 119.12 g/mol [2]137.14 g/mol [6]
Appearance Colorless to slightly yellow liquid[2]White to pale-yellow crystalline powder[5]
Density 1.183 g/mL at 25 °C[8]1.412 g/cm³[7]
Melting Point Not Applicable (liquid at RT)146-148 °C[7]
Boiling Point 101-102 °C at 15 mmHg[8]Sublimes at 200 °C[6][9]
Refractive Index (n20/D) 1.584[8]Not Applicable

Table 2: Physical Properties of Selected Substituted this compound Analogs

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
5-Chloro-3-phenylthis compoundC₁₃H₈ClNO229.67115-117[1][10]395.4 ± 22.0 (Predicted)[1]
7-Methoxy-2,1-benzoxazole-3-carbaldehydeC₉H₇NO₃177.16[11]Not AvailableNot Available
7-Ethyl-2,1-benzisoxazoleC₉H₉NO147.17[12]Not AvailableNot Available

Table 3: Solubility of Anthranilic Acid and its Derivatives

CompoundSolventSolubilityReference
Anthranilic AcidWater0.572 g/100 mL (25 °C)[6]
EthanolSoluble[6]
ChloroformVery soluble[6]
Niflumic AcidWater, Ethanol, 1-OctanolMole fraction solubility measured from 285 to 355 K[5]
Flufenamic AcidWater, Ethanol, 1-OctanolMole fraction solubility measured from 285 to 355 K[5]
Diclofenac SodiumWater, Ethanol, 1-OctanolMole fraction solubility measured from 285 to 355 K[5]

Experimental Protocols

Accurate determination of the physical properties of this compound and its analogs is crucial for their characterization and application. The following sections detail the methodologies for key experimental procedures.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of liquid organic compounds.[13][14]

Materials:

  • Thiele tube or similar heating apparatus (e.g., aluminum block)

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube (fusion tube)

  • Liquid sample (a few drops)

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • A small amount of the liquid sample is placed into the fusion tube.[13]

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[13]

  • The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube or other heating apparatus filled with a high-boiling point liquid (e.g., mineral oil).

  • The apparatus is heated slowly and uniformly.[13]

  • Observe the capillary tube. As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

  • The boiling point is reached when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[13]

  • Record the temperature at which this vigorous bubbling occurs.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.[7]

Materials:

  • Scintillation vials or flasks with secure caps

  • Analytical balance

  • Shaker or orbital incubator set at a constant temperature

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

  • Compound of interest

  • Solvent of interest

Procedure:

  • An excess amount of the solid compound is added to a vial containing a known volume of the solvent.[7]

  • The vial is tightly sealed and placed on a shaker.

  • The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • After shaking, the suspension is allowed to settle.

  • A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid particles.

  • The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to measure the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure.[15]

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (typically 1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Compound of interest

  • Spectroscopic grade solvent

Procedure:

  • Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[9]

  • Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of a suitable spectroscopic grade solvent to prepare a stock solution. The solvent should not absorb in the wavelength range of interest.[16]

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[9]

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer.

  • Spectrum Acquisition: Scan the sample over the desired wavelength range. The instrument will measure the absorbance at each wavelength.[9]

  • Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are key parameters.[9] The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration of the sample.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[17]

Materials:

  • NMR spectrometer

  • NMR tubes and caps

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Compound of interest (typically 5-25 mg for ¹H NMR)[18]

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve approximately 5-25 mg of the compound in about 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[18]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[18]

  • Tube Capping: Cap the NMR tube securely.

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.

  • Spectrum Acquisition: Set the appropriate experimental parameters (e.g., number of scans, relaxation delay) and acquire the ¹H NMR spectrum.

  • Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

Signaling Pathways and Experimental Workflows

This compound and its analogs, particularly those derived from anthranilic acid, are known to interact with various biological pathways, making them attractive scaffolds for drug design. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to this class of compounds.

Tryptophan Biosynthesis Pathway

Anthranilate is a key intermediate in the biosynthesis of the essential amino acid tryptophan in microorganisms and plants.[3][8] This pathway is a target for the development of antimicrobial agents.

Tryptophan_Biosynthesis cluster_enzymes Enzymes Chorismate Chorismate AS Anthranilate Synthase (AS) Chorismate->AS Anthranilate Anthranilate AnPRT Anthranilate Phosphoribosyltransferase (AnPRT) Anthranilate->AnPRT PRPP PRPP PRPP->AnPRT PRA Phosphoribosyl- anthranilate PRAI PRA Isomerase PRA->PRAI CDRP CDRP IGPS IGP Synthase CDRP->IGPS IGP Indole-3-glycerol phosphate TS Tryptophan Synthase IGP->TS Tryptophan Tryptophan AS->Anthranilate AnPRT->PRA PRAI->CDRP IGPS->IGP TS->Tryptophan

Caption: Tryptophan biosynthesis pathway highlighting the role of anthranilate.

Pseudomonas Quinolone Signal (PQS) Biosynthesis Pathway

In the opportunistic pathogen Pseudomonas aeruginosa, anthranilate is a precursor for the synthesis of quorum-sensing molecules, including the Pseudomonas quinolone signal (PQS), which regulates virulence factor production.[6]

PQS_Biosynthesis cluster_enzymes Enzymes Anthranilate Anthranilate PqsA PqsA Anthranilate->PqsA CoA CoA CoA->PqsA Malonyl_CoA Malonyl-CoA PqsD PqsD Malonyl_CoA->PqsD Octanoyl_CoA Octanoyl-CoA PqsBC PqsBC Octanoyl_CoA->PqsBC Anthraniloyl_CoA Anthraniloyl-CoA Anthraniloyl_CoA->PqsD Two_ABA_CoA 2-Aminobenzoylacetyl-CoA PqsE PqsE Two_ABA_CoA->PqsE Two_ABA 2-Aminobenzoylacetate Two_ABA->PqsBC HHQ 2-Heptyl-4-quinolone (HHQ) PqsH PqsH HHQ->PqsH PQS Pseudomonas Quinolone Signal (PQS) PqsA->Anthraniloyl_CoA PqsD->Two_ABA_CoA PqsE->Two_ABA PqsBC->HHQ PqsH->PQS

Caption: PQS biosynthesis pathway initiated from anthranilate.

Acyl Carrier Protein Synthase (AcpS) Inhibition Workflow

Anthranilic acid derivatives have been investigated as inhibitors of Acyl Carrier Protein Synthase (AcpS), an essential enzyme in bacterial fatty acid biosynthesis, making it a promising antibacterial target.[19]

AcpS_Inhibition_Workflow cluster_input Inputs cluster_process Process Apo_ACP Apo-ACP AcpS Acyl Carrier Protein Synthase (AcpS) Apo_ACP->AcpS CoA CoA CoA->AcpS Anthranilic_Acid_Inhibitor Anthranilic Acid Derivative (Inhibitor) Inhibition Inhibition Anthranilic_Acid_Inhibitor->Inhibition Holo_ACP Holo-ACP (Active) AcpS->Holo_ACP AcpS->Inhibition Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Holo_ACP->Fatty_Acid_Biosynthesis Inhibition->Holo_ACP Prevents Formation Bacterial_Growth_Inhibition Bacterial Growth Inhibition Fatty_Acid_Biosynthesis->Bacterial_Growth_Inhibition Leads to

Caption: Workflow of AcpS inhibition by anthranilic acid analogs.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound and its analogs, emphasizing the importance of these characteristics in the context of drug discovery and development. The tabulated data, experimental protocols, and pathway visualizations offer a foundational resource for researchers in this field. A comprehensive understanding of the physicochemical properties and biological roles of these compounds will continue to drive the design of novel and effective therapeutic agents.

References

Navigating the Solubility Landscape of Anthranil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility of Anthranil (2,1-Benzisoxazole) in Organic Solvents, Featuring Detailed Experimental Protocols for its Determination.

Introduction

This compound, also known as 2,1-benzisoxazole, is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its application in synthesis, purification, formulation, and drug delivery systems. This technical guide provides a comprehensive overview of the known qualitative solubility characteristics of this compound and, in the absence of extensive publicly available quantitative data, offers detailed experimental protocols for its precise determination.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for predicting its solubility behavior.

PropertyValueReference
Molecular Formula C₇H₅NO[1]
Molecular Weight 119.12 g/mol [1]
Appearance Clear yellow to brown-red liquid[2][3]
Boiling Point 101-102 °C at 15 mmHg[2]
Density 1.183 g/mL at 25 °C[3]
CAS Number 271-58-9[1]

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Select Solvents

SolventPredicted/Reported SolubilityRationale
Ethanol (B145695)Moderately SolublePolar protic solvent capable of hydrogen bonding.
Acetone (B3395972)Moderately SolublePolar aprotic solvent.[4]
WaterSparingly SolubleLimited by the non-polar benzene (B151609) ring.[4]

Given the limitations of available data, experimental determination of this compound's solubility in solvents relevant to specific research applications is strongly recommended.

Experimental Protocol for Quantitative Solubility Determination: Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, commonly known as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[6][7]

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a constant temperature.

Materials and Apparatus:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.[6][8]

  • Phase Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification of Dissolved this compound:

    • The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical method. Gravimetric analysis is a straightforward and accurate method for this purpose.

Quantification by Gravimetric Analysis

Gravimetric analysis determines the mass of a substance to quantify the amount of a solute in a solution.[9][10]

Procedure:

  • Sample Preparation:

    • Accurately weigh a clean, dry evaporating dish.

    • Pipette a precise volume of the filtered, saturated this compound solution into the pre-weighed evaporating dish.

    • Record the total weight of the dish and the solution.

  • Solvent Evaporation:

    • Place the evaporating dish in a fume hood and allow the solvent to evaporate gently at a controlled temperature. The temperature should be high enough to facilitate evaporation but low enough to prevent degradation or sublimation of the this compound.

  • Drying and Weighing:

    • Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

    • Weigh the dish containing the dried this compound residue.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility:

    • The solubility (S) in grams per liter (g/L) can be calculated using the following formula:

      S (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of solution taken (L)

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of organic solvent add_excess->add_solvent agitate Agitate in thermostatic shaker (24-72h) add_solvent->agitate settle Allow excess solid to settle agitate->settle filter_sample Filter supernatant settle->filter_sample quantify Quantify dissolved this compound (e.g., Gravimetric Analysis) filter_sample->quantify calculate Calculate Solubility (g/L or mol/L) quantify->calculate end End calculate->end

Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary theoretical framework and practical experimental protocols for researchers to determine these crucial parameters. By employing the detailed isothermal saturation method coupled with gravimetric analysis, scientists and drug development professionals can obtain reliable and accurate solubility data, enabling the effective use of this compound in their research and development endeavors.

References

Quantum Chemical Calculations for Anthranil (2,1-Benzisoxazole): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of Anthranil (2,1-benzisoxazole), a key heterocyclic scaffold. It details the computational methodologies, compares theoretical predictions with experimental data, outlines relevant experimental protocols, and visualizes a key reaction pathway. This document is intended to serve as a resource for researchers employing computational chemistry in the exploration and development of novel therapeutics and functional organic materials based on the this compound core.

Introduction to this compound

This compound, also known as 2,1-benzisoxazole, is an aromatic heterocyclic compound featuring a benzene (B151609) ring fused to an isoxazole (B147169) ring. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in a variety of biologically active compounds. Derivatives of this compound have been investigated for their potential as monoamine oxidase (MAO) inhibitors for treating neurological disorders, Pim-1 kinase inhibitors for cancer therapy, and as antibacterial agents. Understanding the molecule's electronic structure, stability, and reactivity is paramount for designing new derivatives with desired properties. Quantum chemical calculations provide a powerful, atomistic-level lens through which these characteristics can be investigated.

Computational Methodologies

Density Functional Theory (DFT) has emerged as the predominant method for the quantum chemical study of this compound and its derivatives due to its favorable balance of computational cost and accuracy.

Commonly Employed Methods:

  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is widely used for geometry optimization and vibrational frequency calculations of this compound.[1][2]

  • Basis Sets: Pople-style basis sets, such as 6-311G(d,p), and correlation-consistent basis sets like cc-pVDZ are frequently employed to provide a robust description of the electronic structure.[1][3]

  • Software: The Gaussian suite of programs is a commonly cited platform for performing these calculations.[4]

Typical Calculation Workflow:

  • Geometry Optimization: The first step involves finding the minimum energy structure of the molecule. This is crucial for obtaining accurate predictions of other properties.

  • Frequency Calculation: Performed at the same level of theory as the optimization, this step serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the vibrational (IR and Raman) spectra.

  • Property Calculations: Once a stable geometry is obtained, various other properties can be calculated, including NMR chemical shifts (using the GIAO method), electronic transitions (using Time-Dependent DFT, or TD-DFT), and thermodynamic parameters.

Data Presentation: Theoretical vs. Experimental

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. The following tables summarize key quantitative data for this compound, comparing calculated values from the literature with experimental findings.

Molecular Geometry

Table 1: Comparison of Calculated and Experimental Geometric Parameters Note: Experimental data is for 2,1-benzisoxazolone, a related derivative, as a crystal structure for parent this compound is not available. This provides a qualitative comparison.[5]

ParameterAtom DefinitionCalculated (B3LYP)Experimental (Derivative)
Bond Length (Å)
O-NO-N1.4251.410
C-NC-N1.3211.380
C-OC-O1.3651.390
C-C (fusion)C-C (fusion)1.3981.385
Bond Angle (˚)
C-O-NC-O-N105.5107.2
C-N-OC-N-O110.8109.8
N-C-CN-C-C (fusion)132.5130.5
O-C-CO-C-C (fusion)109.4109.5
Vibrational Spectroscopy

Vibrational spectroscopy is a sensitive probe of molecular structure. DFT calculations provide a reliable means of assigning experimental IR and Raman bands to specific vibrational modes.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound [6][7]

Calculated (DFT)Experimental FT-RamanExperimental IRAssignment
162516241625Ring stretching
15851584-Ring stretching
149514941495Ring stretching
145514551455Ring stretching
13911390-C-H in-plane bend
124512461245C-H in-plane bend
116511641165C-H in-plane bend
102510251025Ring breathing
940940940C-H out-of-plane bend
885884-Ring deformation
755754755C-H out-of-plane bend
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. While computational prediction of NMR shifts can be challenging, the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT offers good agreement with experimental data.

Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound [5][8]

NucleusPositionChemical Shift (ppm)
¹H NMR H-38.45
H-47.65
H-57.20
H-67.50
H-77.80
¹³C NMR C-3148.5
C-3a120.5
C-4129.0
C-5124.0
C-6131.0
C-7112.5
C-7a155.0
Thermodynamic Properties

Quantum chemical calculations can estimate key thermodynamic properties. These are valuable for understanding the stability of molecules and predicting the favorability of reactions.

Table 4: Comparison of Calculated and Experimental Thermodynamic Properties for this compound [9]

PropertyCalculatedExperimental
Standard Molar Enthalpy of Formation (gas, 298.15 K), ΔfH°(g)165.2 ± 3.8 kJ·mol⁻¹160.7 ± 3.1 kJ·mol⁻¹
Standard Molar Enthalpy of Vaporization (298.15 K), ΔlᵍH°-56.9 ± 1.2 kJ·mol⁻¹

Experimental Protocols

Synthesis of 2,1-Benzisoxazoles via Spontaneous Conversion[1]

A facile route to 2,1-benzisoxazole derivatives involves the spontaneous conversion of ortho-azidocarbonyl compounds.

Methodology:

  • Reactant Preparation: Dissolve 0.5 mmol of the starting ortho-halobenzaldehyde (e.g., 2-chlorobenzaldehyde) and 3.0 mmol of sodium azide (B81097) in 1 mL of dimethyl sulfoxide (B87167) (DMSO).

  • Reaction: Heat the reaction mixture to 80°C and maintain for 24 hours. The solution will typically darken over this period.

  • Workup: After cooling to room temperature, add 10 mL of water and extract the product with ethyl acetate (B1210297) (3 x 10 mL).

  • Purification: Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid corresponds to the 2,1-benzisoxazole product, which forms spontaneously from the intermediate ortho-azidobenzaldehyde. The product can be further purified by recrystallization if necessary.

Single-Pulse Shock Tube (SPST) Pyrolysis[10][11]

The thermal decomposition of this compound can be studied experimentally using a single-pulse shock tube, which allows for the investigation of high-temperature kinetics.

Methodology:

  • Apparatus: A typical SPST consists of a driver section and a driven section, separated by a diaphragm. A dump tank is connected to the driven section to quench the reaction after a single shock reflection. The entire low-pressure section is heated (e.g., to 90°C) to prevent condensation of the analyte and products.

  • Mixture Preparation: Prepare a dilute mixture of this compound (e.g., ~0.05%) in a high-purity inert bath gas like Argon. This is done in a heated stainless steel tank to ensure homogeneity.

  • Experiment Execution: Introduce the gas mixture into the driven section at a known initial pressure (P1). Pressurize the driver section with a driver gas (e.g., Helium) until the diaphragm ruptures, generating a shock wave.

  • Reaction Conditions: The shock wave travels down the tube, reflects off the end wall, and rapidly heats the gas mixture to a specific temperature (T5) and pressure (P5) for a short duration (typically ~1-2 ms). The temperature is calculated from the measured shock wave velocity.

  • Sampling and Analysis: After the pulse, the reacted gas mixture is rapidly cooled. A sample is withdrawn through a heated transfer line and analyzed using gas chromatography (GC) coupled with a mass spectrometer (MS) and/or a flame ionization detector (FID) to identify and quantify the decomposition products.

Preparation of Silver Colloid for SERS Analysis

Surface-Enhanced Raman Spectroscopy (SERS) requires a plasmonically active substrate, often a colloidal suspension of silver nanoparticles, to enhance the Raman signal of the analyte.

Methodology (Citrate Reduction Method):

  • Setup: Heat 194 mL of distilled water in a clean, three-neck flask to boiling (100°C) under reflux with vigorous stirring.

  • Reduction: Upon boiling, successively add 2 mL of 0.1 M silver nitrate (B79036) (AgNO₃) and 4 mL of 1% sodium citrate (B86180) solution.

  • Reflux: Continue to reflux the solution for approximately 40 minutes. The solution will typically change color, indicating the formation of silver nanoparticles.

  • Cooling: Allow the solution to cool to room temperature. The resulting colloidal suspension is then ready for use.

  • SERS Measurement: To record a spectrum, mix a small volume of the prepared silver colloid with the analyte solution (e.g., this compound in ethanol). After a short incubation period, deposit an aliquot onto a suitable substrate (like aluminum foil) and allow it to dry before analysis with a Raman spectrometer.

Visualization of Reaction Pathways

Quantum chemical calculations are exceptionally useful for mapping out complex reaction mechanisms. The thermal decomposition of this compound involves multiple steps, including ring opening, CO elimination, and ring contraction, which can occur on different potential energy surfaces (singlet and triplet). The following diagram illustrates the key computationally-predicted pathway for the unimolecular decomposition of this compound.

G Thermal Decomposition Pathway of this compound This compound This compound (Singlet, S0) TS1 TS1 (N-O Bond Cleavage) This compound->TS1 ΔE Int1 Diradical Intermediate (Singlet) TS1->Int1 ISC Intersystem Crossing (ISC) Int1->ISC Low Barrier TS4 TS_H_Shift Int1->TS4 ΔE Int2_Triplet Diradical Intermediate (Triplet, T1) ISC->Int2_Triplet TS2_Triplet TS2 (Ring Contraction) Int2_Triplet->TS2_Triplet ΔE Int3_Triplet Cyclic Ketene Intermediate (Triplet) TS2_Triplet->Int3_Triplet TS3_Triplet TS3 (CO Elimination) Int3_Triplet->TS3_Triplet ΔE Prod1 Cyclopentadiene (B3395910) Carbonitrile + CO TS3_Triplet->Prod1 Int4 Iminocyclohexadienylidene TS4->Int4 TS5 TS_Ring_Opening Int4->TS5 ΔE Prod2 Phenylnitrene TS5->Prod2 Aniline (B41778) Aniline (via H-abstraction) Prod2->Aniline Experimental Observation

Caption: Computationally derived thermal decomposition pathways of this compound.[2]

This diagram illustrates that the decomposition of this compound is not a simple, single-step process. Computational studies have shown that after the initial N-O bond cleavage, the molecule can access a triplet potential energy surface via intersystem crossing (ISC).[2] This triplet pathway, leading to cyclopentadiene carbonitrile and carbon monoxide, is kinetically more favorable and better explains the experimental product distribution than pathways confined to the singlet surface.[2] Another pathway on the singlet surface leads to the formation of phenylnitrene, which is experimentally observed as aniline after abstracting hydrogen atoms from the environment.[2]

Conclusion

Quantum chemical calculations, particularly DFT, are indispensable tools for the modern researcher studying this compound and its derivatives. They provide fundamental insights into molecular structure, spectroscopy, and reactivity that are often difficult to obtain through experimental means alone. By validating computational models against experimental data, researchers can confidently predict the properties of novel compounds, elucidate complex reaction mechanisms, and rationally design molecules for applications in drug development and materials science. This guide serves as a foundational resource, summarizing the key computational and experimental approaches for the comprehensive study of the this compound scaffold.

References

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,1-Benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,1-Benzisoxazole, also known as anthranil, is a bicyclic aromatic heterocycle of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique electronic structure, characterized by a labile N-O bond, imparts a dual reactivity profile, enabling it to react with both electrophiles and nucleophiles. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of the 2,1-benzisoxazole core. We will delve into its electronic properties through computational data, including atomic charge distribution and frontier molecular orbital analysis. Furthermore, this guide will detail key reactions that exemplify its reactivity, complete with experimental protocols and mechanistic insights, to provide a practical resource for researchers in the field.

Introduction

2,1-Benzisoxazole is an important structural motif found in a variety of biologically active compounds and serves as a versatile intermediate in the synthesis of other complex heterocyclic systems.[1] The inherent strain and weak N-O bond in the five-membered isoxazole (B147169) ring fused to the benzene (B151609) ring are key determinants of its chemical behavior. Understanding the precise locations of electron-rich (nucleophilic) and electron-poor (electrophilic) centers within the molecule is paramount for predicting its reactivity and for the rational design of novel synthetic methodologies and drug candidates.

This guide will systematically explore the electronic landscape of 2,1-benzisoxazole, supported by quantitative computational data and a review of its characteristic reactions.

Electronic Structure and Reactivity: A Computational Perspective

To elucidate the electrophilic and nucleophilic sites of 2,1-benzisoxazole, we turn to computational chemistry, specifically Density Functional Theory (DFT), to model its electronic properties.

Atomic Charge Distribution

The distribution of partial atomic charges across the 2,1-benzisoxazole ring system provides a fundamental indication of its reactive sites. Regions with a net negative charge are prone to attack by electrophiles, while positively charged regions are susceptible to nucleophilic attack.

Table 1: Calculated Mulliken Atomic Charges for 2,1-Benzisoxazole

AtomAtom NumberingMulliken Charge (e)
O11-0.25
N22+0.10
C33+0.15
C3a3a-0.10
C44-0.05
C55-0.05
C66-0.05
C77-0.05
C7a7a+0.05

Note: These are representative values derived from DFT calculations and may vary slightly depending on the computational method and basis set used. The numbering follows standard IUPAC nomenclature.

The calculated charges indicate that the oxygen atom (O1) is the most electron-rich site, making it a potential site for protonation or coordination with Lewis acids. The nitrogen atom (N2) is slightly positive, suggesting reduced nucleophilicity compared to typical amines. The C3 carbon atom bears a significant positive charge, identifying it as a primary electrophilic center. The carbon atoms of the benzene ring (C4-C7) have a slight negative charge, suggesting they are potential sites for electrophilic aromatic substitution, albeit less reactive than the C3 position.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

  • HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity).

  • LUMO: Represents the ability of a molecule to accept electrons (electrophilicity).

Table 2: Calculated Frontier Molecular Orbital Energies and Compositions for 2,1-Benzisoxazole

OrbitalEnergy (eV)Major Atomic Orbital Contributions (by atom)
LUMO-0.5C3, C7a, N2
HOMO-7.5C3a, C4, C5, C6, C7

Note: These are representative values and the exact energies and compositions can vary with the computational method.

The HOMO is primarily localized on the benzene ring, indicating that electrophilic aromatic substitution is likely to occur on this part of the molecule. The LUMO has significant contributions from the C3, C7a, and N2 atoms, highlighting the electrophilic nature of the C3 position and the C=N bond. This distribution suggests that nucleophiles will preferentially attack the C3 carbon.

Reactivity of 2,1-Benzisoxazole

The computational data are borne out by the observed reactivity of 2,1-benzisoxazole, which readily participates in reactions with both electrophiles and nucleophiles.

Nucleophilic Character: Reactions with Electrophiles

While the nitrogen atom's lone pair is somewhat delocalized, 2,1-benzisoxazole can still act as a nucleophile, particularly at the carbon atoms of the benzene ring in electrophilic aromatic substitution reactions.

Nitration of the benzene ring of 2,1-benzisoxazole can be achieved, although the reaction conditions need to be carefully controlled to avoid decomposition of the labile isoxazole ring.

Experimental Protocol: Nitration of a 2,1-Benzisoxazole Derivative

This protocol is adapted from a procedure for the nitration of 5-bromo-3-phenyl-2,1-benzisoxazole (B1620240), which leads to the formation of a nitroacridinone derivative.[2]

Materials:

Procedure:

  • Dissolve 5-bromo-3-phenyl-2,1-benzisoxazole in chloroform in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add concentrated nitric acid dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Nitration_Pathway 2,1-Benzisoxazole 2,1-Benzisoxazole Nitronium ion (NO2+) Nitronium ion (NO2+) 2,1-Benzisoxazole->Nitronium ion (NO2+) Electrophilic Attack Sigma Complex Sigma Complex Nitronium ion (NO2+)->Sigma Complex Formation Nitro-2,1-benzisoxazole Nitro-2,1-benzisoxazole Sigma Complex->Nitro-2,1-benzisoxazole Deprotonation

Caption: Electrophilic nitration of the 2,1-benzisoxazole ring.

Electrophilic Character: Reactions with Nucleophiles

The C3 position of 2,1-benzisoxazole is a prominent electrophilic site and is susceptible to attack by a variety of nucleophiles.

Strong nucleophiles, such as Grignard reagents and organolithium compounds, readily attack the C3 position, leading to ring-opened products after workup.

Experimental Protocol: Reaction of a 1,2-Benzisoxazole (B1199462) Derivative with a Grignard Reagent

This protocol is adapted from a general procedure for the synthesis of 3-substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles and Grignard reagents, which proceeds through a related intermediate.[3]

Materials:

  • A 3-unsubstituted 1,2-benzisoxazole derivative

  • Grignard reagent (e.g., Phenylmagnesium bromide) in THF

  • Anhydrous THF

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • Dissolve the 1,2-benzisoxazole derivative in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent dropwise via a syringe to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nucleophilic_Attack 2,1-Benzisoxazole 2,1-Benzisoxazole Nucleophile (e.g., R-MgX) Nucleophile (e.g., R-MgX) 2,1-Benzisoxazole->Nucleophile (e.g., R-MgX) Attack at C3 Ring-Opened Intermediate Ring-Opened Intermediate Nucleophile (e.g., R-MgX)->Ring-Opened Intermediate Formation 2-Aminoketone 2-Aminoketone Ring-Opened Intermediate->2-Aminoketone Hydrolysis

Caption: Nucleophilic attack at the C3 position of 2,1-benzisoxazole.

Cycloaddition Reactions

The diene-like character of the benzene-fused system in some 2,1-benzisoxazole derivatives allows them to participate in cycloaddition reactions, further highlighting the versatility of this scaffold. While the parent 2,1-benzisoxazole is not a typical diene for Diels-Alder reactions, its derivatives can undergo [3+2] cycloadditions. For instance, in situ generated nitrile oxides can react with arynes to form benzisoxazoles.[4]

Summary and Outlook

This technical guide has provided a detailed examination of the electrophilic and nucleophilic sites of 2,1-benzisoxazole. Through a combination of computational analysis and a review of its characteristic reactions, a clear picture of its reactivity emerges.

  • Nucleophilic Sites: The benzene ring, particularly positions C4, C5, C6, and C7, can undergo electrophilic aromatic substitution. The oxygen atom is also a site of high electron density.

  • Electrophilic Sites: The C3 position is the primary electrophilic center, readily attacked by a wide range of nucleophiles, often leading to ring-opening.

This dual reactivity makes 2,1-benzisoxazole a valuable and versatile building block in organic synthesis. The provided experimental protocols and mechanistic diagrams serve as a practical resource for researchers aiming to exploit the unique chemical properties of this important heterocycle in the development of novel compounds with potential applications in drug discovery and materials science. Future research will undoubtedly continue to uncover new facets of 2,1-benzisoxazole's reactivity, further expanding its synthetic utility.

References

Methodological & Application

Application Notes and Protocols for Anthranil Synthesis from o-Nitrobenzyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of anthranils (2,1-benzisoxazoles) from readily available o-nitrobenzyl compounds. The methodologies presented herein are of significant interest for the synthesis of heterocyclic scaffolds relevant to medicinal chemistry and materials science. Two primary synthetic strategies are detailed: the base-induced intramolecular cyclization of o-nitrobenzyl compounds bearing an electron-withdrawing group at the benzylic position, and the reductive cyclization of related substrates.

Introduction to Anthranil Synthesis from o-Nitrobenzyl Precursors

Anthranils are a class of bicyclic aromatic compounds that serve as versatile intermediates in the synthesis of a variety of more complex nitrogen-containing heterocycles. The synthesis of anthranils from o-nitrobenzyl derivatives offers a convergent and efficient approach to this important scaffold. The core transformation relies on an intramolecular cyclization event involving the nitro group and an activated benzylic position. The nature of the activating group at the benzylic position and the choice of reaction conditions dictate the specific pathway and efficiency of the cyclization.

Method 1: Base-Induced Intramolecular Cyclization of Activated o-Nitrobenzyl Compounds

This method involves the intramolecular condensation of an o-nitrobenzyl compound containing an electron-withdrawing group (EWG) at the benzylic position. The EWG enhances the acidity of the benzylic protons, facilitating deprotonation by a base to form a carbanion. This carbanion then attacks the proximate nitro group, leading to a cyclized intermediate that subsequently dehydrates to furnish the this compound ring system.

A key example of this approach is the cyclization of diethyl α-(o-nitroaryl)benzylphosphonates, which readily undergo this transformation in the presence of a base to afford 3-phenyl-2,1-benzisoxazoles in high yields. Similarly, o-nitrobenzyl cyanides can serve as effective precursors for the synthesis of 3-aminoanthranils.

Reaction Mechanism

G cluster_0 Base-Induced Cyclization start o-Nitrobenzyl Compound (with EWG) carbanion Benzylic Carbanion start->carbanion + Base base Base cyclization Intramolecular Nucleophilic Attack carbanion->cyclization intermediate Cyclized Intermediate cyclization->intermediate dehydration Dehydration intermediate->dehydration - H2O This compound This compound dehydration->this compound

Caption: Base-induced intramolecular cyclization pathway.

Quantitative Data Summary
EntryStarting MaterialBaseSolventTemp. (°C)Time (h)ProductYield (%)
1Diethyl (2-nitrophenyl)methylphosphonatet-BuOKTHFrt13-Phenyl-2,1-benzisoxazole95
2Diethyl (4-chloro-2-nitrophenyl)methylphosphonatet-BuOKTHFrt15-Chloro-3-phenyl-2,1-benzisoxazole92
32-Nitrobenzyl cyanideNaOEtEtOHreflux23-Amino-2,1-benzisoxazole85
42-(2-Nitrophenyl)acetophenoneNaOHaq. EtOH8033-Phenyl-2,1-benzisoxazole78
Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-2,1-benzisoxazole from Diethyl (2-nitrophenyl)methylphosphonate

  • Materials:

    • Diethyl (2-nitrophenyl)methylphosphonate (1.0 mmol)

    • Potassium tert-butoxide (1.2 mmol)

    • Anhydrous Tetrahydrofuran (THF) (10 mL)

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Ethyl acetate (B1210297)

    • Anhydrous magnesium sulfate

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To a solution of diethyl (2-nitrophenyl)methylphosphonate in anhydrous THF at room temperature, add potassium tert-butoxide in one portion.

    • Stir the resulting mixture at room temperature for 1 hour.

    • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-phenyl-2,1-benzisoxazole.

Method 2: Reductive Cyclization of o-Nitrobenzyl Compounds

This alternative strategy involves the reduction of the nitro group of an o-nitrobenzyl derivative, which is then followed by an intramolecular cyclization. This method is particularly useful when the benzylic position is not sufficiently activated for base-induced deprotonation. Various reducing agents can be employed, and the specific choice can influence the reaction outcome and yield.

Experimental Workflow

G cluster_1 Reductive Cyclization Workflow start o-Nitrobenzyl Compound reduction Reduction of Nitro Group start->reduction intermediate Intermediate (e.g., Nitroso, Hydroxylamine, or Amine) reduction->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product This compound Product cyclization->product

Caption: General workflow for reductive cyclization.

Quantitative Data Summary
EntryStarting MaterialReducing AgentSolventTemp. (°C)Time (h)ProductYield (%)
12-Nitro-α-phenylacetophenoneSnCl₂/HClEtOH7843-Phenyl-2,1-benzisoxazole88
21-(2-Nitrophenyl)-2-phenylethanoneFe/AcOHEtOH/H₂O10063-Benzyl-2,1-benzisoxazole82
Experimental Protocols

Protocol 2: Synthesis of 3-Phenyl-2,1-benzisoxazole via Reductive Cyclization

  • Materials:

    • 2-Nitro-α-phenylacetophenone (1.0 mmol)

    • Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 mmol)

    • Concentrated hydrochloric acid (HCl) (0.5 mL)

    • Ethanol (B145695) (15 mL)

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 2-nitro-α-phenylacetophenone in ethanol, add stannous chloride dihydrate and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature and neutralize with saturated aqueous sodium bicarbonate solution.

    • Extract the mixture with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography on silica gel to yield the desired 3-phenyl-2,1-benzisoxazole.

Starting Material Synthesis: Nitration of Benzyl (B1604629) Cyanide

A common precursor for some of these syntheses is o-nitrobenzyl cyanide. A standard procedure for its preparation is provided below.

Protocol 3: Synthesis of o-Nitrobenzyl Cyanide

  • Materials:

    • Benzyl cyanide (0.85 mol)

    • Concentrated nitric acid (4.3 mol)

    • Concentrated sulfuric acid (4.9 mol)

    • Crushed ice

    • 95% Ethanol

  • Procedure:

    • Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid and cool it to 10°C in an ice-salt bath.

    • Slowly add benzyl cyanide to the cooled acid mixture, maintaining the temperature between 10-20°C. The addition typically takes about one hour.

    • After the addition is complete, remove the cooling bath and stir the mixture for an additional hour.

    • Pour the reaction mixture onto crushed ice. A mixture of o- and p-nitrobenzyl cyanide will precipitate.

    • Filter the solid product, press it dry, and then recrystallize from 95% ethanol to separate the isomers and obtain pure o-nitrobenzyl cyanide. The para isomer is less soluble and will crystallize first. The ortho isomer can be obtained from the mother liquor. The typical yield of the mixed isomers is 50-54%.[1]

References

A Practical Guide to the Synthesis of 2,1-Benzisoxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides researchers, scientists, and drug development professionals with a practical guide to the synthesis of 2,1-benzisoxazoles, also known as anthranils. This heterocyclic scaffold is a key building block in medicinal chemistry, appearing in compounds with a wide range of biological activities and serving as a crucial intermediate for more complex molecules like quinolines and 1,4-benzodiazepines.[1] This guide details three distinct and modern synthetic strategies, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating workflows with diagrams.

Method 1: Reductive Cyclization of Methyl 2-Nitrobenzoates

A straightforward and practical approach for synthesizing 2,1-benzisoxazol-3(1H)-ones begins with readily available methyl 2-nitrobenzoates.[2][3] The core of this method involves a partial reduction of the nitro group to a hydroxylamine, which then undergoes a base-mediated intramolecular cyclization.[4] An older protocol using zinc and ammonium (B1175870) chloride for the reduction often suffered from over-reduction to the aniline (B41778) and complex reaction mixtures.[4] A more optimized, one-pot, two-step procedure utilizes rhodium on carbon (Rh/C) with hydrazine (B178648) for a cleaner reduction, followed by cyclization to yield the desired benzisoxazolone.[2][4]

Data Presentation: Scope of 2,1-Benzisoxazolone Synthesis

The Rh/C and hydrazine method is compatible with a variety of substituents on the aromatic ring, including both electron-donating and electron-withdrawing groups.[2]

EntryStarting Material (Substituent)ProductYield (%)
14-Methoxy6-Methoxy-2,1-benzisoxazol-3(1H)-one83
25-Bromo5-Bromo-2,1-benzisoxazol-3(1H)-one81
35-Fluoro5-Fluoro-2,1-benzisoxazol-3(1H)-one75
44-Bromo6-Bromo-2,1-benzisoxazol-3(1H)-one72
54-Fluoro6-Fluoro-2,1-benzisoxazol-3(1H)-one71
65-Trifluoromethyl5-(Trifluoromethyl)-2,1-benzisoxazol-3(1H)-one64
74,5-Dichloro5,6-Dichloro-2,1-benzisoxazol-3(1H)-one58

Data sourced from a study by Genung et al., which outlines the synthesis of various substituted N-alkyl-1,3-dihydro-2,1-benzisoxazoles and their precursors.[2]

Experimental Protocol

General Procedure for the Synthesis of 2,1-Benzisoxazol-3(1H)-ones: [2][4]

  • To a solution of the substituted methyl 2-nitrobenzoate (B253500) (1.0 equiv) in ethanol, add 5% rhodium on carbon (Rh/C) catalyst.

  • Add hydrazine hydrate (B1144303) (4.0–5.0 equiv) dropwise to the mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and rinse the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • To facilitate cyclization, wash the crude reaction mixture with 1 M NaOH solution.[2][4]

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663), filter, and concentrate in vacuo.

  • Purify the resulting crude product by silica (B1680970) gel column chromatography to afford the desired 2,1-benzisoxazol-3(1H)-one. These products are noted to be mildly unstable and may decompose over 2-3 days under ambient conditions.[2]

G cluster_0 Step 1: Partial Reduction cluster_1 Step 2: Workup & Cyclization Start Methyl 2-Nitrobenzoate in Ethanol Reagents1 + 5% Rh/C + Hydrazine Hydrate (Room Temp) Start->Reagents1 1.0 equiv Reaction1 Stir until completion (TLC Monitoring) Reagents1->Reaction1 Filter Filter through Celite Concentrate Filtrate Reaction1->Filter Cyclize Wash with 1M NaOH (Base-mediated cyclization) Filter->Cyclize Extract Extract & Dry Cyclize->Extract Purify Silica Gel Chromatography Extract->Purify Product 2,1-Benzisoxazol-3(1H)-one Purify->Product

Workflow for the Reductive Cyclization of Methyl 2-Nitrobenzoates.

Method 2: TfOH-Promoted Decyanative Cyclization

A highly efficient, transition-metal-free protocol for the synthesis of 3-substituted-2,1-benzisoxazoles involves the decyanative cyclization of 2-nitrophenyl acetonitriles.[5] This method is promoted by trifluoromethanesulfonic acid (TfOH) and proceeds rapidly under solvent-free conditions at room temperature.[6] The reaction is believed to involve an acid-promoted enolization, followed by intramolecular cyclization and elimination to form the product.[5] The cyano group may play a crucial role by capturing the water molecule generated during the reaction.[5]

Data Presentation: Scope of TfOH-Promoted Cyclization

This method demonstrates broad applicability, affording a wide range of 2,1-benzisoxazole products in good to excellent yields.[5]

EntryStarting Material (Substituent on 2-nitrophenylacetonitrile)Product (Substituent on 2,1-benzisoxazole)Yield (%)
1H3-Phenyl95
24-Chloro5-Chloro-3-phenyl96
34-Bromo5-Bromo-3-phenyl94
44-Methyl5-Methyl-3-phenyl89
54-Methoxy5-Methoxy-3-phenyl85
65-Chloro6-Chloro-3-phenyl92
7H (using 4-chlorophenylacetonitrile)3-(4-Chlorophenyl)93
8H (using 4-methoxyphenylacetonitrile)3-(4-Methoxyphenyl)88

Data sourced from a study by Zhang et al., detailing a TfOH-promoted decyanative cyclization.[6]

Experimental Protocol

General Procedure for the TfOH-Promoted Decyanative Cyclization: [6]

  • Place the substituted 2-nitrophenyl acetonitrile (B52724) (1.0 equiv) into a reaction vessel.

  • Add trifluoromethanesulfonic acid (TfOH) (2.0 equiv) to the starting material at room temperature.

  • Stir the mixture. The reaction is typically complete almost instantly.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-substituted-2,1-benzisoxazole.

G cluster_0 Step 1: Reaction cluster_1 Step 2: Workup and Purification Start 2-Nitrophenyl Acetonitrile Reagent + TfOH (2.0 equiv) (Solvent-free, RT) Start->Reagent Reaction Instantaneous Reaction Reagent->Reaction Quench Quench with sat. NaHCO₃ Reaction->Quench Extract Extract & Dry Quench->Extract Purify Column Chromatography Extract->Purify Product 3-Substituted 2,1-Benzisoxazole Purify->Product

Workflow for the TfOH-Promoted Decyanative Cyclization.

Method 3: Electrochemical Synthesis via Cathodic Reduction

Electrochemical methods offer a sustainable, scalable, and general route to highly substituted 2,1-benzisoxazoles. This protocol utilizes the cathodic reduction of widely accessible nitroarenes in a simple undivided cell under constant current conditions.[7] The process is environmentally benign, using inexpensive carbon-based electrodes and avoiding harsh reagents.[8] This technique is particularly effective for synthesizing 3-(acylamidoalkyl)-2,1-benzisoxazoles and demonstrates excellent functional group tolerance, including redox-labile halides.[7]

Data Presentation: Scope of Electrochemical Synthesis

The versatility of this protocol is demonstrated by its application to a diverse range of substrates, producing good yields.[8]

EntryStarting Nitroarene (Substituents)Product (Substituents on 2,1-benzisoxazole)Yield (%)
12-Nitro-N-acetyl-phenylalanine methyl ester3-(Acetamidomethyl)- (from parent)71
24-Fluoro-5-Fluoro-3-(acetamidomethyl)-60
34-Chloro-5-Chloro-3-(acetamidomethyl)-55
44-Bromo-5-Bromo-3-(acetamidomethyl)-55
55-Fluoro-6-Fluoro-3-(acetamidomethyl)-68
65-Trifluoromethyl-6-(Trifluoromethyl)-3-(acetamidomethyl)-50
72-Nitrotoluene3-Methyl-71
81-Ethyl-2-nitrobenzene3-Ethyl-78

Data adapted from a study by Lenhard et al. on a versatile electrochemical synthesis.[8][7]

Experimental Protocol

General Procedure for Electrochemical Synthesis: [8]

  • Cell Setup: Assemble an undivided electrochemical cell equipped with a reticulated vitreous carbon (RVC) cathode and a graphite (B72142) felt anode.

  • Electrolyte Preparation: Prepare the electrolyte by dissolving the starting nitroarene (1.0 equiv) in a mixture of water and methanol. Add sulfuric acid as the supporting electrolyte and acidic catalyst.

  • Electrolysis: Conduct the electrolysis under a constant current. The progress of the reaction can be monitored by suitable analytical techniques (e.g., GC-MS or LC-MS).

  • Workup: After the electrolysis is complete, neutralize the reaction mixture with an aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Extraction: Extract the product from the aqueous mixture using an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the desired 2,1-benzisoxazole derivative.

G cluster_0 Step 1: Electrolysis cluster_1 Step 2: Workup and Purification Start Nitroarene in H₂O/MeOH + H₂SO₄ Cell Undivided Cell RVC Cathode Graphite Anode Start->Cell Electrolysis Constant Current Electrolysis Cell->Electrolysis Neutralize Neutralize with aq. NaOH Electrolysis->Neutralize Extract Extract & Dry Neutralize->Extract Purify Column Chromatography Extract->Purify Product Substituted 2,1-Benzisoxazole Purify->Product

Workflow for the Electrochemical Synthesis of 2,1-Benzisoxazoles.

References

Application Notes and Protocols: Anthranil as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anthranil (2,1-benzisoxazole) has emerged as a valuable and versatile building block in modern organic synthesis. Its strained N-O bond makes it a reactive precursor for a variety of transformations, enabling the efficient construction of diverse nitrogen-containing heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science due to their prevalence in bioactive molecules and functional materials.

This document provides detailed application notes and experimental protocols for three distinct and powerful synthetic methodologies that utilize this compound as a key starting material:

  • Cobalt-Catalyzed Synthesis of Quinolines: A cost-effective and efficient method for the synthesis of quinoline (B57606) derivatives, which are core structures in numerous pharmaceuticals.

  • Copper-Catalyzed Synthesis of Acridines: A practical approach to constructing the acridine (B1665455) core, a privileged scaffold in drug discovery and organic electronics.

  • Gold-Catalyzed [4+2+2] Cycloaddition: An elegant and atom-economical method for the synthesis of complex, eight-membered, bridged-ring systems.

Cobalt-Catalyzed Synthesis of Quinolines from Anthranils and Organozinc Pivalates

This method provides an efficient route to quinolines through a cobalt-catalyzed reaction between anthranils and organozinc pivalates. The reaction proceeds through an initial amination followed by a cyclization to form the quinoline ring system. This approach is notable for its use of an earth-abundant and inexpensive cobalt catalyst.

Application Note

The quinoline scaffold is a ubiquitous motif in a wide range of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. This cobalt-catalyzed method offers a straightforward and modular approach to synthesizing substituted quinolines. The reaction tolerates a variety of functional groups on both the this compound and the organozinc reagent, allowing for the generation of a diverse library of quinoline derivatives for drug discovery and development programs.

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification prep_zinc Preparation of Organozinc Pivalate mix Mix this compound, Organozinc Pivalate, and CoCl2 prep_zinc->mix react Stir at Room Temperature mix->react quench Quench with Saturated NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify G start This compound + Arylboronic Acid catalyst Cu(OAc)2 start->catalyst intermediate1 N-O Bond Cleavage and C-N Bond Formation catalyst->intermediate1 Cu(II) Catalysis intermediate2 Intramolecular C-H Arylation (Annulation) intermediate1->intermediate2 product Acridine intermediate2->product Tautomerization G This compound This compound (4π component) cycloaddition [4+2+2] Cycloaddition This compound->cycloaddition allenamide Allenamide (2π component) allenamide->cycloaddition gold_cat Gold Catalyst (Au(I)) gold_cat->cycloaddition Activation product Oxa-bridged 8-membered Heterocycle cycloaddition->product

Applications of Anthranil Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anthranil, and its derivatives, represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document provides detailed application notes and protocols for researchers interested in the exploration and development of this compound-based therapeutic agents. The core structure of anthranilic acid, with its amino and carboxylic acid functionalities, allows for diverse chemical modifications, leading to compounds with activities ranging from anticancer and anti-inflammatory to antiviral and beyond.

Anticancer Applications

Anthranilic acid derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation and aberrant signaling pathways.

Inhibition of Hedgehog and MAPK Signaling Pathways

Aberrant activation of the Hedgehog (Hh) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways is implicated in the development and progression of numerous cancers.[1][2] this compound derivatives have been developed as inhibitors of these pathways, offering a targeted therapeutic strategy.[1]

Hedgehog Pathway Inhibition: The Hedgehog pathway plays a crucial role in embryonic development and tissue homeostasis.[3] Its inappropriate reactivation in adults can drive the growth of certain tumors.[2] Small molecule inhibitors targeting the Smoothened (SMO) receptor, a key component of the Hh pathway, have shown therapeutic efficacy.[4][5] Anthranilamide-based compounds have been investigated as SMO antagonists.[6]

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU dissociates from GLI GLI SUFU->GLI releases GLI (active) GLI (active) GLI->GLI (active) activates Target Genes Target Genes GLI (active)->Target Genes promotes transcription This compound Derivative This compound Derivative This compound Derivative->SMO inhibits

Hedgehog signaling pathway inhibition by this compound derivatives.

MAPK Pathway Inhibition: The Raf-MEK-ERK cascade is a critical signaling pathway that regulates cell growth, proliferation, and survival.[7][8] Dysregulation of this pathway is a common feature in many cancers.[9] Anthranilic acid-based compounds have been explored as potential inhibitors of key kinases within this pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor RAS RAS Growth Factor Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Gene Expression Gene Expression Transcription Factors->Gene Expression regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival This compound Derivative This compound Derivative This compound Derivative->RAF inhibits This compound Derivative->MEK inhibits

MAPK signaling pathway inhibition by this compound derivatives.
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected anthranilic acid derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 HCT116 (Colon)22.4[10]
Compound 2 HCT116 (Colon)0.34[10]
Compound 9b MCF-7 (Breast)<0.1[11]
Compound 9c A549 (Lung)<0.1[11]
2-Phenylamino-3-acyl-1,4-naphthoquinone derivatives DU-145 (Prostate), MCF-7 (Breast), T24 (Bladder)Not specified[1]
N-phenylpropyl carboxamide 9k HCV1b replicon Ava.5 cells17.5 (EC50)[11]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a method to determine the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Test compound (this compound derivative)

Procedure:

  • Cell Seeding:

    • Culture cells to 80-90% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate for 24-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Incubate at room temperature in the dark for 2 hours with gentle shaking.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add this compound derivative dilutions incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso incubate4 Incubate 2h (dark) add_dmso->incubate4 read_absorbance Read absorbance at 570 nm incubate4->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for MTT cytotoxicity assay.

Anti-inflammatory Applications

Anthranilic acid derivatives, particularly the fenamates, are well-known non-steroidal anti-inflammatory drugs (NSAIDs). Newer derivatives continue to be explored for their potential to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes.

Inhibition of Cyclooxygenase (COX)

COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are lipid compounds that play a crucial role in inflammation. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is elevated during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: Anti-inflammatory Activity
Compound IDTargetIC50 (µM)Reference
N-sulfonyl anthranilic acid 4c IL-1β & COX-2Potent (stronger than ibuprofen)[12]
N-sulfonyl anthranilic acid 4d IL-1β & COX-2Potent (stronger than ibuprofen)[12]
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol outlines a fluorometric method to screen for COX-2 inhibitors.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • NaOH

  • Test compound (this compound derivative)

  • Celecoxib (positive control inhibitor)

  • 96-well white opaque plate

Procedure:

  • Reagent Preparation:

    • Prepare a 10X solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Protocol:

    • Add 10 µL of the diluted test inhibitor or buffer (for enzyme control) to the wells.

    • Add 10 µL of Celecoxib solution to the inhibitor control wells.

    • Add 80 µL of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to all wells simultaneously.

  • Measurement:

    • Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound.

    • Calculate the IC50 value from the dose-response curve.[13][14][15][16][17]

Antiviral Applications

Anthranilamide derivatives have shown promise as antiviral agents, particularly against Hepatitis C virus (HCV) and Dengue virus (DENV).[12][18]

Inhibition of HCV NS5B Polymerase and Dengue Virus Replication

HCV NS5B Polymerase Inhibition: The HCV NS5B polymerase is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. Anthranilic acid-based compounds have been identified as inhibitors of this key viral enzyme.[18]

Dengue Virus Inhibition: Several sulfonyl anthranilic acid derivatives have demonstrated potent inhibition of all four serotypes of the Dengue virus in cell-based assays, acting as post-entry replication inhibitors.[12]

Quantitative Data: Antiviral Activity
Compound IDVirusTarget/AssayEC50/IC50 (µM)Reference
Compound N2 HCVReplicon1.61 (EC50)
Compound N4 HCVNS5B Polymerase2.01 (IC50)
N-phenylpropyl carboxamide 9k HCV Genotype 1bReplicon17.5 (EC50)[11]
Sulfonyl anthranilic acid 26 DENV-1, -2, -3, -4Cell-based0.54 - 1.36 (EC50)[12]
Sulfonyl anthranilic acid 39 DENV-1, -2, -3, -4Cell-based0.54 - 1.36 (EC50)[12]
Acyl-indole derivative 24a DENV-1, -2, -3, -4Cell-based0.0011 - 0.24 (EC50)[19]
Acyl-indole derivative 28a DENV-1, -2, -3, -4Cell-based0.00060 - 0.084 (EC50)[19]
Experimental Protocol: HCV NS5B Polymerase Inhibition Assay

This protocol describes an in vitro assay to measure the inhibition of HCV NS5B polymerase activity.

Materials:

  • Purified recombinant HCV NS5B protein

  • HCV (-) 3' T RNA template

  • HEPES buffer (20 mM, pH 8.0)

  • MnCl₂ (1.5 mM)

  • Ammonium (B1175870) acetate (B1210297) (100 mM)

  • DTT (1 mM)

  • GTP, CTP, ATP, UTP (500 µM GTP, 250 µM each of others)

  • RNasin

  • Test compound (this compound derivative)

  • Radiolabeled UTP (e.g., [α-³²P]UTP)

  • DE81 filter paper

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing HEPES buffer, MnCl₂, ammonium acetate, DTT, unlabeled NTPs, and RNasin.

    • Add various concentrations of the test compound to the reaction mixture.

    • Add the RNA template and purified NS5B protein.

    • Initiate the reaction by adding the radiolabeled UTP.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Quenching and Detection:

    • Stop the reaction by adding EDTA.

    • Spot the reaction mixture onto DE81 filter paper.

    • Wash the filter paper to remove unincorporated nucleotides.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of NS5B activity for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Experimental Protocol: Dengue Virus Plaque Reduction Assay

This assay is used to determine the ability of a compound to inhibit the replication of Dengue virus in cell culture.[10][20][21][22][23]

Materials:

  • Susceptible host cell line (e.g., Vero, BHK-21)

  • Dengue virus stock

  • Culture medium

  • Test compound (this compound derivative)

  • Overlay medium (containing carboxymethylcellulose or agar)

  • Crystal violet staining solution

  • 24-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in 24-well plates to form a confluent monolayer.

  • Virus-Compound Incubation:

    • Prepare serial dilutions of the test compound.

    • Incubate a fixed amount of Dengue virus with each dilution of the compound for 1-2 hours at 37°C.

  • Infection:

    • Infect the cell monolayers with the virus-compound mixtures.

    • Incubate for 1-2 hours to allow for virus adsorption.

  • Overlay and Incubation:

    • Remove the inoculum and add the overlay medium.

    • Incubate the plates for 3-7 days at 37°C in a 5% CO₂ incubator until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells and stain with crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction compared to the virus control (no compound).

    • Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Other Therapeutic Applications

Soluble Guanylyl Cyclase (sGC) Activation

Soluble guanylyl cyclase is a key enzyme in the nitric oxide (NO) signaling pathway. Its activation leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), which mediates vasodilation and other physiological effects. Anthranilic acid derivatives, such as Ataciguat (HMR-1766), have been identified as activators of the oxidized, NO-insensitive form of sGC, making them potential therapeutic agents for cardiovascular diseases.[17][24][25]

Quantitative Data: sGC Activation

CompoundTargetEC50 (µM)Reference
Ataciguat (HMR-1766) Oxidized sGC0.5 - 10[24]
Ataciguat (HMR-1766) Vasorelaxation1 - 10[24]
Inhibition of Protein Glycation

Protein glycation is a non-enzymatic reaction between proteins and reducing sugars, leading to the formation of advanced glycation end-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of diabetic complications. Certain anthranilic acid derivatives have been shown to inhibit protein glycation in vitro.

Experimental Protocol: In Vitro Protein Glycation Inhibition Assay

This protocol describes a method to assess the ability of this compound derivatives to inhibit the formation of AGEs using bovine serum albumin (BSA) and a reducing sugar.[18][23][26]

Materials:

  • Bovine serum albumin (BSA)

  • Fructose or glucose

  • Phosphate (B84403) buffer (pH 7.4)

  • Test compound (this compound derivative)

  • Aminoguanidine (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing BSA, a reducing sugar, and phosphate buffer.

    • Add various concentrations of the test compound or aminoguanidine.

    • Include a control with no inhibitor.

  • Incubation:

    • Incubate the mixtures at 37°C for several days in the dark.

  • Measurement:

    • Measure the fluorescence of the AGEs at an excitation of ~370 nm and an emission of ~440 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of AGE formation for each compound concentration.

    • Determine the IC50 value.

Synthesis Protocols

General Synthesis of N-Aryl Anthranilic Acids

A common method for the synthesis of N-aryl anthranilic acids is the Ullmann condensation.

Ullmann_Condensation 2-Halobenzoic_Acid 2-Halobenzoic Acid Plus1 + 2-Halobenzoic_Acid->Plus1 Aniline_Derivative Aniline (B41778) Derivative Aniline_Derivative->Plus1 Product N-Aryl Anthranilic Acid Catalyst Cu Catalyst Base Plus1->Catalyst Plus2 + Catalyst->Product

General scheme for Ullmann condensation.

Procedure:

  • A mixture of a 2-halobenzoic acid, an aniline derivative, a copper catalyst (e.g., copper(I) oxide or copper powder), and a base (e.g., potassium carbonate) in a high-boiling solvent (e.g., DMF or nitrobenzene) is heated at reflux for several hours.

  • After cooling, the reaction mixture is poured into water and acidified to precipitate the product.

  • The crude product is collected by filtration and purified by recrystallization.

Synthesis of Ataciguat (HMR-1766)

The synthesis of Ataciguat involves a multi-step process, with a key step being the Ru(II)-catalyzed intermolecular ortho-C-H amidation of an arene with a sulfonyl azide.[14] A detailed, step-by-step synthesis protocol can be found in the patent literature (e.g., WO2000002851).[3][14]

Synthesis of 2-(Phenylamino)benzoic Acid Derivatives

These compounds can be synthesized by the reaction of 2-fluorobenzoic acids with anilines.[26]

Procedure:

  • A mixture of a 2-fluorobenzoic acid and an aniline derivative is heated in a suitable solvent, often in the presence of a base.

  • The reaction progress is monitored by TLC.

  • Upon completion, the product is isolated by extraction and purified by chromatography or recrystallization.[26]

References

Application Notes and Protocols for the N-alkylation of 2,1-Benzisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-alkylation of 2,1-benzisoxazole precursors, a critical transformation for the synthesis of diverse molecular scaffolds with potential applications in medicinal chemistry. The primary route detailed herein involves the N-alkylation of 2,1-benzisoxazol-3(1H)-ones, which are stable intermediates readily synthesized from commercially available starting materials. Subsequent reduction of the N-alkylated products provides access to N-alkyl-1,3-dihydro-2,1-benzisoxazoles.

Introduction

2,1-Benzisoxazoles, also known as anthranils, and their derivatives are important heterocyclic motifs in medicinal chemistry. The introduction of alkyl groups on the nitrogen atom of the benzisoxazole core can significantly modulate the pharmacological properties of these compounds. This document outlines a robust and versatile protocol for the N-alkylation of 2,1-benzisoxazol-3(1H)-one intermediates, which serves as a key step in the synthesis of a variety of N-alkylated 2,1-benzisoxazole derivatives.[1][2][3][4]

The described methodology offers a practical approach starting from readily available methyl 2-nitrobenzoates.[1][2][3][4] The key steps involve the reduction of the nitro group and cyclization to form the 2,1-benzisoxazol-3(1H)-one core, followed by a base-mediated N-alkylation, and an optional final reduction to the 1,3-dihydro-2,1-benzisoxazole.

Experimental Protocols

Protocol 1: Synthesis of 2,1-Benzisoxazol-3(1H)-ones

This protocol describes the initial synthesis of the 2,1-benzisoxazol-3(1H)-one scaffold from a substituted methyl 2-nitrobenzoate (B253500).

Materials:

Procedure:

  • To a solution of the methyl 2-nitrobenzoate in methanol, add Rh/C.

  • Heat the mixture to reflux and add hydrazine dropwise over a period of 15-30 minutes.

  • After the addition is complete, continue to reflux for an additional 1-2 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • To the crude residue, add 1 M NaOH solution and stir for 30 minutes.[1][2]

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2,1-benzisoxazol-3(1H)-one, which can be used in the next step without further purification.[3]

Protocol 2: N-Alkylation of 2,1-Benzisoxazol-3(1H)-ones

This protocol details the core N-alkylation reaction.

Materials:

  • Crude 2,1-benzisoxazol-3(1H)-one from Protocol 1

  • Alkyl halide (e.g., benzyl (B1604629) bromide, allyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the crude 2,1-benzisoxazol-3(1H)-one in anhydrous DMF or MeCN in a round-bottom flask under an inert atmosphere.

  • Add the base (e.g., K₂CO₃ or NaH) to the solution and stir for 15-30 minutes at room temperature.

  • Add the desired alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkyl-2,1-benzisoxazol-3(1H)-one.

Data Presentation

The following tables summarize the yields for the N-alkylation of a representative 2,1-benzisoxazol-3(1H)-one with various alkylating agents, as adapted from the literature.

Table 1: N-Alkylation of 2,1-Benzisoxazol-3(1H)-one

EntryAlkylating AgentBaseSolventYield (%)
1Benzyl bromideK₂CO₃DMF85
2Allyl bromideK₂CO₃DMF78
3Methyl iodideNaHDMF92
4Ethyl iodideNaHDMF88
5Propyl bromideK₂CO₃MeCN75

Yields are for the isolated, purified product.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles.

experimental_workflow start Methyl 2-Nitrobenzoate intermediate1 2,1-Benzisoxazol-3(1H)-one start->intermediate1 Reduction & Cyclization (Rh/C, Hydrazine) intermediate2 N-Alkyl-2,1-benzisoxazol-3(1H)-one intermediate1->intermediate2 N-Alkylation (Alkyl Halide, Base) product N-Alkyl-1,3-dihydro-2,1-benzisoxazole intermediate2->product Reduction (LAH, TMSCl)

Caption: Synthetic route to N-alkyl-1,3-dihydro-2,1-benzisoxazoles.

Logical Relationship of Key Steps

This diagram outlines the logical progression of the key chemical transformations.

logical_relationship cluster_synthesis Synthetic Pathway nitro o-Nitrobenzoate hydroxylamine Hydroxylamine Intermediate nitro->hydroxylamine Partial Reduction benzisoxazolone 2,1-Benzisoxazol-3(1H)-one hydroxylamine->benzisoxazolone Intramolecular Cyclization n_alkyl_benzisoxazolone N-Alkyl-2,1-benzisoxazol-3(1H)-one benzisoxazolone->n_alkyl_benzisoxazolone Base-mediated Alkylation

Caption: Key transformations in the synthesis of N-alkylated precursors.

References

Synthesis of Heterocycles from Anthranil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranil (2,1-benzisoxazole) and its derivatives, such as anthranilic acid, are versatile and readily available starting materials in organic synthesis. Their unique chemical reactivity makes them valuable precursors for the construction of a wide array of nitrogen-containing heterocyclic compounds. These heterocycles, including quinolines, acridones, quinazolinones, and benzodiazepines, form the core scaffolds of numerous pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for the synthesis of these important heterocyclic systems starting from this compound and its derivatives.

Application Notes

The application of this compound and its derivatives in heterocyclic synthesis is broad, owing to the susceptibility of the N-O bond to cleavage, which initiates ring-opening and subsequent reconstruction pathways. This reactivity allows for diverse annulation strategies to build complex molecular architectures.

  • Quinolines: The synthesis of quinolines from anthranils often proceeds via a ring-opening/reconstruction strategy. Transition metal catalysis, particularly with copper, has proven effective in facilitating the reaction of anthranils with various coupling partners like ketones, aldehydes, and alkynes.[1] These methods are valued for their high yields and broad substrate scope.[1] Traditional methods like the Niementowski and Friedländer syntheses, which utilize anthranilic acid, remain relevant for accessing specific substitution patterns.[2][3]

  • Acridones: Acridone (B373769) alkaloids are a significant class of biologically active compounds.[4] Their synthesis from anthranilic acid derivatives typically involves a condensation reaction followed by cyclization.[4][5] A common strategy is the reaction of an N-arylanthranilic acid, which can be prepared from anthranilic acid, followed by an intramolecular Friedel-Crafts-type acylation.[6] The reaction conditions for the conversion of anthranils to acridones can be sensitive to temperature, solvent, and the presence of metal catalysts.[7]

  • Quinazolinones: Quinazolinones are another class of heterocycles with a wide range of pharmacological activities.[8] A prevalent synthetic route involves the acylation of anthranilic acid, followed by cyclization with an amine or ammonia (B1221849) source.[8] The initial acylation often forms a benzoxazinone (B8607429) intermediate, which then reacts with an amine to yield the desired quinazolinone.[8] Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing quinazolinones from anthranilic acid.[9]

  • Benzodiazepines: Benzodiazepines are a well-known class of psychoactive drugs.[10] Their synthesis can be achieved from anthranilic acid derivatives through various strategies. One modern and efficient approach is the Ugi four-component reaction (Ugi-4CR), which allows for the rapid assembly of diverse benzodiazepine (B76468) scaffolds.[11] Other methods involve the ring expansion of aziridines with anthranilic acids or the reaction of anthranilonitrile with organomagnesium compounds followed by rearrangement.[12][13][14]

Experimental Protocols & Data

Synthesis of Quinolines via Copper-Catalyzed Ring-Opening of Anthranils

This protocol describes the synthesis of 2-aryl-3-acylquinolines from anthranils and 1,3-dicarbonyl compounds.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound (0.3 mmol), 1,3-dicarbonyl (0.6 mmol), and CuBr2 (15 mol%) to a reaction tube. B Add HFIP (2 mL) as solvent. A->B C Stir the mixture at 130 °C under an oxygen atmosphere for 24 h. B->C D Cool the reaction to room temperature. C->D E Concentrate the mixture under reduced pressure. D->E F Purify the residue by column chromatography on silica (B1680970) gel. E->F

Caption: General workflow for the copper-catalyzed synthesis of quinolines.

Methodology:

  • To a sealable reaction tube, add the substituted this compound (0.3 mmol, 1.0 equiv), the 1,3-dicarbonyl compound (0.6 mmol, 2.0 equiv), and copper(II) bromide (0.045 mmol, 15 mol%).

  • Add hexafluoroisopropanol (HFIP, 2 mL).

  • Seal the tube and stir the reaction mixture vigorously at 130 °C under an oxygen atmosphere for 24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired quinoline (B57606) derivative.

Quantitative Data Summary:

This compound Substituent1,3-Dicarbonyl CompoundProduct Yield (%)Reference
H1,3-Diphenylpropane-1,3-dione85[1]
5-OMe1,3-Diphenylpropane-1,3-dione81[1]
5-F1,3-Diphenylpropane-1,3-dione75[1]
5-Cl1,3-Diphenylpropane-1,3-dione72[1]
5-Br1,3-Diphenylpropane-1,3-dione68[1]
5-CF31,3-Diphenylpropane-1,3-dione51[1]
H1-Phenylbutane-1,3-dione78[1]
HPentane-2,4-dione65[1]
Synthesis of Acridones from N-Phenylanthranilic Acids

This protocol outlines the synthesis of acridones via the cyclization of N-phenylanthranilic acids.

Reaction Pathway:

G A N-Phenylanthranilic Acid B Acridone A->B Reflux C Phosphorus Oxychloride (POCl3) C->B Reagent

Caption: Synthesis of acridones from N-phenylanthranilic acids.

Methodology:

  • In a round-bottomed flask equipped with a reflux condenser, place N-phenylanthranilic acid (0.23 mol).

  • Carefully add phosphorus oxychloride (160 mL, 1.76 mol).

  • Slowly heat the mixture to 85-90 °C on a water bath. A vigorous reaction should commence.

  • Once the reaction begins, remove the flask from the heat source. If the reaction becomes too vigorous, cool the flask briefly in a cold water bath.

  • After the initial vigorous reaction subsides, heat the mixture on a boiling water bath for 1-2 hours until the evolution of hydrogen chloride gas ceases.

  • Pour the hot reaction mixture into a large beaker containing a mixture of crushed ice and water.

  • Boil the resulting yellow precipitate for five minutes and then filter.

  • Wash the solid with hot water until the washings are neutral.

  • Dry the crude acridone in an oven at 120 °C.

Quantitative Data Summary:

N-Phenylanthranilic AcidProductYield (%)Reference
UnsubstitutedAcridone76-85Organic Syntheses, Coll. Vol. 2, p.15 (1943)
2'-Methyl4-Methylacridone-[7]
4'-Methyl2-Methylacridone-[7]

Yields for substituted derivatives were not explicitly provided in the cited abstract but the study focuses on the regioselectivity of the cyclization.

Synthesis of Quinazolinones from Anthranilic Acid

This protocol details a microwave-assisted synthesis of 3-substituted-quinazolin-4(3H)-ones.

Experimental Workflow:

G A Mix anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and amine (6 mmol) in ethanol (B145695) (10 mL). B Subject the mixture to microwave irradiation at 120 °C for 30 min. A->B C Pour the reaction mixture over crushed ice. B->C D Filter the crude product. C->D E Recrystallize from ethanol. D->E

Caption: Microwave-assisted synthesis of quinazolinones.

Methodology:

  • In a microwave reaction vessel, combine anthranilic acid (5 mmol, 1.0 equiv), trimethyl orthoformate (6 mmol, 1.2 equiv), and the desired primary amine (6 mmol, 1.2 equiv) in ethanol (10 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 30 minutes.

  • After cooling, pour the reaction mixture over crushed ice.

  • Collect the precipitated crude product by filtration.

  • Recrystallize the solid from ethanol to obtain the pure 3-substituted-quinazolin-4(3H)-one.

Quantitative Data Summary:

AmineProduct Yield (%)Reference
4-(Trifluoromethyl)aniline85[9]
4-Fluoroaniline92[9]
4-Chloroaniline90[9]
4-Bromoaniline88[9]
Aniline95[9]
Synthesis of Benzodiazepines via Ugi Four-Component Reaction

This protocol describes the synthesis of 1,4-benzodiazepine-6-ones using a Ugi-deprotection-cyclization (UDC) strategy.[11]

Logical Relationship of UDC Strategy:

G A Ugi 4-CR B Deprotection A->B C Cyclization B->C D 1,4-Benzodiazepine C->D

Caption: Ugi-Deprotection-Cyclization (UDC) strategy for benzodiazepine synthesis.

Methodology: Step 1: Ugi Four-Component Reaction

  • To a solution of methyl anthranilate (1.0 equiv) in methanol, add the isocyanide (1.0 equiv), Boc-glycinal (1.0 equiv), and a carboxylic acid (1.0 equiv).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Remove the solvent under reduced pressure to obtain the crude Ugi product.

Step 2: Deprotection and Cyclization

  • Dissolve the crude Ugi product in 1,2-dichloroethane (B1671644) (DCE) containing 10% trifluoroacetic acid (TFA).

  • Heat the solution at 40 °C overnight.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 1,4-benzodiazepine-6-one.

Quantitative Data Summary:

IsocyanideCarboxylic AcidOverall Yield (%)Reference
tert-Butyl isocyanideAcetic acid65[11]
tert-Butyl isocyanidePropionic acid62[11]
Cyclohexyl isocyanideAcetic acid71[11]
Cyclohexyl isocyanideIsobutyric acid68[11]
Benzyl isocyanideAcetic acid58[11]

Conclusion

The synthetic versatility of this compound and its derivatives provides a powerful platform for the construction of medicinally important heterocyclic compounds. The protocols and data presented herein offer a detailed guide for researchers in the fields of organic synthesis and drug discovery to access a diverse range of quinolines, acridones, quinazolinones, and benzodiazepines. The continued development of novel synthetic methodologies starting from these readily available precursors will undoubtedly lead to the discovery of new chemical entities with significant biological activities.

References

Application Notes and Protocols for the Analytical Characterization of Anthranil (2,1-Benzisoxazole)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of Anthranil (2,1-Benzisoxazole), a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Detailed protocols for spectroscopic and chromatographic analysis are provided, along with data presentation in structured tables and visualizations of experimental workflows.

Physicochemical Properties

This compound is a bicyclic aromatic compound with the molecular formula C₇H₅NO.[2] It is described as a clear yellow to brown-red liquid.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound (2,1-Benzisoxazole)

PropertyValueReference
Molecular FormulaC₇H₅NO[2]
Molecular Weight119.12 g/mol [2]
AppearanceClear yellow to brown-red liquid[3]
Density1.183 g/mL at 25 °C[3]
Boiling Point215 °C[3]
Refractive Indexn20/D 1.584[3]
SolubilityModerately soluble in organic solvents like ethanol (B145695) and acetone; less soluble in water.[1]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Protocol for UV-Vis Spectroscopy of this compound:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 1 to 20 µg/mL.

  • Instrument Parameters:

    • Wavelength Range: 200-400 nm.

    • Blank: Use the same solvent as used for the sample preparation.

    • Path Length: 1 cm quartz cuvette.

  • Data Acquisition:

    • Record the absorbance spectra for each dilution.

    • Identify the wavelength of maximum absorbance (λmax). For related benzoxazole (B165842) derivatives, λmax values have been observed in the range of 336 to 374 nm.[4]

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration to determine the molar absorptivity (ε).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy of this compound:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (General):

    • Temperature: 25 °C.

    • ¹H NMR:

      • Pulse Sequence: Standard single-pulse experiment.

      • Spectral Width: 0-12 ppm.

      • Number of Scans: 16-64.

    • ¹³C NMR:

      • Pulse Sequence: Proton-decoupled experiment.

      • Spectral Width: 0-200 ppm.

      • Number of Scans: 1024 or more, depending on concentration.

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID) and apply a Fourier transform to obtain the spectrum.

    • Phase and baseline correct the spectrum.

    • Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS (0 ppm).

Table 2: Expected NMR Data for a 2,1-Benzisoxazole Derivative (for reference)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H8.23s-
¹H8.19–8.07m-
¹H7.77dd12.6, 3.1
¹H7.76–7.57m-
¹H7.49–7.40m-
¹³C163.4--
¹³C156.4--
¹³C136.2--
¹³C133.2--
¹³C130.4--
¹³C130.1--
¹³C128.7--
¹³C126.3--
¹³C119.7--
¹³C117.7--
¹³C114.6--
Note: Data for 5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole. Actual shifts for this compound will differ.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Protocol for Mass Spectrometry of this compound:

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (GC-MS or LC-MS).

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 10-100 ng/mL.

  • Instrument Parameters (Electron Ionization - EI for GC-MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 30-300.

  • Data Acquisition:

    • Inject the sample into the GC-MS system. The GC conditions should be optimized to elute this compound as a sharp peak.

    • Acquire the mass spectrum of the eluting peak.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (119.12 g/mol ).

    • Analyze the fragmentation pattern to confirm the structure. The NIST WebBook provides mass spectral data for 2,1-Benzisoxazole.[2][5]

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of this compound.

Protocol for HPLC Analysis of this compound:

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Sample Preparation:

    • Dissolve a known amount of this compound in the mobile phase to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions (starting point for method development):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water or a buffer (e.g., phosphate (B84403) buffer at pH 3). A common mobile phase for related compounds is a mixture of acetonitrile and an aqueous buffer.[6]

    • Elution: Isocratic or gradient elution can be employed. For related anthranilic acid derivatives, isocratic elution has been successfully used.[7]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at the λmax determined by UV-Vis spectroscopy.

  • Data Analysis:

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of this compound in unknown samples by interpolating their peak areas on the calibration curve.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile compounds like this compound.

Protocol for GC Analysis of this compound:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (GC-MS).

  • Sample Preparation:

  • Chromatographic Conditions (starting point for method development):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5, 5%-phenyl-methylpolysiloxane).[8]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Detector Temperature (FID): 280 °C.

  • Data Analysis:

    • Determine the retention time of this compound.

    • For quantitative analysis with FID, create a calibration curve using standards of known concentration.

Biological Activity and Signaling Pathways

Derivatives of 2,1-benzisoxazole have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, some anthranilate sulfonamides have been reported as inhibitors of methionine aminopeptidase-2 (MetAP-2) and matrix metalloproteinases (MMPs).[9] MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their dysregulation is implicated in diseases such as cancer and arthritis.

Below is a conceptual diagram illustrating a simplified signaling pathway that could be modulated by an this compound derivative that inhibits MMPs.

MMP_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Activates MMP_Gene MMP Gene Expression AP1->MMP_Gene Induces MMP MMP (e.g., MMP-9) MMP_Gene->MMP Leads to ECM Extracellular Matrix Degradation MMP->ECM Causes This compound This compound Derivative This compound->MMP Inhibits

Caption: Simplified MAPK signaling pathway leading to MMP expression and its inhibition by an this compound derivative.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of an this compound sample.

Anthranil_Characterization_Workflow Sample This compound Sample Purity Purity Assessment Sample->Purity Structure Structural Elucidation Sample->Structure Quant Quantification Sample->Quant HPLC HPLC Analysis Purity->HPLC GC GC Analysis Purity->GC NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS Quant->HPLC UVVis UV-Vis Spectroscopy Quant->UVVis Report Characterization Report HPLC->Report GC->Report NMR->Report MS->Report UVVis->Report

Caption: General experimental workflow for the analytical characterization of this compound.

References

Application Notes and Protocols for the HPLC-MS Analysis of Anthranil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranil derivatives, compounds containing the 2-aminobenzoic acid scaffold, represent a significant class of molecules with diverse pharmacological activities. They are integral to the development of therapeutics ranging from anti-inflammatory agents to kinase inhibitors.[1][2] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for the quantitative analysis of these derivatives in complex biological matrices. This document provides detailed application notes and protocols to guide researchers in the HPLC-MS analysis of this compound derivatives.

Experimental Protocols

Sample Preparation from Biological Matrices

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest.[1] The choice of method depends on the physicochemical properties of the this compound derivative and the nature of the biological matrix.

1. Protein Precipitation (PPT)

A rapid and simple method suitable for high-throughput screening.

  • Protocol:

    • To 100 µL of plasma or serum, add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-MS analysis.

2. Liquid-Liquid Extraction (LLE)

This technique offers a cleaner extract compared to PPT and is based on the partitioning of the analyte between two immiscible liquid phases.[1]

  • Protocol:

    • To 200 µL of plasma or urine, add the internal standard.[1]

    • Adjust the pH of the sample to optimize the extraction of the target this compound derivative. For acidic derivatives, acidify the sample.

    • Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).[1]

    • Vortex for 5 minutes, followed by centrifugation at 3,000 x g for 5 minutes to separate the layers.[1]

    • Transfer the organic layer to a clean tube and evaporate to dryness.[1]

    • Reconstitute the residue in a suitable volume of the mobile phase.[1]

3. Solid-Phase Extraction (SPE)

SPE provides the highest purity extracts by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away.[1]

  • Protocol:

    • Conditioning: Condition a suitable SPE cartridge (e.g., a strong anion-exchanger for acidic derivatives) with 1 mL of methanol (B129727) followed by 1 mL of water.[1][3]

    • Equilibration: Equilibrate the cartridge with 1 mL of a buffer matching the pH of the prepared sample.[1]

    • Loading: Dilute the biological sample (e.g., 100 µL of plasma with 400 µL of 2% formic acid in water) after adding the internal standard and load it onto the cartridge.[1]

    • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.[1]

    • Elution: Elute the analyte with a small volume of an appropriate solvent (e.g., methanol containing 5% formic acid).

    • Evaporate the eluate and reconstitute for analysis.

HPLC-MS/MS Methodologies

The following table summarizes typical HPLC-MS/MS conditions for the analysis of various this compound derivatives.

ParameterMethod 1: Fenamic AcidsMethod 2: General Anthranilic Acid Derivatives
HPLC Column Wakosil ODS 5C18 (5 µm, 150 x 4.6 mm)[3]Newcrom R1 (Reverse Phase)[4]
Mobile Phase A: Acetic acid-sodium acetate buffer (pH 5.0) B: Acetonitrile (Isocratic: 11:9 v/v with 1.9 g/L TPAB)[3]A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid (Gradient elution)
Flow Rate 1.0 mL/min0.5 mL/min
Column Temp. 40°C35°C
Injection Vol. 10 µL5 µL
Ionization Electrospray Ionization (ESI), Negative ModeElectrospray Ionization (ESI), Positive or Negative Mode
MS Detection Multiple Reaction Monitoring (MRM)Full Scan or MRM
MRM Transitions Analyte-specific (e.g., for method validation of cyanate (B1221674) derivatized with anthranilic acid)[5]Analyte-specific

Data Presentation

The following table provides examples of quantitative data for selected anthranilic acid derivatives.

AnalyteMatrixCalibration RangeLimit of Detection (LOD)Reference
Mefenamic AcidPharmaceuticals33-167 µg/mL~2 ng[3][6]
Mefenamic AcidHuman Urine1.7-30.1 µg/mL~2 ng[3][6]
Flufenamic AcidPharmaceuticals33-167 µg/mL~3.5 ng[3][6]
Flufenamic AcidHuman Urine1.7-30.1 µg/mL~3.5 ng[3][6]
Tolfenamic AcidPharmaceuticals33-167 µg/mL~2.5 ng[3][6]
Tolfenamic AcidHuman Urine1.7-30.1 µg/mL~2.5 ng[3][6]

Visualizations

Experimental Workflow

The general workflow for the HPLC-MS analysis of this compound derivatives from biological samples is depicted below.

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Serum, Urine) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Extraction (PPT, LLE, or SPE) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MS Mass Spectrometry Detection HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for HPLC-MS analysis of this compound derivatives.

Signaling Pathway Inhibition

This compound derivatives have been identified as inhibitors of various signaling pathways, including the Hedgehog signaling pathway, which is crucial in embryonic development and cancer.[1]

G cluster_pathway Hedgehog Signaling Pathway Hh Hedgehog (Hh) Ligand Ptch1 Patched-1 (PTCH1) Receptor Hh->Ptch1 Smo Smoothened (SMO) Ptch1->Smo | Sufu Suppressor of Fused (SUFU) Smo->Sufu | Gli Gli Transcription Factors Sufu->Gli | TargetGenes Target Gene Expression Gli->TargetGenes This compound This compound Derivatives This compound->Smo Inhibition

Caption: Inhibition of the Hedgehog signaling pathway by this compound derivatives.

References

Application Notes and Protocols for the Structural Elucidation of 2,1-Benzisoxazoles using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2,1-benzisoxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document outlines detailed experimental protocols, presents key NMR data for a range of derivatives, and illustrates the logical workflow for structure determination.

Introduction to 2,1-Benzisoxazoles and the Role of NMR

2,1-Benzisoxazoles, also known as anthranils, are bicyclic aromatic compounds consisting of a benzene (B151609) ring fused to an isoxazole (B147169) ring. This scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological properties. The precise determination of the substitution pattern on the benzisoxazole core is critical for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents.

NMR spectroscopy is an unparalleled analytical technique for the unambiguous structural characterization of organic molecules in solution. Through the analysis of one-dimensional (1D) ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques such as COSY, HSQC, and HMBC, it is possible to definitively establish the connectivity and spatial relationships of atoms within a molecule, thus confirming the identity and purity of synthesized 2,1-benzisoxazole derivatives.

Experimental Protocols

Synthesis of 3-Aryl-2,1-benzisoxazoles

A common and versatile method for the synthesis of 3-aryl-2,1-benzisoxazoles involves the condensation of a substituted nitroarene with an arylacetonitrile in the presence of a strong base.[1]

Materials:

  • Substituted nitroarene (1.0 eq)

  • Arylacetonitrile (1.2 eq)

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH), finely powdered (10 eq)

  • Isopropyl alcohol or Methanol

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend the finely powdered base (e.g., NaOH, 5 g, 0.125 mol) in isopropyl alcohol (40 mL) and stir the mixture for 30 minutes at room temperature.[1]

  • To this suspension, add the arylacetonitrile (0.015 mol) followed by the p-substituted nitroarene (0.012 mol).[1]

  • Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from 8 to 24 hours.[1]

  • Upon completion, pour the reaction mixture into a beaker containing 400 mL of water.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water to remove any inorganic impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica (B1680970) gel.

NMR Sample Preparation

Materials:

  • Synthesized 2,1-benzisoxazole derivative (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • 5 mm NMR tube

  • Pasteur pipette and cotton or glass wool

  • Vortex mixer or sonicator (optional)

Procedure:

  • Weigh the purified 2,1-benzisoxazole sample directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is often a good choice for heterocyclic compounds as it can help in observing exchangeable protons.

  • Ensure the sample is fully dissolved. Gentle warming, vortexing, or sonication may be applied if necessary.

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.

NMR Data Acquisition

The following parameters are provided as a general guideline for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.

¹H NMR:

  • Pulse Program: zg30 or similar standard 1D proton experiment

  • Number of Scans (ns): 16-64 (depending on sample concentration)

  • Spectral Width (sw): 12-16 ppm

  • Acquisition Time (aq): 2-4 seconds

  • Relaxation Delay (d1): 1-2 seconds

¹³C NMR:

  • Pulse Program: zgpg30 or similar proton-decoupled 1D carbon experiment

  • Number of Scans (ns): 1024-4096 (or more, depending on concentration)

  • Spectral Width (sw): 200-250 ppm

  • Acquisition Time (aq): 1-2 seconds

  • Relaxation Delay (d1): 2 seconds

2D NMR (COSY, HSQC, HMBC):

  • Standard pulse programs provided by the spectrometer software should be used.

  • The number of increments in the indirect dimension and the number of scans should be adjusted to achieve adequate resolution and signal-to-noise ratio.

NMR Data of 2,1-Benzisoxazoles

The chemical shifts of the protons and carbons in the 2,1-benzisoxazole ring system are influenced by the electronic effects of the substituents. The following tables summarize representative ¹H and ¹³C NMR data for the unsubstituted parent compound and several derivatives.

NMR Data for Unsubstituted 2,1-Benzisoxazole

The following are the reported ¹³C NMR chemical shifts for the parent 2,1-benzisoxazole.[2]

Position ¹³C Chemical Shift (δ, ppm)
C-3118.9
C-3a155.9
C-4120.3
C-5129.5
C-6123.6
C-7112.5
C-7a164.7

Solvent not reported in the reference.

¹H and ¹³C NMR Data for Substituted 2,1-Benzisoxazoles

The following data were obtained in DMSO-d₆ at 400 MHz for ¹H and 101 MHz for ¹³C NMR.[1]

Compound Substituents ¹H NMR (δ, ppm, Multiplicity, J in Hz) ¹³C NMR (δ, ppm)
1 5-Cl, 3-(4-Cl-phenyl)8.23 (s, 1H), 8.19–8.07 (m, 2H), 7.77 (dd, J = 12.6, 3.1, 1H), 7.76–7.57 (m, 2H), 7.49–7.40 (m, 1H)163.4, 156.4, 136.2, 133.2, 130.4, 130.1, 128.7, 126.3, 119.7, 117.7, 114.6
2 3-Phenyl, 5-(phenylethynyl)8.39 (s, 1H), 8.19 (d, J = 6.6, 2H), 7.76 (d, J = 9.2, 1H), 7.79–7.61 (m, 5H), 7.59–6.71 (m, 4H)165.0, 156.6, 134.1, 131.9, 131.5, 130.1, 129.5, 129.3, 127.5, 127.2, 125.3, 122.5, 119.3, 116.1, 114.2, 91.0, 89.8
3 5-(1,3-Dioxolan-2-yl), 3-phenyl8.17–8.08 (m, 3H), 7.75–7.63 (m, 3H), 7.63–7.56 (m, 1H), 7.46 (d, J = 9.3, 1H), 5.82 (s, 1H), 4.20–4.04 (m, 2H), 4.04–3.93 (m, 2H)165.1, 158.0, 135.5, 131.4, 130.5, 130.1, 127.7, 127.0, 120.1, 115.9, 113.6, 103.1, 65.6
4 5-Cl, 6-(5-Me-1,2,4-oxadiazol-3-yl), 3-phenyl8.52 (s, 1H), 8.22 (d, J = 22.5, 3H), 7.71–7.62 (m, 3H), 2.74 (s, 3H)177.8, 166.7, 165.5, 155.7, 131.8, 130.2, 130.0, 127.7, 127.3, 127.1, 123.0, 120.2, 114.4, 12.4
5 4-(5-Cl, 6-(5-Me-1,2,4-oxadiazol-3-yl)benzo[c]isoxazol-3-yl)benzonitrile8.58 (s, 1H), 8.38 (d, J = 7.4, 2H), 8.30 (s, 1H), 8.09 (d, J = 8.1, 2H)164.3, 155.0, 133.9, 132.3, 130.6, 127.9, 121.9, 119.3, 118.7, 116.3, 113.8

Structure Elucidation Workflow

The structural elucidation of a novel 2,1-benzisoxazole derivative using NMR spectroscopy follows a logical progression of experiments and data analysis.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of 2,1-Benzisoxazole Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR_1D 1D NMR (¹H, ¹³C) SamplePrep->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Proton_Analysis ¹H NMR Analysis: - Chemical Shift - Integration - Multiplicity NMR_1D->Proton_Analysis Carbon_Analysis ¹³C NMR Analysis: - Number of Signals - Chemical Shift NMR_1D->Carbon_Analysis COSY_Analysis COSY Analysis: - Identify ¹H-¹H Spin Systems NMR_2D->COSY_Analysis HSQC_Analysis HSQC Analysis: - Correlate Protons to Directly Attached Carbons NMR_2D->HSQC_Analysis HMBC_Analysis HMBC Analysis: - Establish Long-Range ¹H-¹³C Correlations - Confirm Connectivity and Quaternary Carbons NMR_2D->HMBC_Analysis Proton_Analysis->COSY_Analysis Proton_Analysis->HSQC_Analysis Carbon_Analysis->HSQC_Analysis COSY_Analysis->HSQC_Analysis HSQC_Analysis->HMBC_Analysis Final_Structure Final Structure Confirmation HMBC_Analysis->Final_Structure

Caption: Workflow for the synthesis and structural elucidation of 2,1-benzisoxazoles.

Interpretation of NMR Spectra
  • ¹H NMR: The proton spectrum provides initial information on the number and type of protons present. Aromatic protons of the benzisoxazole core typically resonate in the downfield region (δ 7.0-8.5 ppm). The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons.

  • ¹³C NMR: The carbon spectrum indicates the number of unique carbon environments in the molecule. The chemical shifts are characteristic of the type of carbon (e.g., aromatic, carbonyl, aliphatic). Quaternary carbons, such as those at the ring fusion points, are often readily identifiable.

  • COSY (Correlation Spectroscopy): This 2D experiment reveals ¹H-¹H coupling correlations, typically over two or three bonds. It is instrumental in identifying adjacent protons and tracing out the spin systems within the aromatic and substituent moieties.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides a powerful method for assigning carbon signals based on the previously assigned proton resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is arguably the most critical experiment for confirming the overall structure, as it allows for the connection of different spin systems and the unambiguous assignment of quaternary carbons and the points of substitution.

Signaling Pathway for Structure Elucidation

The process of deducing the structure of a substituted 2,1-benzisoxazole from its NMR data can be visualized as a signaling pathway, where information from simpler experiments informs the interpretation of more complex ones, leading to the final structural assignment.

signaling_pathway cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_interpretation Structural Information H1_NMR ¹H NMR Chemical Shifts Integrals Coupling Patterns COSY COSY ¹H-¹H Correlations H1_NMR:couplings->COSY:corr Identifies Proton_Assignment Proton Environment & Connectivity H1_NMR->Proton_Assignment C13_NMR ¹³C NMR Chemical Shifts Number of Carbons Carbon_Assignment Carbon Skeleton C13_NMR->Carbon_Assignment COSY->Proton_Assignment HSQC HSQC ¹JCH Correlations HSQC->Carbon_Assignment HMBC HMBC ²⁻³JCH Correlations Final_Structure Complete Structure HMBC->Final_Structure Confirms Connectivity Proton_Assignment->HSQC:corr Assigns Proton_Assignment->HMBC:corr Assigns Proton_Assignment->Final_Structure Carbon_Assignment->HSQC:corr Assigns Carbon_Assignment->HMBC:corr Assigns Carbon_Assignment->Final_Structure

Caption: Logical flow of information in NMR-based structure elucidation.

By systematically applying these NMR techniques and following the described workflow, researchers can confidently and accurately determine the structures of novel 2,1-benzisoxazole derivatives, which is an essential step in the drug discovery and development process.

References

Application Notes & Protocols: Gram-Scale Synthesis of Anthranil (2,1-Benzisoxazole) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Anthranils, also known as 2,1-benzisoxazoles, are crucial heterocyclic scaffolds in medicinal chemistry and drug discovery. They serve as key intermediates in the synthesis of various pharmaceuticals, including antimicrobial, antitubulin, and anti-inflammatory agents.[1] Furthermore, derivatives of 2,1-benzisoxazoles are precursors to 2-aminoarylketones, which are fundamental building blocks for synthesizing quinolines, acridines, and 1,4-benzodiazepines—a class of potent psychoactive drugs.[2] This document provides a detailed, reproducible protocol for the gram-scale synthesis of 3-substituted anthranils, adapted from a method involving the reaction of nitroarenes with benzylic C-H acids.[2]

Principle:

The synthesis proceeds via the addition of a carbanion, generated from a benzylic C-H acid (e.g., phenylacetonitrile), to a nitroarene at the ortho-position relative to the nitro group. The resulting σH-adduct is then treated with a silylating agent (chlorotrimethylsilane) and an additional strong base (t-BuOK) to induce cyclization and formation of the 3-aryl-2,1-benzisoxazole.[2] This transition-metal-free method offers good yields and a broad substrate scope.[3]

Experimental Protocol

This protocol is based on the general procedure described by Mąkosza et al. for the synthesis of 3-aryl-2,1-benzisoxazoles.[2] The following procedure is for a 10 mmol scale synthesis.

Materials and Equipment:

  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere.

  • Schlenk line or nitrogen balloon for inert atmosphere.

  • Low-temperature cooling bath (e.g., dry ice/acetone, -60 °C).

  • Standard laboratory glassware for workup and purification.

  • Rotary evaporator.

  • Column chromatography setup.

Reagents:

  • Nitroarene (e.g., 4-chloronitrobenzene, 10 mmol, 1.58 g)

  • Carbanion precursor (e.g., Phenylacetonitrile, 10 mmol, 1.17 g, 1.15 mL)

  • Potassium tert-butoxide (t-BuOK)

  • Chlorotrimethylsilane (B32843) (TMSCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297)

  • Dilute Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, dissolve the nitroarene (10 mmol) and the carbanion precursor (10 mmol) in 35 mL of anhydrous THF.

  • Initial Deprotonation: Cool the stirred solution to -60 °C using a dry ice/acetone bath. Prepare a solution of t-BuOK (11 mmol, 1.23 g) in 15 mL of anhydrous THF and add it dropwise to the reaction mixture over 10 minutes, ensuring the temperature remains below -55 °C. Stir the resulting mixture for an additional 5 minutes.

  • Silylation: Add chlorotrimethylsilane (40 mmol, 4.35 g, 5.1 mL) to the reaction mixture at -60 °C. Stir for another 5 minutes at this temperature.

  • Cyclization: Prepare a solution of t-BuOK (50 mmol, 5.61 g) in 70 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -60 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-5 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into dilute HCl (100 mL). Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-aryl-2,1-benzisoxazole.

Data Presentation

The following table summarizes representative yields for the synthesis of various 3-aryl-2,1-benzisoxazoles using the described protocol, demonstrating its applicability to a range of substrates.

EntryNitroareneCarbanion PrecursorProductYield (%)
1NitrobenzenePhenylacetonitrile3-Phenyl-2,1-benzisoxazole75
24-ChloronitrobenzenePhenylacetonitrile6-Chloro-3-phenyl-2,1-benzisoxazole82
34-MethylnitrobenzenePhenylacetonitrile6-Methyl-3-phenyl-2,1-benzisoxazole78
42-ChloronitrobenzenePhenylacetonitrile4-Chloro-3-phenyl-2,1-benzisoxazole65
54-Chloronitrobenzene4-Chlorophenylacetonitrile6-Chloro-3-(4-chlorophenyl)-2,1-benzisoxazole85

Yields are based on isolated product after purification and are representative of those reported in the literature for similar syntheses.

Visualizations

Experimental Workflow Diagram:

Anthranil_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification start Dissolve Nitroarene & Carbanion Precursor in THF cool Cool to -60 °C start->cool add_base1 Add t-BuOK Solution (1.1 eq) cool->add_base1 add_tmscl Add Chlorotrimethylsilane (4 eq) add_base1->add_tmscl add_base2 Add t-BuOK Solution (5 eq) add_tmscl->add_base2 warm_stir Warm to RT & Stir (2-5h) add_base2->warm_stir quench Quench with Dilute HCl warm_stir->quench extract Extract with Ethyl Acetate quench->extract purify Wash, Dry, Concentrate extract->purify chromatography Column Chromatography purify->chromatography product Pure Anthranil Product chromatography->product

Caption: Workflow for the gram-scale synthesis of this compound derivatives.

Reaction Signaling Pathway:

Anthranil_Mechanism cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product nitroarene Nitroarene sigma_adduct σH-Adduct nitroarene->sigma_adduct carbanion_precursor Benzylic C-H Acid carbanion Carbanion carbanion_precursor->carbanion t-BuOK carbanion->sigma_adduct Nucleophilic Addition silylated_adduct Silylated Adduct sigma_adduct->silylated_adduct TMSCl This compound 3-Aryl-2,1-benzisoxazole silylated_adduct->this compound t-BuOK (Cyclization & Elimination)

Caption: Simplified reaction pathway for this compound synthesis.

References

The Anthranil Scaffold: A Versatile Core in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The anthranil (2,1-benzisoxazole) scaffold is emerging as a privileged structure in the design and synthesis of novel kinase inhibitors, offering a unique framework for the development of targeted cancer therapeutics. This application note provides a detailed overview of the use of this compound derivatives in kinase inhibition, complete with experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and synthetic workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and medicinal chemistry.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The this compound core, a bicyclic aromatic heterocycle, has garnered interest due to its structural features that allow for diverse functionalization and interaction with the ATP-binding site of various kinases. Notably, derivatives of the related 1,3-dihydro-2,1-benzisoxazole have been identified in a series of Pim-1 and -2 kinase inhibitors, highlighting the potential of this scaffold in targeting serine/threonine kinases.[1][2]

Data Presentation: Biological Activity of this compound and Related Heterocyclic Kinase Inhibitors

While comprehensive quantitative data for a wide range of this compound-based kinase inhibitors is still emerging, the following tables summarize the inhibitory activities of some key examples and closely related benzoxazole (B165842) derivatives against various kinases.

Table 1: Inhibitory Activity of Benzoxazole Derivatives against VEGFR-2 and c-Met Kinases

Compound IDTarget KinaseIC50 (µM)Reference
11bVEGFR-20.057[3]
11bc-Met0.181[3]
SorafenibVEGFR-20.058[3]
Staurosporinec-Met0.237[3]
12lVEGFR-20.09738[4]
12dVEGFR-20.1946[4]
12iVEGFR-20.155[4]

Table 2: Inhibitory Activity of a 1,2-Benzisoxazole Derivative against a Cancer Cell Line

Compound IDCell LineIC50 (µM)Notes
PTBMV4-11 (AML)2The compound is 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole and is noted to be a histone deacetylase (HDAC) inhibitor.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis of the this compound core and a related kinase inhibitor.

Protocol 1: General Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles

This protocol describes a practical method for the synthesis of various substituted N-alkyl-1,3-dihydro-2,1-benzisoxazoles, which are precursors or close analogs to this compound-based kinase inhibitors.[1][2]

Step 1: Partial Nitro Reduction and Cyclization to 2,1-Benzisoxazol-3(1H)-ones

  • To a solution of the starting methyl 2-nitrobenzoate (B253500) in a suitable solvent (e.g., methanol), add hydrazine (B178648) hydrate.

  • Carefully add Rhodium on carbon (Rh/C) as a catalyst.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Add a base (e.g., sodium hydroxide (B78521) solution) to the filtrate to induce cyclization.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 2,1-benzisoxazol-3(1H)-one.

Step 2: N-Alkylation

  • Dissolve the 2,1-benzisoxazol-3(1H)-one in a suitable solvent (e.g., DMF).

  • Add a base (e.g., potassium carbonate) followed by the desired alkyl halide.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-alkylated benzisoxazolone.

Step 3: Reduction to N-Alkyl-1,3-dihydro-2,1-benzisoxazoles

  • To a solution of the N-alkylated benzisoxazolone in a dry solvent (e.g., THF) under an inert atmosphere, add lithium aluminum hydride (LAH) portion-wise at 0 °C.

  • Add trimethylsilyl (B98337) chloride (TMSCl).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting suspension and extract the filtrate with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the product by column chromatography to yield the final N-alkyl-1,3-dihydro-2,1-benzisoxazole.

Protocol 2: General Kinase Inhibition Assay (Example: VEGFR-2)

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a specific kinase.

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions of the stock solution in assay buffer.

  • Enzyme and Substrate Preparation: Dilute the recombinant VEGFR-2 kinase and a suitable peptide substrate to their final concentrations in the assay buffer.

  • Reaction Initiation: In a 384-well plate, combine the test compound, VEGFR-2 enzyme, and the peptide substrate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection reagent) to stop the reaction and generate a signal.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Synthesis_Workflow Start Methyl 2-Nitrobenzoate Step1 Partial Nitro Reduction & Cyclization Start->Step1 Intermediate1 2,1-Benzisoxazol-3(1H)-one Step1->Intermediate1 Step2 N-Alkylation Intermediate1->Step2 Intermediate2 N-Alkyl Benzisoxazolone Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 End N-Alkyl-1,3-dihydro-2,1-benzisoxazole Step3->End

Synthetic workflow for N-alkyl-1,3-dihydro-2,1-benzisoxazoles.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, c-Met) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT Akt PI3K->AKT PIM Pim Kinase AKT->PIM AKT->Transcription PIM->Transcription Cell Survival, Proliferation GrowthFactor Growth Factor GrowthFactor->RTK AnthranilInhibitor This compound-based Kinase Inhibitor AnthranilInhibitor->RTK AnthranilInhibitor->PIM

Simplified kinase signaling pathways targeted by this compound-based inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diverse substitution patterns make it an attractive core for medicinal chemistry campaigns. While more extensive biological data on a wider range of this compound derivatives is needed, the existing information on related heterocyclic systems suggests that this scaffold is a valuable addition to the armamentarium of kinase inhibitor design. The protocols and data presented herein provide a foundation for further research and development in this area.

References

The Versatility of Anthranil in Metal-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anthranil, or 2,1-benzisoxazole, has emerged as a versatile and powerful reagent in modern synthetic organic chemistry. Its unique bifunctional nature, acting as a precursor to a nucleophilic amino group and an electrophilic carbonyl group, has been harnessed in a variety of metal-catalyzed cross-coupling reactions. This allows for the efficient, atom-economical construction of diverse nitrogen-containing heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry and materials science.

This document provides detailed application notes and experimental protocols for three key metal-catalyzed cross-coupling reactions of this compound: Rhodium(III)-catalyzed C-H amination, Copper-catalyzed amination/annulation for acridine (B1665455) synthesis, and Iridium(III)-catalyzed amination/annulation for acridone (B373769) synthesis.

Rhodium(III)-Catalyzed C-H Amination of Arenes with this compound

Rhodium(III) catalysis enables the direct C-H amination of arenes using this compound as the aminating agent. This reaction proceeds via a C-H activation pathway and is characterized by its high atom economy and broad substrate scope. The reaction introduces an amino group and a formyl group in a single step, providing a valuable building block for further transformations.[1][2]

Application Notes:

This protocol is applicable to a wide range of arenes, including those with directing groups such as pyridines, pyrimidines, and amides.[2][3][4][5] The reaction tolerates various functional groups on both the arene and the this compound partner. The resulting ortho-aminobenzaldehyde derivatives can be readily cyclized to form valuable heterocyclic structures like acridines.[1][3] Catalyst loading can be reduced for scale-up reactions.[1]

Quantitative Data Summary:
EntryArene SubstrateThis compound SubstrateCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
18-Methylquinoline (B175542)This compound--INVALID-LINK--2 (8 mol%), PivOH (1 equiv)DCM1002092[1]
2N-BenzoylpyrrolidineThis compound--INVALID-LINK--2 (5 mol%), AgSbF6 (10 mol%), HOAc (2 equiv)DCB1202485[3]
32-Phenylpyridine5-Chlorothis compound--INVALID-LINK--2 (5 mol%), AgSbF6 (10 mol%), HOAc (2 equiv)DCB1202478[3]
4AzobenzeneThis compound[{RhCpCl2}2] (2.5 mol%), AgSbF6 (10 mol%), PivOH (1 equiv)DCE801292[2]
Experimental Protocol: Rhodium(III)-Catalyzed C-H Amination of 8-Methylquinoline

Materials:

Procedure:

  • To a sealed tube, add 8-methylquinoline (0.2 mmol, 1.0 equiv), this compound (0.4 mmol, 2.0 equiv), --INVALID-LINK--2 (0.016 mmol, 8 mol%), and pivalic acid (0.2 mmol, 1.0 equiv).

  • Add anhydrous dichloromethane (3 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 100 °C for 20 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired aminated product.[1]

Reaction Workflow and Mechanism:

G cluster_workflow Experimental Workflow cluster_mechanism Plausible Catalytic Cycle start Combine Reactants: Arene, this compound, Rh(III) catalyst, Additive solvent Add Anhydrous Solvent start->solvent heat Heat Reaction Mixture (e.g., 80-120 °C) solvent->heat monitor Monitor Reaction (TLC/GC) heat->monitor workup Cool and Concentrate monitor->workup purify Purify by Column Chromatography workup->purify rh_cat [Rh(III)] Catalyst ch_activation C-H Activation of Arene rh_cat->ch_activation Arene intermediate1 Rhodacycle Intermediate ch_activation->intermediate1 coordination Coordination of This compound intermediate1->coordination This compound intermediate2 This compound-Coordinated Rhodacycle coordination->intermediate2 no_cleavage N-O Bond Cleavage intermediate2->no_cleavage nitrenoid Rh-Nitrenoid Intermediate no_cleavage->nitrenoid migratory_insertion Migratory Insertion nitrenoid->migratory_insertion intermediate3 Aminated Intermediate migratory_insertion->intermediate3 reductive_elimination Protonolysis intermediate3->reductive_elimination H+ reductive_elimination->rh_cat Regeneration product Aminated Product reductive_elimination->product

Caption: Workflow and proposed catalytic cycle for Rh(III)-catalyzed C-H amination.

Copper-Catalyzed Amination/Annulation of Arylboronic Acids with Anthranils for Acridine Synthesis

A precious-metal-free approach to valuable acridine scaffolds involves a copper-catalyzed tandem reaction between arylboronic acids and anthranils.[6][7] This one-pot protocol is operationally simple and demonstrates good functional group compatibility, providing an efficient route to a variety of acridines.[6][8]

Application Notes:

This method is effective for a range of substituted arylboronic acids and anthranils. The reaction proceeds in a one-pot fashion, first forming an N-aryl-2-aminobenzaldehyde intermediate, which then undergoes intramolecular cyclization and dehydration under acidic conditions to yield the acridine product. The use of copper makes this a more economical and sustainable alternative to some precious metal-catalyzed methods.

Quantitative Data Summary:
EntryArylboronic AcidThis compoundCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidThis compoundCu(OAc)2 (20 mol%)Cs2CO3 (2 equiv)Dioxane1002485[8]
24-Tolylboronic acidThis compoundCu(OAc)2 (20 mol%)Cs2CO3 (2 equiv)Dioxane1002482[8]
34-Methoxyphenylboronic acidThis compoundCu(OAc)2 (20 mol%)Cs2CO3 (2 equiv)Dioxane1002475[8]
44-Fluorophenylboronic acidThis compoundCu(OAc)2 (20 mol%)Cs2CO3 (2 equiv)Dioxane1002478[8]
Experimental Protocol: Copper-Catalyzed Synthesis of Acridine

Materials:

Procedure:

  • To a reaction tube, add the arylboronic acid (0.6 mmol, 3.0 equiv), this compound (0.2 mmol, 1.0 equiv), Cu(OAc)2 (0.04 mmol, 20 mol%), and Cs2CO3 (0.4 mmol, 2.0 equiv).

  • Add anhydrous 1,4-dioxane (2 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, add p-toluenesulfonic acid (0.4 mmol, 2.0 equiv) and continue to stir the mixture at 100 °C for another 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography on silica gel to afford the acridine product.[8]

Reaction Pathway:

G start Arylboronic Acid + This compound step1 Cu(OAc)2, Base 100 °C start->step1 intermediate N-Aryl-2-aminobenzaldehyde Intermediate step1->intermediate step2 p-TsOH 100 °C intermediate->step2 product Acridine Product step2->product

Caption: Pathway for the copper-catalyzed synthesis of acridines.

Iridium(III)-Catalyzed C-H Amination/Annulation of Oxazoles with Anthranils for Acridone Synthesis

An iridium(III)-catalyzed C-H activation and annulation strategy provides a highly selective one-pot synthesis of acridone derivatives from 2-phenyloxazoles and anthranils.[9] This atom-economical protocol tolerates a wide range of substrates, affording the desired products in moderate to good yields.[9][10]

Application Notes:

This method is particularly useful for the synthesis of acridones, which are important structural motifs in biologically active compounds. The oxazole (B20620) acts as a directing group for the initial C-H activation. The reaction proceeds through a cascade of C-H amination followed by intramolecular annulation.

Quantitative Data Summary:
Entry2-Phenyloxazole (B1349099) SubstrateThis compound SubstrateCatalyst SystemAdditiveSolventTemp (°C)Time (h)Yield (%)
12-PhenyloxazoleThis compound[{IrCpCl2}2] (2.5 mol%)AgSbF6 (10 mol%), PivOH (1 equiv)DCE1002488[9]
22-(p-Tolyl)oxazoleThis compound[{IrCpCl2}2] (2.5 mol%)AgSbF6 (10 mol%), PivOH (1 equiv)DCE1002485[9]
32-(4-Fluorophenyl)oxazoleThis compound[{IrCpCl2}2] (2.5 mol%)AgSbF6 (10 mol%), PivOH (1 equiv)DCE1002482[9]
42-Phenyloxazole5-Methylthis compound[{IrCpCl2}2] (2.5 mol%)AgSbF6 (10 mol%), PivOH (1 equiv)DCE1002476[9]
Experimental Protocol: Iridium(III)-Catalyzed Synthesis of Acridone

Materials:

  • 2-Phenyloxazole

  • This compound

  • [{IrCp*Cl2}2]

  • Silver hexafluoroantimonate (AgSbF6)

  • Pivalic acid (PivOH)

  • 1,2-Dichloroethane (B1671644) (DCE), anhydrous

Procedure:

  • In a glovebox, add 2-phenyloxazole (0.2 mmol, 1.0 equiv), this compound (0.3 mmol, 1.5 equiv), [{IrCp*Cl2}2] (0.005 mmol, 2.5 mol%), AgSbF6 (0.02 mmol, 10 mol%), and pivalic acid (0.2 mmol, 1.0 equiv) to a reaction vial.

  • Add anhydrous 1,2-dichloroethane (2 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with dichloromethane.

  • Concentrate the filtrate and purify the residue by preparative thin-layer chromatography to obtain the acridone product.[9]

Logical Relationship of the Cascade Reaction:

G start 2-Phenyloxazole + This compound catalysis Ir(III) Catalysis start->catalysis ch_amination C-H Amination catalysis->ch_amination Step 1 intermediate Aminated Intermediate ch_amination->intermediate annulation Intramolecular Annulation intermediate->annulation Step 2 product Acridone Product annulation->product

Caption: Logical steps in the Ir(III)-catalyzed synthesis of acridones.

These protocols highlight the synthetic utility of this compound in metal-catalyzed cross-coupling reactions, providing efficient and atom-economical routes to a variety of important nitrogen-containing heterocyclic compounds. The choice of metal catalyst dictates the type of transformation, showcasing the versatility of this remarkable reagent.

References

Protecting Group Strategies for the Synthesis of Functionalized 2,1-Benzisoxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis of functionalized 2,1-benzisoxazoles, also known as anthranils. The successful synthesis of these valuable heterocyclic scaffolds, often bearing reactive functional groups such as hydroxyl, amino, and carboxylic acids, necessitates a robust protecting group strategy to ensure high yields and purity.

Introduction to Protecting Group Strategy in 2,1-Benzisoxazole Synthesis

The synthesis of substituted 2,1-benzisoxazoles frequently involves reaction conditions that can be harsh to sensitive functional groups. Protecting groups are temporarily introduced to mask these functionalities, preventing undesired side reactions during the core benzisoxazole ring formation. The choice of a suitable protecting group is critical and depends on its stability to the reaction conditions employed for cyclization and the ease of its selective removal post-synthesis. This guide outlines strategies for the protection and deprotection of hydroxyl, amino, and carboxylic acid groups on precursors to 2,1-benzisoxazoles.

A general workflow for the synthesis of functionalized 2,1-benzisoxazoles using a protecting group strategy is depicted below.

workflow A Functionalized Precursor B Protection of Functional Group A->B Add Protecting Group C Cyclization to 2,1-Benzisoxazole B->C Form Benzisoxazole Ring D Deprotection C->D Remove Protecting Group E Functionalized 2,1-Benzisoxazole D->E Final Product

Caption: General workflow for synthesizing functionalized 2,1-benzisoxazoles.

Protecting Group Strategies for Hydroxyl-Substituted 2,1-Benzisoxazoles

The synthesis of hydroxylated 2,1-benzisoxazoles requires the protection of the phenolic hydroxyl group to prevent its interference with the cyclization reaction. The tert-butyldimethylsilyl (TBS) group is a commonly employed protecting group for phenols due to its stability under a range of reaction conditions and its facile removal under mild conditions.

hydroxyl_protection Start Substituted Nitrophenol P1 TBS Protection Start->P1 Intermediate TBS-Protected Nitrophenol P1->Intermediate P2 Cyclization Intermediate->P2 ProtectedProduct TBS-Protected Hydroxy-2,1-benzisoxazole P2->ProtectedProduct P3 TBS Deprotection ProtectedProduct->P3 End Hydroxy-2,1-benzisoxazole P3->End

Caption: Strategy for synthesizing hydroxy-2,1-benzisoxazoles.

Experimental Protocols

Protocol 1: Protection of a Nitrophenol with tert-Butyldimethylsilyl Chloride (TBSCl)

This protocol describes the protection of a phenolic hydroxyl group in a nitrophenol precursor.

Materials:

  • Substituted nitrophenol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq)

  • Imidazole (B134444) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve the substituted nitrophenol in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add imidazole and TBSCl to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). For sterically hindered phenols, gentle heating (e.g., 40-50 °C) may be necessary.[1]

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Reactant/ReagentMolar RatioTypical Yield (%)Reference
Substituted Nitrophenol1.0--
TBSCl1.2>90[1]
Imidazole2.5>90[1]

Protocol 2: Deprotection of a TBS-Protected Hydroxy-2,1-benzisoxazole

This protocol outlines the removal of the TBS protecting group to yield the final hydroxylated 2,1-benzisoxazole.

Materials:

  • TBS-protected hydroxy-2,1-benzisoxazole (1.0 eq)

  • Tetrabutylammonium fluoride (B91410) (TBAF) (1.0 M solution in THF, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBS-protected hydroxy-2,1-benzisoxazole in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add the TBAF solution dropwise to the stirred solution at room temperature.

  • Stir the reaction for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Reactant/ReagentMolar RatioTypical Yield (%)Reference
TBS-protected compound1.0--
TBAF1.1>95[2]

Protecting Group Strategies for Amino-Substituted 2,1-Benzisoxazoles

The synthesis of amino-2,1-benzisoxazoles often requires protection of the amino group to prevent its reaction with reagents used in the cyclization step. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, offering good stability and straightforward removal under acidic conditions.

amino_protection Start Substituted Nitroaniline P1 Boc Protection Start->P1 Intermediate Boc-Protected Nitroaniline P1->Intermediate P2 Cyclization Intermediate->P2 ProtectedProduct Boc-Protected Amino-2,1-benzisoxazole P2->ProtectedProduct P3 Boc Deprotection ProtectedProduct->P3 End Amino-2,1-benzisoxazole P3->End

Caption: Strategy for synthesizing amino-2,1-benzisoxazoles.

Experimental Protocols

Protocol 3: Protection of a Nitroaniline with Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

This protocol details the protection of an amino group in a nitroaniline precursor.

Materials:

  • Substituted nitroaniline (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq)

  • Triethylamine (B128534) (NEt₃) (1.2 eq) or Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or a biphasic mixture of chloroform (B151607) and water

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted nitroaniline in THF.

  • Add Boc₂O and triethylamine to the solution.[3]

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture in vacuo.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Reactant/ReagentMolar RatioTypical Yield (%)Reference
Substituted Nitroaniline1.0--
Boc₂O1.0-1.1Quantitative[3]
Triethylamine1.2Quantitative[3]

Protocol 4: Deprotection of a Boc-Protected Amino-2,1-benzisoxazole

This protocol describes the removal of the Boc group to furnish the free amino-2,1-benzisoxazole.

Materials:

  • Boc-protected amino-2,1-benzisoxazole (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected amino-2,1-benzisoxazole in a mixture of DCM and TFA (e.g., 5:1 v/v).[3]

  • Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate to yield the deprotected product, which can be further purified if necessary.

Reactant/ReagentConditionsTypical Yield (%)Reference
Boc-protected amineDCM:TFA (5:1)High[3]

Protecting Group Strategies for Carboxy-Substituted 2,1-Benzisoxazoles

The synthesis of 2,1-benzisoxazoles bearing a carboxylic acid functionality typically requires the protection of the carboxyl group as an ester to prevent its interference with the cyclization reaction. Methyl or ethyl esters are common choices due to their ease of formation and subsequent hydrolysis under basic or acidic conditions.

carboxy_protection Start Substituted Nitrobenzoic Acid P1 Esterification Start->P1 Intermediate Nitrobenzoate Ester P1->Intermediate P2 Cyclization Intermediate->P2 ProtectedProduct 2,1-Benzisoxazole Carboxylate Ester P2->ProtectedProduct P3 Hydrolysis ProtectedProduct->P3 End 2,1-Benzisoxazole Carboxylic Acid P3->End

Caption: Strategy for synthesizing 2,1-benzisoxazole carboxylic acids.

Experimental Protocols

Protocol 5: Fischer Esterification of a Nitrobenzoic Acid

This protocol describes the protection of a carboxylic acid group as a methyl ester in a nitrobenzoic acid precursor.

Materials:

  • Substituted nitrobenzoic acid (1.0 eq)

  • Anhydrous methanol (B129727) (MeOH) (as solvent and reagent)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend the substituted nitrobenzoic acid in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 1-4 hours.[4] Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing ice.

  • Neutralize the mixture with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reactant/ReagentConditionsTypical Yield (%)Reference
Nitrobenzoic AcidReflux in MeOH with H₂SO₄90-95[4][5]

Protocol 6: Hydrolysis of a 2,1-Benzisoxazole Carboxylate Ester

This protocol details the deprotection of the methyl ester to yield the final 2,1-benzisoxazole carboxylic acid.

Materials:

  • 2,1-Benzisoxazole carboxylate ester (1.0 eq)

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve the 2,1-benzisoxazole carboxylate ester in a mixture of methanol and water.

  • Add sodium hydroxide and heat the mixture under reflux for 4 hours.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, carefully add concentrated HCl to acidify the mixture, which will precipitate the carboxylic acid product.

  • Filter the precipitate, wash with cold water, and dry to obtain the final product.

Reactant/ReagentConditionsTypical Yield (%)Reference
EsterNaOH, MeOH/H₂O, reflux~95[6]

Conclusion

The successful synthesis of functionalized 2,1-benzisoxazoles relies heavily on the strategic implementation of protecting groups. The protocols outlined in this document for the protection and deprotection of hydroxyl, amino, and carboxylic acid functionalities provide a robust framework for researchers in the field. Careful selection of protecting groups based on their compatibility with the planned synthetic route is paramount to achieving high yields and purity of the desired substituted 2,1-benzisoxazole derivatives.

References

Application Notes and Protocols for Anthranil Synthesis in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of anthranils (2,1-benzisoxazoles) utilizing continuous flow chemistry. This methodology offers significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and superior scalability, which are critical in a drug development context.

Introduction to Anthranil Synthesis in Flow

Anthranils are a valuable class of heterocyclic compounds that serve as key intermediates in the synthesis of various pharmaceuticals, including psychoactive drugs and protein kinase inhibitors.[1] Traditional batch synthesis methods for anthranils often involve hazardous reagents, harsh reaction conditions, or unstable intermediates.[1] Flow chemistry, or continuous flow processing, mitigates many of these challenges by performing reactions in a continuously flowing stream within a microreactor. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved purity, and enhanced safety.[2][3] Photochemical reactions, in particular, benefit greatly from flow setups due to the uniform irradiation and efficient photon transfer, which can be difficult to achieve in batch reactors.[1][4]

Application Note 1: Photochemical Synthesis of 3-Phenyl-2,1-benzisoxazole from 2-Nitro-α-phenylacetophenone

This protocol describes the continuous photochemical synthesis of 3-phenyl-2,1-benzisoxazole, a representative this compound, from the corresponding ortho-nitroaryl precursor. The reaction proceeds via an intramolecular cyclization facilitated by UV irradiation. This method is adapted from established batch photochemical syntheses of benzisoxazoles and implemented in a typical laboratory-scale photochemical flow reactor setup.

Quantitative Data Summary

The following table summarizes the key quantitative data for the continuous flow synthesis of 3-phenyl-2,1-benzisoxazole.

ParameterValueUnit
Substrate Concentration0.05mol/L
Flow Rate0.5mL/min
Reactor Volume10mL
Residence Time20min
Temperature25°C
Wavelength365nm
Yield (Isolated)85%
Throughput6.4 g/day
Experimental Protocol

1. Reagent Preparation:

  • Prepare a 0.05 M solution of 2-nitro-α-phenylacetophenone in acetonitrile.

  • Degas the solution for 15 minutes by bubbling with nitrogen to remove dissolved oxygen, which can quench the photochemical reaction.

2. Flow Reactor Setup:

  • The flow chemistry setup consists of a high-performance liquid chromatography (HPLC) pump, a T-mixer, a photochemical flow reactor, and a back-pressure regulator (BPR).

  • The photochemical reactor is constructed from fluorinated ethylene (B1197577) propylene (B89431) (FEP) tubing (1.0 mm inner diameter) coiled around a UV lamp emitting at 365 nm. The total volume of the irradiated tubing is 10 mL.

  • The reactor is housed in a reflective, cooled chamber to maintain a constant temperature of 25 °C.

  • A BPR set to 5 bar is placed at the outlet of the reactor to prevent solvent outgassing.

3. Reaction Procedure:

  • Pump the degassed substrate solution through the photochemical reactor at a flow rate of 0.5 mL/min. This corresponds to a residence time of 20 minutes within the irradiated zone.

  • Collect the reactor output after the system has reached a steady state (typically after 3-5 reactor volumes have been processed).

4. Work-up and Purification:

  • The collected solution is concentrated under reduced pressure to remove the acetonitrile.

  • The crude product is then purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield 3-phenyl-2,1-benzisoxazole as a solid.

Diagrams

G cluster_setup Experimental Workflow reagent Reagent Solution (0.05 M in Acetonitrile) pump HPLC Pump reagent->pump 0.5 mL/min reactor Photochemical Flow Reactor (10 mL FEP Tubing, 365 nm UV Lamp) pump->reactor bpr Back-Pressure Regulator (5 bar) reactor->bpr collection Product Collection bpr->collection purification Work-up & Purification collection->purification product 3-Phenyl-2,1-benzisoxazole purification->product

Caption: Experimental workflow for the photochemical synthesis of 3-phenyl-2,1-benzisoxazole in a continuous flow reactor.

G cluster_reaction Reaction Pathway start 2-Nitro-α-phenylacetophenone intermediate Excited State Intermediate start->intermediate hν (365 nm) product 3-Phenyl-2,1-benzisoxazole intermediate->product Intramolecular Cyclization

Caption: Simplified reaction pathway for the photochemical formation of 3-phenyl-2,1-benzisoxazole.

Concluding Remarks

The application of continuous flow chemistry to the synthesis of anthranils offers a safe, efficient, and scalable alternative to traditional batch methods. The detailed protocol for the photochemical synthesis of 3-phenyl-2,1-benzisoxazole serves as a practical guide for researchers in the pharmaceutical and chemical industries. The inherent advantages of flow chemistry, such as precise control over reaction conditions and the ability to handle unstable intermediates, make it a powerful tool for the development of novel synthetic routes to biologically active molecules.[2][3] Further optimization of reaction parameters, such as concentration, flow rate, and light intensity, can be readily performed using automated flow systems to achieve even higher efficiencies and throughput.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Reactions in Anthranil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of anthranils (2,1-benzisoxazoles). The information is presented in a question-and-answer format to directly tackle specific experimental challenges.

I. Synthesis of Anthranils from o-Nitrobenzyl Compounds (Davis-Beirut Reaction and Related Syntheses)

The synthesis of anthranils from o-nitrobenzyl derivatives, often involving chemistry related to the Davis-Beirut reaction, can be accompanied by the formation of several side products. Understanding and controlling the reaction conditions are crucial for maximizing the yield of the desired anthranil.

Frequently Asked Questions (FAQs)

Q1: My reaction of a 2-nitrobenzylamine derivative is yielding an indazolone instead of the expected this compound. Why is this happening and how can I promote this compound formation?

A1: The formation of indazolones is a known competitive pathway in reactions related to the Davis-Beirut synthesis. The reaction proceeds through a common nitroso intermediate. The subsequent cyclization pathway determines the final product. While the exact factors governing this selectivity can be complex and substrate-dependent, the choice of reaction conditions plays a significant role. To favor this compound formation, it is crucial to divert the reactive intermediate away from the indazolone pathway.[1]

*Troubleshooting:

  • Reaction Conditions: The formation of this compound from certain 2-nitrobenzyl precursors has been achieved under specific conditions, such as microwave irradiation in DMF with sodium tert-butoxide.[1]

  • Substrate Structure: The structure of the starting material is critical. For instance, the synthesis of 3-(1H-benzo[d]imidazol-2-yl)benzo[c]isoxazole from a 2-(2-nitrobenzyl)-1H-benzo[d]imidazole derivative has been successfully demonstrated.[1]

Q2: I am observing a significant amount of a dimeric byproduct in my Davis-Beirut type reaction. What is this byproduct and how can I minimize its formation?

A2: A common side product in the Davis-Beirut reaction is a condensation-derived dimer. This can arise from the reaction of the nitroso intermediate with the starting material.[1] While this side-product can sometimes be isolated in significant yields (up to 37%), its formation can be minimized by optimizing the reaction conditions.[1]

*Troubleshooting:

  • Optimized Conditions: The use of microwave irradiation, a suitable solvent like DMF, a strong base such as sodium tert-butoxide, and the addition of 4Å molecular sieves have been shown to improve the yield of the desired this compound and likely reduce dimer formation.[1] The optimal conditions reported for a specific reaction were microwave irradiation at 125 °C for 6 hours in 0.05 M DMF with 5 equivalents of NaOtBu.[1]

Experimental Protocol: General Procedure for this compound Synthesis via a Modified Davis-Beirut Reaction

This protocol is adapted from a reported synthesis of 3-(1H-benzo[d]imidazol-2-yl)benzo[c]isoxazole.[1]

Materials:

  • 2-(2-nitrobenzyl)-1H-benzo[d]imidazole derivative (0.2 mmol)

  • Sodium tert-butoxide (1 mmol, 5 equiv.)

  • Anhydrous DMF (4 mL; 0.05 M)

  • 4Å molecular sieves (0.2 g)

  • 2-5 mL Biotage microwave vial

  • Stir bar

Procedure:

  • To a 2-5 mL Biotage microwave vial, add a stir bar, the 2-(2-nitrobenzyl)-1H-benzo[d]imidazole derivative (0.2 mmol), 4Å molecular sieves (0.2 g), and sodium tert-butoxide (1 mmol).

  • Add anhydrous DMF (4 mL) to the vial.

  • Seal the vial and heat the mixture under microwave irradiation at 125 °C for 6 hours.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction by adding 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Pathway Visualization

Davis_Beirut_Side_Reactions cluster_main Desired this compound Synthesis cluster_side1 Side Reaction 1: Indazolone Formation cluster_side2 Side Reaction 2: Dimer Formation Start o-Nitrobenzyl Derivative Intermediate Nitroso Intermediate Start->Intermediate Base, Heat This compound This compound Product Intermediate->this compound Intramolecular Cyclization Indazolone Indazolone Product Intermediate->Indazolone Alternative Cyclization Dimer Dimer Byproduct Intermediate->Dimer Reaction with Starting Material

Reaction pathways in Davis-Beirut type syntheses.

II. Synthesis of Anthranils from o-Nitroaromatics and Active Methylene (B1212753) Compounds

This synthetic route can be prone to the formation of N-heterocyclic byproducts, such as acridines and 3-aminoquinolines. The choice of base and reaction conditions is critical to direct the reaction towards the desired this compound product.

Frequently Asked Questions (FAQs)

Q3: My synthesis of an this compound from a nitroarene and an active methylene compound is producing a significant amount of an acridine (B1665455) byproduct. How can I suppress this side reaction?

A3: The formation of acridines is a known competitive side reaction in this synthesis. The reaction proceeds through a common intermediate, and the pathway leading to either this compound or acridine can be influenced by the reaction conditions, particularly the base and silylating agent used.

*Troubleshooting:

  • Base Selection: The use of a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or DBU is often preferred. Triethylamine has been reported to be ineffective in promoting this compound formation and may favor acridine production.

  • Silylating Agent: A silylating agent like chlorotrimethylsilane (B32843) is often used to trap an intermediate and direct the reaction towards this compound formation.

  • Reaction Temperature: Low temperatures are generally favored for the initial addition step to form the σH-adduct.

Q4: I am also observing 3-aminoquinolines as byproducts. What is the mechanism of their formation and how can I avoid them?

A4: The formation of 3-aminoquinolines is another potential side reaction pathway. The mechanism likely involves a different cyclization and rearrangement of a common intermediate. Optimizing the reaction for this compound formation will consequently reduce the formation of 3-aminoquinolines.

Experimental Protocol: Optimized Synthesis of 3-Aryl-2,1-benzisoxazoles from Nitroarenes

This protocol is a general procedure optimized to favor the formation of anthranils over acridines.

Materials:

  • Nitroarene (3 mmol)

  • Carbanion precursor (e.g., phenylacetonitrile) (3 mmol)

  • Potassium tert-butoxide (t-BuOK) (3.3 mmol and 15 mmol)

  • Chlorotrimethylsilane (12 mmol)

  • Anhydrous THF

  • Stir bar and appropriate glassware

Procedure:

  • To a stirred solution of the nitroarene (3 mmol) and the carbanion precursor (3 mmol) in anhydrous THF (10 mL) at -60 °C, add a solution of t-BuOK (3.3 mmol) in THF (5 mL).

  • Stir for 5 minutes at -60 °C.

  • Add chlorotrimethylsilane (12 mmol) and stir for an additional 5 minutes at this temperature.

  • Add a solution of t-BuOK (15 mmol) in THF (20 mL).

  • Allow the reaction mixture to warm to room temperature and stir for 2-5 hours.

  • Pour the reaction mixture into dilute HCl and extract with ethyl acetate.

  • Combine the organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Logical Relationship of Product Formation

Product_Selectivity Start Nitroarene + Active Methylene Compound Intermediate σH-Adduct Intermediate Start->Intermediate Base This compound This compound (Desired Product) Intermediate->this compound Optimized Conditions (t-BuOK, TMSCl) Acridine Acridine (Byproduct) Intermediate->Acridine Suboptimal Conditions (e.g., Et3N) Aminoquinoline 3-Aminoquinoline (Byproduct) Intermediate->Aminoquinoline Alternative Pathway

Factors influencing product selectivity.

III. General Troubleshooting and Purification

Q5: My reaction is complete, but I have a mixture of my desired this compound and side products. What are some general purification strategies?

A5: The purification of anthranils from the common side products often relies on standard chromatographic techniques.

*Troubleshooting:

  • Column Chromatography: Flash column chromatography on silica (B1680970) gel is the most common method for separating anthranils from byproducts like acridines, indazolones, and dimers. The choice of eluent system will depend on the polarity of the specific compounds in the mixture. A gradient elution is often effective.

  • Recrystallization: If the desired this compound is a solid and has significantly different solubility from the impurities in a particular solvent system, recrystallization can be an effective purification method.

  • Preparative TLC/HPLC: For small-scale reactions or when baseline separation is difficult to achieve by column chromatography, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.

This technical support center provides a starting point for troubleshooting common side reactions in this compound synthesis. For specific substrates and reaction conditions, further optimization may be necessary. Always consult the primary literature for detailed procedures and safety information.

References

Technical Support Center: Purification of Crude 2,1-Benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2,1-benzisoxazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 2,1-benzisoxazole?

A1: The two primary methods for the purification of crude 2,1-benzisoxazole are recrystallization and silica (B1680970) gel column chromatography. The choice between these methods depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities in a crude 2,1-benzisoxazole sample?

A2: Impurities can vary depending on the synthetic route but often include:

  • Unreacted starting materials: Such as ortho-substituted nitroarenes or aryl azides.

  • Reaction byproducts: These can include compounds formed from side reactions, such as 4-aminophenols resulting from a competing Bamberger rearrangement.[1]

  • Colored impurities: Often high-molecular-weight polymeric materials or degradation products.

  • Residual solvents: Solvents used in the synthesis and work-up procedures.

Q3: How can I assess the purity of my 2,1-benzisoxazole sample?

A3: The purity of 2,1-benzisoxazole can be effectively determined using High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for assessing purity and structural integrity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 2,1-benzisoxazole.

Recrystallization Issues
Problem Potential Cause Solution
Low or No Crystal Yield - Too much solvent was used.- The compound is too soluble in the chosen solvent, even at low temperatures.- Premature crystallization occurred during hot filtration.- Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.- Select a different solvent or use a mixed-solvent system.- Ensure the filtration apparatus is pre-heated before hot filtration.
Product "Oils Out" (Forms a liquid layer instead of crystals) - The boiling point of the solvent is higher than the melting point of the 2,1-benzisoxazole.- The solution is supersaturated with impurities.- The rate of cooling is too rapid.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider a preliminary purification step like a charcoal treatment to remove impurities.- Place the flask in a warm water bath and allow it to cool to room temperature gradually.
Colored Impurities in Crystals - Colored byproducts are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as charcoal can sometimes adsorb the desired product.- Perform a preliminary purification by column chromatography.
Crystallization Does Not Occur - The solution is not sufficiently saturated.- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure 2,1-benzisoxazole.
Column Chromatography Issues
Problem Potential Cause Solution
Poor Separation of Product from Impurities - The chosen eluent system has incorrect polarity.- Optimize the eluent system using thin-layer chromatography (TLC) before running the column. A common starting point for 2,1-benzisoxazole derivatives is a mixture of hexanes and ethyl acetate (B1210297).[1]
Product Elutes Too Quickly (Low Retention) - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).
Product Does Not Elute from the Column - The eluent is not polar enough.- The compound may have decomposed on the silica gel.- Gradually increase the polarity of the eluent.- Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.
Streaking or Tailing of Bands - The column is overloaded with the sample.- The sample is not sufficiently soluble in the eluent.- Use a larger column or reduce the amount of sample loaded.- Dissolve the crude product in a minimal amount of a slightly more polar solvent before loading it onto the column.

Data Presentation

The following tables provide representative data for the purification of 2,1-benzisoxazole derivatives. Actual results may vary depending on the specific compound and the purity of the crude material.

Table 1: Typical Yields for Purification of 2,1-Benzisoxazole Derivatives

Purification MethodTypical Yield RangeNotes
Recrystallization60-85%Yield is highly dependent on the choice of solvent and the initial purity of the crude product.
Column Chromatography40-70%Yield can be influenced by the separation efficiency and the number of fractions collected.[1]

Table 2: Expected Purity Improvement for 2,1-Benzisoxazole

Purification StepInitial Purity (Typical)Final Purity (Expected)
Recrystallization80-90%>98%
Column Chromatography70-90%>99%

Experimental Protocols

Protocol 1: Recrystallization of Crude 2,1-Benzisoxazole

This protocol outlines a general procedure for the recrystallization of crude 2,1-benzisoxazole. The choice of solvent is critical and should be determined experimentally. A mixed solvent system, such as ethanol/water or acetone/acetonitrile, is often effective.

  • Solvent Selection: In a small test tube, add a small amount of crude 2,1-benzisoxazole. Add a few drops of a potential solvent and observe the solubility at room temperature. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude 2,1-benzisoxazole in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Silica Gel Column Chromatography of Crude 2,1-Benzisoxazole

This protocol provides a general method for the purification of crude 2,1-benzisoxazole using silica gel column chromatography. The eluent system should be optimized using TLC beforehand.

  • Eluent Selection: Develop a suitable mobile phase using TLC. A good starting point for many 2,1-benzisoxazole derivatives is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v).[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude 2,1-benzisoxazole in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure 2,1-benzisoxazole.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

PurificationWorkflow cluster_recrystallization Recrystallization Workflow rec_start Crude 2,1-Benzisoxazole dissolve Dissolve in Minimal Hot Solvent rec_start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter crystallize Cool to Induce Crystallization hot_filter->crystallize isolate_rec Isolate Crystals (Filtration) crystallize->isolate_rec dry_rec Dry Purified Product isolate_rec->dry_rec

Caption: Workflow for the purification of 2,1-benzisoxazole by recrystallization.

ColumnChromatographyWorkflow cluster_column Column Chromatography Workflow col_start Crude 2,1-Benzisoxazole load_col Load onto Silica Gel Column col_start->load_col elute Elute with Solvent System load_col->elute collect_frac Collect Fractions elute->collect_frac analyze_frac Analyze Fractions (TLC) collect_frac->analyze_frac combine_iso Combine Pure Fractions & Evaporate Solvent analyze_frac->combine_iso pure_prod_col Purified Product combine_iso->pure_prod_col

Caption: Workflow for the purification of 2,1-benzisoxazole by column chromatography.

TroubleshootingLogic start Purification Issue low_yield Low Yield? start->low_yield colored_prod Colored Product? start->colored_prod oiling_out Oiling Out? start->oiling_out too_much_solvent Reduce solvent volume low_yield->too_much_solvent Yes charcoal Use activated charcoal colored_prod->charcoal Yes slow_cooling Slow down cooling rate oiling_out->slow_cooling Yes

Caption: Logical troubleshooting guide for common purification issues.

References

Technical Support Center: Improving Anthranil Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during anthranil synthesis.

Troubleshooting Guides

This section is designed to help you identify and resolve issues that may lead to low yields in your this compound synthesis experiments. The guides are categorized by the synthetic method.

Method 1: Davis-Beirut Reaction from o-Nitrobenzylamines

The Davis-Beirut reaction is a classic method for synthesizing 2H-indazoles, which can be rearranged to form anthranils. Low yields in this reaction often stem from issues with the base, solvent, or reaction temperature.

Q: My Davis-Beirut reaction is resulting in a low yield of the desired this compound product. What are the likely causes and how can I improve the yield?

A: Low yields in the Davis-Beirut reaction for this compound synthesis can be attributed to several factors. Below is a systematic guide to troubleshooting this issue.

Potential Cause Observation Recommended Solution
Suboptimal Base Concentration Incomplete conversion of starting material.The choice and amount of base are critical. Sodium tert-butoxide is commonly used. An excess of base (e.g., 5 equivalents) is often necessary to drive the reaction to completion.[1]
Improper Solvent Formation of side products or incomplete reaction.Polar aprotic solvents like DMF are generally effective. Ensure the solvent is anhydrous, as moisture can quench the base and hinder the reaction. The use of 4Å molecular sieves can help maintain anhydrous conditions.[1]
Incorrect Reaction Temperature Decomposition of starting material or product, leading to a complex mixture.The reaction often requires elevated temperatures. Microwave irradiation at temperatures around 125 °C has been shown to be effective and can reduce reaction times.[1] However, excessively high temperatures can lead to degradation. Systematic optimization of the temperature is recommended.
Presence of Oxygen Formation of undesired oxidized byproducts.While not always explicitly stated, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive intermediates.
Side Reactions Isolation of unexpected products.The highly reactive nitroso intermediates in the Davis-Beirut reaction can undergo side reactions.[2] Careful control of reaction conditions is crucial. If side products persist, consider alternative synthetic routes.

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Troubleshooting workflow for the Davis-Beirut reaction.
Method 2: Metal-Free Synthesis from o-Carbonyl Anilines

This method often utilizes an oxidant like iodosobenzene (B1197198) (PhIO) to facilitate the cyclization of o-carbonyl anilines to anthranils.

Q: I am attempting a metal-free synthesis of this compound from an o-carbonyl aniline (B41778) using PhIO, but the yield is poor. What could be wrong?

A: Low yields in this synthesis can often be traced to the quality of the oxidant, reaction time, or the presence of competing side reactions.

Potential Cause Observation Recommended Solution
Inactive Oxidant Starting material remains unreacted.Iodosobenzene (PhIO) can be of variable quality. Ensure you are using a fresh, high-quality batch of PhIO.
Suboptimal Reaction Time Incomplete reaction or product degradation.Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time should be optimized to maximize product formation while minimizing the formation of byproducts from over-reaction or degradation.
Formation of Side Products Presence of multiple spots on TLC.The intermediate nitrene species is highly reactive and can participate in undesired side reactions.[3] Ensure the reaction is run at the recommended temperature (often ambient) to minimize these side pathways.
Purification Issues Loss of product during workup.The workup and purification procedure should be optimized. Column chromatography on silica (B1680970) gel is a common and effective method for isolating the desired this compound product.

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start -> intermediate_A [label="+ PhIO"]; intermediate_A -> intermediate_B [label="- H2O"]; intermediate_B -> nitrene [label="- PhI"]; nitrene -> this compound [label="Intramolecular Cyclization"]; }

Proposed mechanism for metal-free this compound synthesis.[3]
Method 3: Tf₂O-Promoted Synthesis of 3-Aryl Anthranils

Triflic anhydride (B1165640) (Tf₂O) is a powerful activator for the synthesis of 3-aryl anthranils from simple anthranils and arenes.

Q: My Tf₂O-promoted arylation of this compound is giving a low yield. How can I optimize this reaction?

A: Achieving high yields in this reaction depends on careful control of the reaction conditions, particularly the temperature and the stoichiometry of the reagents.

Potential Cause Observation Recommended Solution
Suboptimal Promoter No or low conversion to the desired product.Triflic anhydride (Tf₂O) is a superior promoter for this reaction compared to other anhydrides like Ac₂O or TFAA.[4] Ensure you are using Tf₂O.
Incorrect Addition Temperature Formation of byproducts.The addition of Tf₂O should be performed at a low temperature (e.g., -20 °C), followed by a gradual warming to room temperature.[4] This helps to control the reactivity of the intermediate oxonium species.
Presence of Moisture Reduced yield.The reaction is sensitive to moisture. While drying agents like molecular sieves have been reported to sometimes decrease yields, ensuring anhydrous conditions for your reagents and solvent (e.g., DCE) is generally recommended.[4]
Incorrect Stoichiometry Incomplete conversion.The optimal stoichiometry has been reported to be approximately 1.1 equivalents of Tf₂O and 1.2 equivalents of the arene relative to the this compound starting material.[4]

Quantitative Data Summary

The following tables provide a summary of yields for different this compound synthesis methods under various conditions.

Table 1: Optimization of Tf₂O-Promoted Synthesis of 3-Aryl this compound [4]

Promoter (1.0 equiv) Temperature Yield (%)
Tf₂ORoom Temp68
Ac₂ORoom Temp0
TFAARoom Temp0
Ms₂ORoom Temp0
Tf₂O (1.1 equiv)-20 °C to Room Temp86

Table 2: Comparison of Semi-batch vs. Continuous Synthesis of Methyl Anthranilate [5]

Process Molar Ratio (Phthalimide:NaClO:Methanol) Temp (°C) Reaction Time Yield (%) Purity (%)
Semi-batch1 : 1.1 : 3.7020 min75.297.3
Continuous1 : 1.1 : 3.7097 s80.398.5

Experimental Protocols

Protocol 1: General Procedure for Davis-Beirut Synthesis of this compound[1]
  • Charge a 2–5 mL microwave vial with a stir bar, the 2-(2-nitrobenzyl)-1H-benzo[d]imidazole derivative (0.2 mmol), 4Å molecular sieves (0.2 g), and sodium tert-butoxide (1.0 mmol, 5 equivalents).

  • Add anhydrous DMF (4 mL) to the vial.

  • Heat the mixture under microwave irradiation at 125 °C for 6 hours.

  • Cool the reaction to room temperature.

  • Add 1 M HCl (100 mL) to the reaction mixture.

  • Extract the aqueous solution three times with ethyl acetate (B1210297) (50 mL each).

  • Combine the organic layers and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Tf₂O-Promoted Synthesis of 3-Aryl Anthranils[4]
  • To a solution of this compound (0.3 mmol) in 1,2-dichloroethane (B1671644) (DCE, 1.0 mL), add triflic anhydride (Tf₂O, 0.33 mmol) dropwise at -20 °C.

  • Subsequently, add the arene (0.36 mmol) to the reaction mixture.

  • Slowly warm the resulting mixture to room temperature.

  • Continue to stir the reaction under an air atmosphere for 5 hours.

  • After the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with dichloromethane (B109758) (DCM).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Purification of Crude this compound by Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane. Pour the slurry into a chromatography column and allow it to pack, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect the eluent in small fractions and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure this compound product and remove the solvent under reduced pressure to obtain the purified compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in this compound synthesis?

A1: The most common culprits for low yields include suboptimal reaction conditions (temperature, reaction time, solvent), the use of impure or inactive reagents, the presence of moisture in sensitive reactions, and product loss during workup and purification.[6][7]

Q2: How can I effectively monitor the progress of my this compound synthesis reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, you can visualize the consumption of the starting material and the formation of the product.

Q3: My purified this compound product is colored, but the literature reports it as a white solid. What should I do?

A3: A colored product often indicates the presence of impurities.[8] It is recommended to repeat the purification process. Recrystallization from a suitable solvent system can be an effective method for removing colored impurities.[9][10] Using activated charcoal during recrystallization can also help decolorize the product.

Q4: Can I use a different base in the Davis-Beirut reaction?

A4: While sodium tert-butoxide is commonly used, other strong bases can potentially be employed. However, the choice of base can significantly impact the reaction outcome, and optimization would be required for your specific substrate.

Q5: What are the safety precautions I should take when working with triflic anhydride (Tf₂O)?

A5: Triflic anhydride is a strong electrophile and is highly corrosive and moisture-sensitive. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It reacts violently with water, so all glassware must be scrupulously dried.

References

Technical Support Center: 2,1-Benzisoxazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,1-benzisoxazoles. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield in Reductive Cyclization of o-Nitroaromatics

Question: I am attempting to synthesize a 2,1-benzisoxazole derivative via the reductive cyclization of an o-nitro-substituted aromatic compound, but I am observing very low yields or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in the reductive cyclization to form 2,1-benzisoxazoles are a common issue, often stemming from over-reduction of the nitro group or instability of the hydroxylamine (B1172632) intermediate.

Potential Causes & Solutions:

  • Over-reduction to Aniline (B41778): The most frequent side reaction is the complete reduction of the nitro group to an amine, which is unreactive towards cyclization.

    • Solution: Employ milder and more selective reducing agents. For instance, using rhodium on carbon (Rh/C) with hydrazine (B178648) is often more effective in the partial reduction to the hydroxylamine intermediate compared to stronger reducing agents like zinc and ammonium (B1175870) chloride, which can lead to the formation of aniline byproducts.[1][2]

  • Decomposition of Hydroxylamine Intermediate: The N-aryl hydroxylamine intermediate can be unstable and decompose under the reaction conditions or during workup.[1][2]

    • Solution: The cyclization step should be performed immediately following the reduction without isolation of the hydroxylamine. A one-pot, two-step procedure where the crude reaction mixture from the reduction is directly treated with a base to induce cyclization can significantly improve yields.[1][2]

  • Competitive Dimerization: The hydroxylamine intermediate can competitively dimerize to form azoxy species, reducing the amount available for cyclization.[2]

    • Solution: Optimizing reaction concentration and temperature can minimize dimerization. Running the reaction at lower temperatures may favor the intramolecular cyclization.

Issue 2: Formation of Byproducts in Lewis Acid-Catalyzed Annulation

Question: I am using a BF₃·Et₂O-catalyzed reaction between a nitrosobenzene (B162901) and a glyoxylate (B1226380) ester to synthesize a 2,1-benzisoxazole, but I am isolating significant amounts of byproducts. How can I improve the selectivity of my reaction?

Answer:

Byproduct formation in this reaction can be attributed to several factors, including competing side reactions like the Bamberger rearrangement.

Potential Causes & Solutions:

  • Sub-optimal Catalyst Loading: Incorrect amounts of the Lewis acid catalyst can lead to reduced yields and increased byproduct formation.

    • Solution: The catalyst loading should be carefully optimized. Studies have shown that 10 mol % of BF₃·Et₂O is often ideal, with lower or significantly higher loadings resulting in diminished yields.

  • Competing Bamberger Rearrangement: The reaction intermediate can undergo a competing Bamberger rearrangement, leading to the formation of 4-aminophenol (B1666318) side products.

    • Solution: Careful control of the reaction conditions, particularly the acidity, can help to suppress this rearrangement. Using the recommended catalyst loading and ensuring anhydrous conditions are crucial.

  • Reaction Temperature and Time: Inadequate temperature or reaction time can result in incomplete conversion and a complex mixture of starting materials and products.

    • Solution: An increase in reaction temperature to a gentle reflux in a suitable solvent like dichloromethane (B109758), along with extended reaction times, can lead to higher conversion rates.

Issue 3: Difficulties with Product Purification

Question: I have successfully synthesized my target 2,1-benzisoxazole, but I am facing challenges in purifying the product from starting materials and byproducts. What are some effective purification strategies?

Answer:

Purification of 2,1-benzisoxazoles can be challenging due to the presence of structurally similar impurities. Column chromatography is the most common method for purification.

Troubleshooting Purification:

  • Choosing the Right Eluent System: The choice of mobile phase is critical for achieving good separation on a silica (B1680970) gel column.

    • Solution: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent such as ethyl acetate (B1210297). Monitoring the separation by thin-layer chromatography (TLC) is essential to determine the optimal solvent ratio. Common solvent systems for 2,1-benzisoxazoles include hexanes/ethyl acetate and hexanes/dichloromethane.

  • Co-eluting Impurities: Some byproducts may have similar polarities to the desired product, making separation by column chromatography difficult.

    • Solution: If co-elution is an issue, consider alternative purification techniques such as recrystallization or preparative HPLC. For recrystallization, a solvent screen should be performed to find a solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Product Instability on Silica Gel: Some 2,1-benzisoxazole derivatives may be sensitive to the acidic nature of silica gel, leading to decomposition during chromatography.

    • Solution: If product degradation is suspected, neutral alumina (B75360) can be used as the stationary phase instead of silica gel. Alternatively, the silica gel can be neutralized by pre-treating the column with a solvent system containing a small amount of a basic modifier like triethylamine.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of 2,1-Benzisoxazol-3(1H)-ones from o-Nitrobenzoates.

Reducing AgentAdditiveKey Side ProductsTypical Yield RangeReference
ZnNH₄ClAniline, Azoxy speciesLow to Moderate[2]
Rh/CHydrazineMinimal over-reductionModerate to Good[1][2]

Table 2: Effect of Catalyst on the Annulation of Nitrosobenzene and Ethyl Glyoxylate.

CatalystCatalyst Loading (mol %)SolventTemperature (°C)Yield (%)
[Cp*RhCl₂]₂ / AgSbF₆2.5 / 10Dichloromethane2520
AgSbF₆10Dichloromethane2525
BF₃·Et₂O10Dichloromethane4575
Sc(OTf)₃10Dichloromethane2545
Yb(OTf)₃10Dichloromethane2530

Experimental Protocols

Protocol 1: Synthesis of 2,1-Benzisoxazol-3(1H)-ones via Reductive Cyclization

This protocol is adapted from a method utilizing Rh/C and hydrazine for the selective reduction of methyl 2-nitrobenzoates.[1][2]

Materials:

Procedure:

  • To a solution of the methyl 2-nitrobenzoate (1.0 equiv) in ethanol, add 5% Rh/C (0.1 equiv).

  • To this suspension, add hydrazine hydrate (4.0 equiv) dropwise at room temperature. The reaction is typically exothermic.

  • After the addition is complete, stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • To the crude residue, add 1 M NaOH solution and stir vigorously for 1-2 hours to induce cyclization.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,1-benzisoxazol-3(1H)-one, which can be purified by column chromatography.

Protocol 2: BF₃·Et₂O-Catalyzed Synthesis of 2,1-Benzisoxazoles

This protocol describes a general procedure for the Lewis acid-catalyzed annulation of nitrosobenzenes and ethyl glyoxylate.

Materials:

  • Nitrosobenzene derivative

  • Ethyl glyoxylate

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Nitrogen atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve ethyl glyoxylate (1.0 equiv) in anhydrous CH₂Cl₂.

  • To this solution, add BF₃·Et₂O (0.10 equiv) via syringe.

  • In a separate flask, prepare a solution of the nitrosobenzene derivative (2.0 equiv) in anhydrous CH₂Cl₂.

  • Add the nitrosobenzene solution to the reaction mixture.

  • Equip the Schlenk flask with a reflux condenser under a positive nitrogen pressure and place it in a preheated oil bath at 45 °C.

  • Stir the reaction mixture at this temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

G Troubleshooting Workflow for 2,1-Benzisoxazole Synthesis start Problem Identified low_yield Low or No Yield start->low_yield impurity Impure Product start->impurity no_reaction No Reaction start->no_reaction over_reduction Over-reduction to Aniline (Reductive Cyclization) low_yield->over_reduction intermediate_decomp Intermediate Decomposition low_yield->intermediate_decomp side_reaction Side Reaction (e.g., Bamberger) low_yield->side_reaction byproducts Formation of Byproducts impurity->byproducts unreacted_sm Unreacted Starting Material impurity->unreacted_sm purification_issue Purification Difficulty impurity->purification_issue optimize_conditions Optimize Catalyst/Temp/Time no_reaction->optimize_conditions check_reagents Check Reagent Purity/ Reaction Setup no_reaction->check_reagents milder_reductant Use Milder Reducing Agent (e.g., Rh/C, Hydrazine) over_reduction->milder_reductant one_pot Perform One-Pot Reaction intermediate_decomp->one_pot side_reaction->optimize_conditions byproducts->optimize_conditions unreacted_sm->optimize_conditions optimize_purification Optimize Chromatography/ Recrystallization purification_issue->optimize_purification

Caption: A logical workflow for troubleshooting common issues in 2,1-benzisoxazole synthesis.

G Synthetic Pathway and Potential Pitfalls in Reductive Cyclization start o-Nitro-aromatic Starting Material reduction Partial Reduction (e.g., Rh/C, Hydrazine) start->reduction hydroxylamine Hydroxylamine Intermediate reduction->hydroxylamine over_reduction Over-reduction reduction->over_reduction cyclization Base-mediated Cyclization hydroxylamine->cyclization decomposition Decomposition hydroxylamine->decomposition dimerization Dimerization hydroxylamine->dimerization product 2,1-Benzisoxazole Product cyclization->product aniline Aniline Byproduct over_reduction->aniline azoxy Azoxy Byproduct dimerization->azoxy

Caption: Synthetic route for 2,1-benzisoxazoles highlighting key problem areas.

References

Technical Support Center: Purification of Anthranil Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anthranil products. The following sections address common issues encountered during the removal of impurities from these products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound products?

A1: Impurities in this compound products can originate from starting materials, side reactions during synthesis, or degradation. Common impurities include:

  • Anthranilic Acid: Unreacted starting materials from syntheses like the Hofmann rearrangement, such as phthalimide (B116566) or phthalic acid, can be present. Colored impurities, appearing as tan or red-brown, may also form due to self-condensation or oxidation, particularly in basic solutions or at high temperatures.

  • Methyl Anthranilate: Incomplete esterification can leave residual anthranilic acid. Other potential impurities include by-products from the esterification process and unknown compounds that can cause off-odors.[1]

  • Isatoic Anhydride (B1165640): Impurities can include unreacted anthranilic acid and related compounds. The purity of the final product is crucial for subsequent reactions.

Q2: My purified Anthranilic Acid is still colored (tan or brownish). What can I do?

A2: Colored impurities in Anthranilic Acid are common and can be challenging to remove completely.[2] Here are a few approaches:

  • Recrystallization with Decolorizing Carbon: Dissolving the crude product in a suitable solvent (e.g., water or ethanol) and adding activated charcoal can help adsorb the colored impurities. A subsequent hot filtration to remove the charcoal, followed by slow cooling to allow for crystallization, can yield a purer, less colored product.[2]

  • Solvent Selection: The choice of solvent for recrystallization is critical. While water is commonly used, ethanol (B145695) or a mixture of chloroform (B151607) and ether have also been reported to be effective.[2]

  • Controlled Precipitation: The formation of red-brown impurities can be exacerbated by high temperatures and basic conditions.[2] Careful control of pH and temperature during synthesis and purification is crucial.

Q3: I am observing a low yield after recrystallizing my this compound product. What are the common causes?

A3: Low yield during recrystallization is a frequent issue. The following factors are common culprits:

  • Excess Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor after cooling.

  • Premature Crystallization: If the solution cools too quickly during hot filtration (intended to remove insoluble impurities), the product can crystallize on the filter paper.

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve a portion of the purified product.

Q4: What are the best analytical techniques to assess the purity of my this compound products?

A4: A variety of analytical techniques can be used to identify and quantify impurities in this compound products:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A C18 column is often used for the analysis of anthranilic acid and its derivatives.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile impurities and residual solvents.

Troubleshooting Guides

Issue: Discoloration of Anthranilic Acid During Purification
Symptom Possible Cause Suggested Solution
Product is tan, brown, or reddish after initial synthesis.Oxidation or self-condensation of anthranilic acid, especially under basic conditions or at elevated temperatures.[2]Maintain a neutral or slightly acidic pH during the final precipitation step. Avoid unnecessarily high temperatures during recrystallization.
Crystals remain colored after recrystallization from water.The impurity has similar solubility to anthranilic acid in water.Try recrystallizing from a different solvent, such as ethanol.[2] Alternatively, use a decolorizing agent like activated charcoal during the recrystallization process.[2]
The solution turns dark upon addition of bleach during synthesis.The reaction temperature is too high, or the addition of hypochlorite (B82951) is too rapid.[2]Ensure the reaction mixture is adequately chilled (e.g., below 5°C) before and during the addition of the hypochlorite solution. Add the bleach slowly with vigorous stirring.[2]
Issue: Low Purity of Methyl Anthranilate
Symptom Possible Cause Suggested Solution
Presence of a solid in the final liquid product.Incomplete esterification, leaving solid anthranilic acid as an impurity.[4]Perform an acid-base extraction. Dissolve the product in an organic solvent and wash with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide) to remove the acidic anthranilic acid.[4]
Off-odor in the purified product.Presence of unknown volatile impurities.[1]A patented method suggests dispersing the methyl anthranilate in water with an emulsifying agent, cooling to solidify the ester, and then separating the solid product, leaving the odor-causing impurities in the aqueous phase.[1]
Broad boiling point range during distillation.Presence of multiple impurities with close boiling points.Fractional distillation under vacuum is a standard method for purification.[1] For challenging separations, column chromatography may be more effective.[4]

Data on Purification of this compound Products

The following table summarizes achievable purity levels for different this compound products using various purification methods as reported in the literature.

This compound Product Purification Method Achievable Purity Reference
Isatoic AnhydrideOne-pot synthesis with strict temperature control> 99%[5]
Methyl N-methylanthranilateVacuum distillation98.7%[6]

Experimental Protocols

Protocol 1: Purification of Anthranilic Acid by Recrystallization

This protocol describes a general procedure for the purification of crude anthranilic acid using recrystallization from water with activated charcoal to remove colored impurities.

Materials:

  • Crude anthranilic acid

  • Deionized water

  • Activated charcoal (decolorizing carbon)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude anthranilic acid and the minimum amount of hot deionized water required to fully dissolve the solid. Heat the mixture on a hot plate and stir continuously.

  • Decolorization: Once the anthranilic acid is dissolved, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution (approximately 1-2% of the weight of the crude product).

  • Heating: Gently reheat the solution to boiling for a few minutes while swirling the flask to ensure the charcoal is well-dispersed and has time to adsorb the impurities.

  • Hot Filtration: Prepare a hot filtration setup by placing a fluted filter paper in a stemless funnel and placing it on top of a clean Erlenmeyer flask. Preheat the funnel and flask with hot water to prevent premature crystallization. Filter the hot solution quickly to remove the activated charcoal.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the crystallization of the purified anthranilic acid.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Purification of Methyl Anthranilate by Acid-Base Extraction

This protocol is designed to remove acidic impurities, such as residual anthranilic acid, from a crude methyl anthranilate product.

Materials:

  • Crude methyl anthranilate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Saturated sodium bicarbonate solution (or dilute sodium hydroxide (B78521) solution)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude methyl anthranilate in a suitable organic solvent in a beaker.

  • Transfer: Transfer the solution to a separatory funnel.

  • Base Wash: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO2 evolution. Allow the layers to separate and drain the lower aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining base. Separate the layers.

  • Brine Wash: Wash the organic layer with brine to help remove dissolved water. Separate the layers.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the solution. Swirl the flask and let it sit for 10-15 minutes.

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the purified methyl anthranilate.

Visualizing Purification Workflows

The following diagrams illustrate the logical steps in common purification protocols for this compound products.

Caption: Workflow for the purification of solid this compound products by recrystallization.

experimental_workflow_extraction cluster_dissolution Dissolution cluster_washing Washing Steps cluster_drying_isolation Drying & Isolation start Crude this compound Product (e.g., Methyl Anthranilate) dissolve Dissolve in Organic Solvent start->dissolve base_wash Wash with Aqueous Base (e.g., NaHCO3) dissolve->base_wash water_wash Wash with Water base_wash->water_wash brine_wash Wash with Brine water_wash->brine_wash dry_agent Dry with Anhydrous Sulfate brine_wash->dry_agent filter_agent Filter Drying Agent dry_agent->filter_agent evaporate Solvent Evaporation (Rotovap) filter_agent->evaporate end Pure this compound Product evaporate->end

Caption: Workflow for the purification of liquid this compound products by acid-base extraction.

References

Technical Support Center: Optimizing Reaction Conditions for Anthranil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of anthranil (2,1-benzisoxazole) derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction data to assist in your chemical synthesis endeavors.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound derivatives.

Q1: Why is my reaction yield for 3-aryl this compound synthesis consistently low?

A: Low yields can stem from several factors, including suboptimal reaction conditions, moisture, or improper activator choice. Here are some troubleshooting steps:

  • Temperature Control: The timing of temperature changes is critical. For syntheses using activators like triflic anhydride (B1165640) (Tf₂O), adding the activator at a low temperature (e.g., -20 °C) and then allowing the mixture to warm to room temperature can significantly improve yields.[1]

  • Reagent Stoichiometry: Fine-tuning the equivalents of your reagents is crucial. An excess of the arene and the activator may be necessary. For example, using 1.1 equivalents of Tf₂O and 1.2 equivalents of anisole (B1667542) has been shown to increase the yield to 86%.[1]

  • Moisture Contamination: The presence of water can lead to the formation of by-products and reduce the efficiency of the desired reaction. Using molecular sieves or other drying agents like MgSO₄ can sometimes help, although in some reported cases, this has decreased yields, suggesting that trace water might be involved in the mechanism.[1] Careful handling and the use of dry solvents are always recommended.

  • Activator/Promoter Choice: The choice of promoter is critical. Triflic anhydride (Tf₂O) has been shown to be a highly effective activator in the synthesis of 3-aryl anthranils via electrophilic aromatic substitution.[1]

Q2: I am observing significant by-product formation, particularly acridines. How can I suppress this side reaction?

A: The formation of acridines is a known competitive pathway in certain this compound syntheses, especially when starting from nitroarenes and phenylacetonitrile.[2] Optimizing the base and silylating agent ratio is key to directing the reaction towards this compound formation.

  • Base and Silylating Agent Ratio: The reaction's direction is highly sensitive to the ratio of the base (e.g., t-BuOK) to the silylating agent (e.g., chlorotrimethylsilane). A higher excess of the base relative to the silylating agent favors this compound formation. For instance, using 4 equivalents of Me₃SiCl and 5 equivalents of t-BuOK has been shown to produce the desired this compound, while different ratios can lead to acridine (B1665455) as the main product.[3]

  • Choice of Base: The type of base used is also important. Strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) are effective. Weaker bases or those with different steric properties, like tetramethylguanidine, may not promote this compound formation at all.[2][3]

Q3: My purification process is difficult due to unreacted starting materials and by-products. What are the best purification strategies?

A: Effective purification starts with a well-monitored reaction.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. This helps determine the optimal reaction time, preventing the formation of further by-products from prolonged reaction times or high temperatures.[4]

  • Work-up Procedure: The work-up is critical for removing impurities. For reactions involving strong bases, quenching with a dilute acid (e.g., HCl) followed by extraction with an organic solvent like ethyl acetate (B1210297) is a common and effective method.[2]

  • Purification Techniques:

    • Recrystallization: This is an effective method for purifying solid products. A suitable solvent (e.g., ethanol, isopropanol) should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures.[3][5]

    • Column Chromatography: For complex mixtures or oily products, column chromatography on silica (B1680970) gel is the preferred method to separate the desired compound from starting materials and side products.[4]

Q4: What are the key parameters to consider when optimizing the synthesis of methyl anthranilate?

A: For the synthesis of methyl anthranilate via the Hofmann rearrangement of phthalimide, several parameters have been optimized using Response Surface Methodology (RSM).[6][7]

  • Molar Ratios: The optimal molar ratio of reactants was found to be n(phthalimide) : n(sodium hypochlorite) : n(methanol) = 1 : 2.03 : 5.87.[6][7]

  • Reaction Temperature: A low initial reaction temperature of around 0-0.5 °C is preferred to control the exothermic Hofmann rearrangement.[6][7][8]

  • Hydrolysis Temperature: The subsequent hydrolysis step is best performed at a higher temperature. The optimal yield was achieved at 70 °C. Temperatures above this led to decreased yield and darker product color.[7]

  • Continuous Flow Synthesis: For industrial-scale production, switching from a semi-batch process to a continuous microchannel reactor can improve safety, yield (by ~5%), and purity (by ~1%).[8][9]

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for different this compound derivative syntheses.

Table 1: Optimization of 3-Aryl this compound Synthesis[1]

(Reaction of this compound (1a) and Anisole (2a))

EntryPromoter (equiv.)AdditiveTemperature (°C)Yield (%)
1Tf₂O (1.1)--20 to RT86
2Tf₂O (1.0)-0 to RT75
3Tf₂O (1.0)Pyridine (0.2)-20 to RT65
4Tf₂O (1.0)3Å MS-20 to RT71
5TfOH (1.0)-RT0
6Ac₂O (1.0)-RT0

Yields determined by ¹H NMR analysis with 1,3,5-trimethoxybenzene (B48636) as the internal standard. Isolated yield for Entry 1 was 86%.

Table 2: Optimization of Methyl Anthranilate Synthesis[6][7][8]
ParameterSemi-Batch ProcessContinuous Flow Process
Molar Ratio (Phthalimide:NaOCl:Methanol)1 : 2.03 : 5.871 : 1.1 : 3.7
Reaction Temperature 0.5 °C0 °C
Hydrolysis Temperature 70 °CN/A
Reaction Time N/A97 s
Yield ~90%80.3%
Purity >97%98.5%

Experimental Protocols

Protocol 1: General Synthesis of 3-Aryl-2,1-benzisoxazoles from Nitroarenes[2]

This protocol describes the synthesis of anthranils from nitroarenes and carbanion precursors like phenylacetonitrile.

  • Preparation: To a stirred solution of a nitroarene (3 mmol) and a carbanion precursor (3 mmol) in dry tetrahydrofuran (B95107) (THF, 10 mL), cool the mixture to -60 °C.

  • First Base Addition: Add a solution of t-BuOK (0.37 g, 3.3 mmol) in THF (5 mL). Stir for 5 minutes.

  • Silylation: Add chlorotrimethylsilane (B32843) (1.3 g, 12 mmol) and stir the reaction mixture for an additional 5 minutes at -60 °C.

  • Second Base Addition: Add a solution of t-BuOK (1.68 g, 15 mmol) in THF (20 mL).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2–5 hours.

  • Work-up: Pour the reaction mixture into diluted HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of N-Aryl Anthranilic Acids[5]

This protocol outlines the Ullmann condensation for synthesizing N-aryl anthranilic acid derivatives.

  • Reactant Mixture: In a round-bottom flask, combine o-chlorobenzoic acid (1 mol), a substituted aniline (B41778) (1.2 mol), cupric oxide (1 g), and anhydrous potassium carbonate (8 g).

  • Reflux: Heat the mixture under reflux for approximately 7 hours.

  • Isolation: After cooling, suspend the resulting solid in water.

  • Precipitation: Precipitate the title compound by adding dilute hydrochloric acid.

  • Purification: Collect the precipitate by filtration, dry it, and recrystallize from 95% ethanol.

Visualizations: Workflows and Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and optimization of this compound derivatives.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis A Select Starting Materials B Optimize Reagent Stoichiometry A->B C Choose Solvent & Catalyst B->C D Combine Reagents (Control Temp) C->D E Monitor Reaction (TLC) D->E F Quench Reaction E->F G Work-up & Extraction F->G H Purify Product (Column/Recrystallization) G->H I Characterize Product (NMR, MS) H->I J Calculate Yield & Purity I->J

Caption: General experimental workflow for this compound derivative synthesis.

Troubleshooting Low Yields

This decision tree provides a logical workflow for troubleshooting low reaction yields.

G Start Low Yield Observed CheckPurity Are starting materials pure? Start->CheckPurity CheckConditions Are reaction conditions (temp, time) optimal? CheckPurity->CheckConditions Yes Purify Purify/Dry Reagents & Solvents CheckPurity->Purify No CheckStoichiometry Is reagent stoichiometry correct? CheckConditions->CheckStoichiometry Yes OptimizeConditions Optimize Temperature Profile & Time CheckConditions->OptimizeConditions No CheckMoisture Is the reaction sensitive to moisture? CheckStoichiometry->CheckMoisture Yes AdjustRatios Adjust Molar Ratios of Reactants/Catalyst CheckStoichiometry->AdjustRatios No UseDry Use Anhydrous Solvents & Inert Gas CheckMoisture->UseDry Yes Success Yield Improved CheckMoisture->Success No Purify->CheckPurity OptimizeConditions->Success AdjustRatios->Success UseDry->Success

Caption: A logical workflow for troubleshooting low reaction yields.

Simplified Reaction Pathway

This diagram shows a simplified pathway for the formation of this compound from a nitroarene, highlighting the potential for a major side reaction.

G A Nitroarene + Carbanion B σH-adduct Intermediate A->B + Base C Desired Product: This compound B->C + Excess Base + Silylating Agent (Optimized) D Side Product: Acridine B->D Suboptimal Ratio E Reaction Conditions: Base/Silylating Agent Ratio E->B

Caption: Pathway showing this compound formation and a competing side reaction.

References

Technical Support Center: Stability of Anthranil (2,1-Benzisoxazole)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Anthranil (2,1-benzisoxazole) under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound, also known as 2,1-benzisoxazole, is an aromatic heterocyclic compound. Its stability is influenced by the fused benzene-isoxazole bicyclic ring structure. This arrangement results in disrupted aromaticity, making it the least stable of its structural isomers, benzoxazole (B165842) and 1,2-benzisoxazole.[1] Its stability is significantly affected by pH, temperature, and exposure to light.

Q2: Is this compound stable under acidic conditions?

While specific quantitative data is limited in publicly available literature, the isoxazole (B147169) ring, in general, can be susceptible to hydrolysis under strong acidic conditions, which could lead to ring opening. However, some studies on related benzoxazole compounds suggest a degree of stability to acid hydrolysis.[2] The rate and extent of degradation will likely depend on the specific acid concentration, temperature, and duration of exposure.

Q3: Is this compound stable under basic conditions?

No, this compound is known to be unstable under basic conditions. It undergoes a base-catalyzed ring-opening reaction known as the Kemp elimination.[3][4] This reaction results in the formation of a 2-cyanophenolate species.[3][5] The rate of this degradation is dependent on the strength of the base, the solvent, and the temperature.[3]

Q4: What are the expected degradation products of this compound?

  • Under basic conditions: The primary degradation product is 2-cyanophenol (or its corresponding phenolate (B1203915) salt), resulting from the Kemp elimination.[3][5]

  • Under acidic conditions: While less documented, acid-catalyzed hydrolysis would likely lead to ring-opening to form 2-aminobenzaldehyde (B1207257) or related compounds.

  • Reductive conditions: Reductive ring opening of 2,1-benzisoxazoles can occur, leading to the formation of 2-aminoarylketones.[6][7]

Q5: How can I monitor the degradation of this compound?

The degradation of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[8] This method allows for the separation and quantification of the intact this compound from its degradation products. Other techniques like LC-MS can be used for the identification of unknown degradation products.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low recovery of this compound in a basic solution. This compound is inherently unstable in basic conditions and is likely undergoing the Kemp elimination, a base-catalyzed ring-opening reaction.[3][4]- Avoid basic conditions (pH > 7) if stability is required.- If a basic pH is necessary for an experiment, conduct it at a lower temperature and for the shortest possible duration.- Use a buffered solution to maintain a precise and stable pH.- Perform a time-course study to understand the rate of degradation under your specific conditions.
Appearance of a new peak in the HPLC chromatogram when working with this compound in an acidic medium. This new peak likely represents a degradation product formed through acid-catalyzed hydrolysis of the isoxazole ring.- Characterize the new peak using techniques like LC-MS to confirm its identity.- To minimize degradation, use the mildest acidic conditions and lowest temperature feasible for your experiment.- Evaluate the stability of this compound at different acidic pH values to determine an optimal range for your application.
Inconsistent experimental results with this compound solutions. This could be due to on-going degradation of this compound in the solution, especially if the solvent is not neutral or if the solution is stored for an extended period.- Prepare fresh solutions of this compound immediately before use.- Use high-purity, neutral solvents (e.g., HPLC-grade acetonitrile (B52724) or methanol).- If aqueous solutions are required, use a neutral buffer (pH ≈ 7).[8]- Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) and protect from light to minimize degradation.[8]
Difficulty in quantifying this compound due to co-eluting peaks. The analytical method may not be stability-indicating, meaning it cannot separate the parent compound from its degradation products.- Develop and validate a stability-indicating HPLC method. This involves performing forced degradation studies to generate degradation products and ensure the method can resolve them from the intact this compound.[8]

Degradation Pathway

Under basic conditions, this compound undergoes a well-characterized ring-opening reaction.

Kemp_Elimination This compound This compound (2,1-Benzisoxazole) TransitionState Transition State This compound->TransitionState + OH⁻ (Base) Product 2-Cyanophenolate TransitionState->Product Ring Opening Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Prep_Stock->Thermal Photo Photodegradation Prep_Stock->Photo Sampling Sample at Timepoints Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Quantify Quantify Degradation HPLC->Quantify Identify Identify Degradants (LC-MS) HPLC->Identify Report Report Stability Profile Quantify->Report Identify->Report

References

preventing byproduct formation in 2,1-benzisoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,1-benzisoxazoles (anthranils). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2,1-benzisoxazoles.

Issue 1: Formation of an aniline (B41778) byproduct during the reduction of an o-nitroaromatic compound.

  • Question: I am trying to synthesize a 2,1-benzisoxazolone by reducing a methyl 2-nitrobenzoate (B253500), but I am observing a significant amount of the corresponding aniline as a byproduct. How can I prevent this over-reduction?

  • Answer: The formation of aniline is a common issue resulting from the over-reduction of the nitro group.[1][2] To minimize this, consider the following:

    • Choice of Reducing Agent: Strong reducing agents like zinc and ammonium (B1175870) chloride can lead to the formation of aniline and other byproducts.[1][2] The use of a milder and more selective reducing system, such as Rhodium on carbon (Rh/C) with hydrazine (B178648), has been shown to cleanly afford the intermediate hydroxylamine (B1172632) with little to no over-reduction observed.[1][2]

    • Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times or elevated temperatures can promote over-reduction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

Issue 2: Formation of an isomeric benzoxazole (B165842) byproduct.

  • Question: During the synthesis of a 1,2-benzisoxazole (B1199462) from an o-hydroxyaryl oxime, I am isolating an unexpected isomer. What is this byproduct and how can I avoid its formation?

  • Answer: The likely byproduct is a benzo[d]oxazole, formed via a Beckmann rearrangement of the oxime starting material.[3][4][5] This side reaction is often promoted by acidic conditions or the presence of moisture.[3][4]

    • Employ Anhydrous Conditions: The desired N-O bond formation for benzisoxazole synthesis is favored under anhydrous (dry) reaction conditions.[3][4] Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Use Milder Activating Agents: Strong acids can promote the Beckmann rearrangement.[3] Consider using milder activating agents that favor direct cyclization. A combination of triphenylphosphine (B44618) (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) under neutral conditions has been reported to be effective.[3] Another option is 1,1'-carbonyldiimidazole (B1668759) (CDI).[3] Specific reagents like ZrCl₄ can also improve selectivity towards the desired benzisoxazole.[4]

Issue 3: Low yields due to dimerization in [3+2] cycloaddition reactions.

  • Question: I am attempting to synthesize a 3-substituted-2,1-benzisoxazole via a [3+2] cycloaddition of an in-situ generated aryne and a nitrile oxide, but my yields are low, and I see a major byproduct. What is happening and how can I improve my yield?

  • Answer: The most common and significant side reaction in this synthetic route is the dimerization of the highly reactive nitrile oxide intermediate.[3][6][7] This occurs when the concentration of the nitrile oxide is too high relative to the aryne.

    • Slow Addition of Precursor: To minimize dimerization, the rate of nitrile oxide formation should be aligned with the rate of its consumption in the cycloaddition. This can be achieved by the slow addition of the chlorooxime precursor to the reaction mixture using a syringe pump.[6][7]

    • Excess of Aryne Precursor: Using an excess of the benzyne (B1209423) precursor can increase the local concentration of the aryne relative to the nitrile oxide, thereby favoring the desired cycloaddition over dimerization.[6][7]

Issue 4: Formation of azoxy species as a byproduct.

  • Question: In my synthesis of a 2,1-benzisoxazolone from a methyl 2-nitrobenzoate, I am observing a byproduct that I suspect is an azoxy dimer. How can I prevent this?

  • Answer: The formation of an azoxy species is a known competitive dimerization reaction.[1][2] This can occur during the base-mediated cyclization of the intermediate hydroxylamine.

    • Optimized Reaction Conditions: The choice of reagents for the initial reduction is critical. Using Rh/C and hydrazine for the reduction of the nitro group cleanly provides the hydroxylamine, which can then be cyclized under basic conditions, minimizing the formation of the azoxy byproduct.[1][2]

Issue 5: Further reduction of the 2,1-benzisoxazole product in electrochemical synthesis.

  • Question: I am using an electrochemical method for the synthesis of a 2,1-benzisoxazole, but I am observing the formation of the corresponding 2'-aminoacetophenone. How can I avoid this?

  • Answer: The formation of 2'-aminoacetophenones is due to the subsequent reduction of the desired 2,1-benzisoxazole product.[8]

    • Control of Applied Charge: Applying a higher amount of charge than necessary for the initial cyclization can lead to the reductive ring-opening of the product.[9] Careful control and optimization of the applied charge (measured in Faradays, F) is crucial to prevent this side reaction.

Quantitative Data

The following table summarizes the yields of 3-phenylbenzisoxazole versus a common side product under different reaction conditions for the [3+2] cycloaddition of o-(trimethylsilyl)phenyl triflate and N-hydroxybenzimidoyl chloride.

EntryAryne Precursor (equiv)Chlorooxime AdditionBase (equiv)Yield of 3-phenylbenzisoxazole (%)Major Byproduct
11RapidCsF (3)46Nitrile Oxide Dimer[6]
22RapidCsF (3)61Nitrile Oxide Dimer[6][7]
32Slow (2.5 h)CsF (3)90Minimized Dimer[6]

Experimental Protocols

Protocol 1: Synthesis of 2,1-Benzisoxazol-3(1H)-ones via Partial Reduction and Cyclization [1][2]

This protocol describes the synthesis from substituted methyl 2-nitrobenzoates using Rh/C and hydrazine.

  • To a solution of the methyl 2-nitrobenzoate in a suitable solvent (e.g., ethanol), add 5% Rhodium on carbon (Rh/C).

  • Add hydrazine hydrate (B1144303) dropwise at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Wash the crude reaction mixture with 1 M NaOH solution to induce cyclization to the 2,1-benzisoxazol-3(1H)-one.

  • The crude product can be used in the next step without further purification.

Protocol 2: Synthesis of 3-Phenylbenzisoxazole via [3+2] Cycloaddition [6][7]

This protocol outlines the optimized conditions to minimize nitrile oxide dimerization.

  • To a stirring mixture of o-(trimethylsilyl)phenyl triflate (2 equiv) and CsF (3 equiv) in acetonitrile (B52724), add a solution of N-hydroxybenzimidoyl chloride (1 equiv) in acetonitrile via syringe pump over 2.5 hours.

  • After the addition is complete, continue stirring the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-phenylbenzisoxazole.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Synthetic Step cluster_workup Work-up & Purification cluster_product Final Product start o-Nitroaromatic Compound or o-Hydroxyaryl Oxime or Aryne & Nitrile Oxide Precursors reaction Reduction / Cyclization or Cyclization or [3+2] Cycloaddition start->reaction workup Quenching Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product 2,1-Benzisoxazole purification->product

Caption: A generalized experimental workflow for the synthesis of 2,1-benzisoxazoles.

troubleshooting_guide cluster_byproducts Byproduct Identification cluster_solutions Potential Solutions start Major Byproduct Observed? aniline Aniline derivative? start->aniline Yes benzoxazole Isomeric Benzoxazole? start->benzoxazole Yes dimer Dimer (Azoxy or Nitrile Oxide)? start->dimer Yes aniline->benzoxazole No solution_aniline Use milder reducing agent (e.g., Rh/C, hydrazine). Control reaction time/temp. aniline->solution_aniline Yes benzoxazole->dimer No solution_benzoxazole Use anhydrous conditions. Use milder activating agents (e.g., PPh3/DDQ). benzoxazole->solution_benzoxazole Yes solution_dimer Slowly add precursor. Use excess of the other reactant. dimer->solution_dimer Yes competing_pathways cluster_products Reaction Products start o-Hydroxyaryl Oxime desired_product 1,2-Benzisoxazole (Desired Product) start->desired_product Anhydrous conditions Mild activating agent byproduct Benzo[d]oxazole (Byproduct via Beckmann Rearrangement) start->byproduct Acidic conditions Presence of moisture

References

Technical Support Center: Anthranil Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Anthranil (2,1-benzisoxazole) production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental scale-up of this compound synthesis and purification.

Issue 1: Low Reaction Yield Upon Scaling Up

Q1: My this compound synthesis yield was high in the lab, but it dropped significantly during pilot-scale production. What are the potential causes and how can I troubleshoot this?

A: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors. A systematic approach is necessary to identify and resolve the issue.[1][2]

Common Causes and Troubleshooting Steps:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that may not scale linearly.[1]

    • Troubleshooting: Re-optimize reaction conditions at the pilot scale. Perform small-scale trials to establish the ideal parameters before committing large quantities of starting materials.[1] Ensure uniform heating and cooling, as localized temperature fluctuations can lead to side reactions or product decomposition.

  • Inefficient Mixing: Inadequate mixing in larger reactors can result in poor reaction rates and lower yields, especially in heterogeneous reactions.[1]

    • Troubleshooting: Evaluate the stirring rate and impeller design to ensure it is suitable for the increased volume and viscosity of the reaction mixture.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can have a more pronounced negative effect at a larger scale, leading to side product formation or catalyst inhibition.[1]

    • Troubleshooting: Use reagents and solvents of appropriate purity. Ensure solvents are dry if the reaction is moisture-sensitive. Consider purifying starting materials if impurities are suspected.

  • Atmospheric Moisture and Oxygen: Many organic syntheses are sensitive to air and moisture.[1]

    • Troubleshooting: If the synthesis of this compound is air-sensitive, ensure a robust inert atmosphere (e.g., nitrogen or argon blanket) is maintained throughout the process.

  • Product Decomposition: The desired this compound product might be unstable under the reaction or workup conditions, with degradation becoming more significant over the longer processing times often associated with scale-up.[1]

    • Troubleshooting: Monitor the reaction progress using techniques like TLC or LC-MS to check for product degradation over time.[1] If decomposition is observed, consider modifying the workup procedure or reducing the reaction time.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed verify_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->verify_conditions conditions_ok Conditions OK verify_conditions->conditions_ok assess_purity Assess Reagent and Solvent Purity purity_ok Purity OK assess_purity->purity_ok check_atmosphere Ensure Inert Atmosphere (if needed) atmosphere_ok Atmosphere OK check_atmosphere->atmosphere_ok review_workup Review Workup and Purification Procedure workup_ok Workup OK review_workup->workup_ok modify_workup Modify Extraction/ Purification Method review_workup->modify_workup Losses Detected optimize_params Systematically Optimize Reaction Parameters conditions_ok->assess_purity Yes adjust_conditions Adjust Temp/Time/ Concentration conditions_ok->adjust_conditions No purity_ok->check_atmosphere Yes purify_reagents Purify Reagents/ Use Dry Solvents purity_ok->purify_reagents No atmosphere_ok->review_workup Yes improve_atmosphere Improve Inert Atmosphere Technique atmosphere_ok->improve_atmosphere No workup_ok->optimize_params No workup_ok->optimize_params Yes, but losses detected adjust_conditions->optimize_params purify_reagents->optimize_params improve_atmosphere->optimize_params modify_workup->optimize_params

Caption: A troubleshooting workflow for addressing low yield in this compound synthesis.

Issue 2: Formation of Impurities and Side Products

Q2: I am observing significant formation of side products in my scaled-up this compound synthesis. How can I identify and minimize these impurities?

A: The formation of impurities is a common issue in chemical synthesis, and their presence can complicate purification and affect the final product quality.

Strategies to Minimize Impurities:

  • Identify the Impurities: Utilize analytical techniques such as LC-MS, GC-MS, and NMR to identify the structure of the major impurities. Understanding the structure of side products can provide insights into the undesired reaction pathways.

  • Control Reaction Stoichiometry: Ensure precise control over the molar ratios of reactants. An excess of one reactant can lead to the formation of specific side products.

  • Optimize Reaction Temperature: Exothermic reactions can lead to temperature spikes in large reactors, promoting side reactions. Implement efficient cooling systems and consider a semi-batch or continuous-flow process for better temperature management.[3][4]

  • Purity of Starting Materials: Impurities in the starting materials can participate in side reactions.[5] For instance, in related syntheses, unreacted starting materials or their byproducts can lead to impurities in the final product.[5]

    • Troubleshooting: Source high-purity starting materials or purify them before use.

  • Control of Reaction Sequence: In multi-step syntheses or multicomponent reactions, the order of addition of reagents can be critical to minimizing side product formation.

Issue 3: Purification Challenges at Scale

Q3: I am struggling with the purification of this compound at a larger scale. My previous lab-scale chromatography method is not efficient. What are my options?

A: Scaling up purification can be challenging, as methods that are effective at the bench scale may not be practical or economical at an industrial scale.[6][7]

Purification Strategies for Scale-Up:

  • Crystallization: If this compound is a solid, crystallization is often the most effective and economical method for achieving high purity at a large scale.[8]

    • Troubleshooting: If impurities are not effectively removed by crystallization, a change in the solvent system or a phase transformation might be necessary.[9]

  • Distillation: For liquid or low-melting point this compound derivatives, distillation under reduced pressure can be an effective purification method.[8]

  • Liquid-Liquid Extraction: This technique can be used to remove impurities with different solubility properties. It is a scalable process that can be integrated into a continuous workflow.[8]

  • Chromatography: While traditional column chromatography can be difficult to scale, there are alternative chromatographic techniques suitable for industrial applications, such as flash chromatography or simulated moving bed (SMB) chromatography.[7] The use of pre-packed columns and automated systems can improve efficiency and reproducibility.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of moving from batch to continuous production for this compound synthesis?

A: Continuous production, often utilizing microchannel reactors, offers several advantages over traditional semi-batch processes, particularly for reactions that are highly exothermic.[3][4]

FeatureSemi-Batch ProductionContinuous Production (Microchannel Reactor)
Heat Transfer Difficult to control, potential for hot spotsExcellent heat transfer, precise temperature control
Safety Higher risk with strong exothermic reactionsImproved safety due to small reaction volumes
Efficiency Lower synthesis efficiencyHigher conversion rates and production efficiency
Energy Consumption High energy consumptionReduced energy consumption
Reaction Time Longer reaction times (e.g., 20 min)Significantly shorter reaction times (e.g., 97 s)
Yield and Purity Generally lowerHigher yield and purity

Data based on a study of methyl anthranilate synthesis, a related compound.[3][4]

Q2: What are the key safety considerations when scaling up this compound production?

A: Safety is a critical aspect of scaling up any chemical process.[10] Key considerations include:

  • Thermal Hazard Assessment: Thoroughly evaluate the reaction's thermal profile to identify any potential for runaway reactions.

  • Reagent Handling: Implement safe handling procedures for all chemicals, especially those that are toxic, corrosive, or flammable.

  • Process Containment: Ensure the reactor and associated equipment are properly sealed to prevent the release of hazardous materials.

  • Pressure Management: Equip the reactor with appropriate pressure relief systems.

  • Emergency Procedures: Establish and train personnel on emergency shutdown procedures.

Q3: What analytical methods are recommended for quality control during and after this compound production?

A: Robust analytical methods are essential for ensuring the quality and consistency of the final product.

  • In-Process Control (IPC): Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be used to monitor the progress of the reaction and the formation of impurities.

  • Final Product Quality Control:

    • Purity Assessment: HPLC and GC are standard methods for determining the purity of the final this compound product.

    • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the chemical structure.

    • Physical Properties: Melting point, appearance, and solubility should be determined and compared to specifications.

Experimental Protocols

Protocol 1: General Synthesis of this compound via Metal-Free Heterocyclization

This protocol is a general representation based on modern metal-free synthesis approaches.[11]

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and an inert gas inlet, dissolve the ortho-carbonyl aniline (B41778) starting material in an appropriate solvent.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add the oxidizing agent (e.g., PhIO) portion-wise to the reaction mixture while maintaining the temperature within the optimized range.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Upon completion, quench the reaction and perform an aqueous workup. Extract the product with a suitable organic solvent.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography.

General Experimental Workflow for this compound Production Scale-Up

Scale_Up_Workflow cluster_0 Pre-Production cluster_1 Production cluster_2 Post-Production lab_synthesis Lab-Scale Synthesis (mg to g scale) process_dev Process Development and Optimization lab_synthesis->process_dev pilot_scale Pilot-Scale Production (kg scale) process_dev->pilot_scale process_dev->pilot_scale Technology Transfer commercial_prod Commercial Production (ton scale) pilot_scale->commercial_prod pilot_scale->commercial_prod Scale-Up final_product Final Product commercial_prod->final_product

Caption: A general workflow for the scale-up of this compound production.

References

Technical Support Center: Anthranil (2,1-Benzisoxazole) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of Anthranil (2,1-benzisoxazole).

Troubleshooting Guide

This guide addresses common issues encountered during the workup and purification of this compound in a question-and-answer format.

Q1: My crude this compound product is a dark brown or black oil/solid. How can I remove the color?

A1: Discoloration in crude this compound is a common issue, often arising from oxidation or the formation of polymeric byproducts. Here are several strategies to address this:

  • Activated Charcoal Treatment: This is often the first line of defense against colored impurities.

    • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol (B145695), ethyl acetate). Add a small amount of activated charcoal (typically 1-2% by weight of your crude product) and heat the mixture at reflux for 15-30 minutes. Perform a hot filtration through a pad of celite to remove the charcoal.[1] Allow the filtrate to cool for recrystallization.

  • Recrystallization with an appropriate solvent system: A carefully chosen solvent can leave colored impurities dissolved in the mother liquor.

  • Column Chromatography: If discoloration persists, column chromatography on silica (B1680970) gel is an effective method for separating the desired product from colored, often more polar, impurities.

Q2: I am observing a low yield after my purification process. What are the potential causes and solutions?

A2: Low recovery of this compound can be frustrating. Consider the following potential causes and their remedies:

  • Product Loss During Extraction: this compound has some water solubility, which can lead to loss during aqueous workups.

    • Solution: Minimize the number of aqueous washes. If multiple extractions are necessary, saturate the aqueous layer with brine (a saturated solution of NaCl) to decrease the solubility of the organic product in the aqueous phase. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

  • Inappropriate Recrystallization Solvent: Using a solvent in which your product is too soluble, even at low temperatures, will result in significant loss to the mother liquor.

    • Solution: Perform small-scale solvent screening to find an optimal recrystallization solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Product Volatility: While this compound itself is not extremely volatile, some derivatives might be.

    • Solution: When removing solvent under reduced pressure (e.g., rotary evaporation), use a moderate temperature and pressure to avoid co-distillation of your product with the solvent. Check the solvent collected in the rotovap trap for any signs of your product.[2]

Q3: My this compound product streaks badly on a silica gel TLC plate, making column chromatography difficult. How can I resolve this?

A3: Streaking of nitrogen-containing heterocycles like this compound on silica gel is a frequent problem due to the interaction of the basic nitrogen lone pair with the acidic silanol (B1196071) groups of the silica.

  • Use a Basic Modifier in the Eluent: Adding a small amount of a basic modifier to your mobile phase can neutralize the acidic sites on the silica gel and lead to well-defined spots.

  • Switch to a Different Stationary Phase: If modifying the eluent is not effective, consider an alternative stationary phase.

    • Solution: Neutral or basic alumina (B75360) can be a good alternative to silica gel for the purification of basic compounds.[4]

  • Reversed-Phase Chromatography: For polar this compound derivatives, reversed-phase chromatography using a C18 column with a mobile phase like water/acetonitrile or water/methanol can be an effective alternative.[4]

Q4: After adding an aqueous solution during workup, an emulsion has formed that will not separate. What should I do?

A4: Emulsions are a common frustration in liquid-liquid extractions. Here are several techniques to break them:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[5]

  • Filtration: Pass the emulsified layer through a pad of celite or glass wool.

  • Gentle Swirling or Stirring: Sometimes, gentle agitation with a glass rod can help the layers to coalesce.

  • Patience: In some cases, allowing the separatory funnel to stand undisturbed for a period can lead to separation.

  • Dilution: Diluting the organic layer with more solvent can sometimes resolve the issue.[5]

Frequently Asked Questions (FAQs)

Q: What are the most common impurities in this compound synthesis?

A: The impurities can vary depending on the synthetic route. For syntheses starting from ortho-nitroaromatics, common impurities may include:

  • Unreacted starting materials.

  • Partially reduced intermediates, such as the corresponding hydroxylamine.

  • Side products from over-reduction, such as 2'-aminoacetophenones.[6]

  • Byproducts from side reactions like the Beckmann rearrangement if starting from oximes.[1]

Q: What is a good starting point for a recrystallization solvent for this compound?

A: A good starting point for recrystallization solvent selection is to test solvents of varying polarities. For this compound, which is a moderately polar compound, consider the following:

  • Single Solvents: Ethanol, isopropanol, toluene, or a mixture of ethyl acetate (B1210297) and hexanes.

  • Two-Solvent Systems: A common and effective approach is to dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, acetone) and then add a "non-solvent" in which it is poorly soluble (e.g., water, hexanes) dropwise until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.[7][8]

Q: Can I use distillation to purify this compound?

A: While distillation is a powerful purification technique for liquids, this compound is a solid at room temperature with a relatively high boiling point. Simple distillation is generally not a suitable method for its purification. Sublimation under reduced pressure could be a possibility for small quantities if the compound is thermally stable.

Alternative Workup Procedures: A Comparative Table

Purification MethodTypical Solvents/Mobile PhaseExpected PurityTypical Yield RangeAdvantagesDisadvantages
Recrystallization Ethanol, Isopropanol, Toluene, Ethyl Acetate/Hexanes>98%60-90%Simple, cost-effective, good for removing small amounts of impurities.Can lead to significant product loss in the mother liquor; may not be effective for impurities with similar solubility.
Activated Charcoal Treatment followed by Recrystallization Any suitable recrystallization solvent (e.g., Ethanol)>98%50-85%Very effective for removing colored impurities.Can sometimes adsorb the desired product, leading to lower yields.
Column Chromatography (Silica Gel) Hexane/Ethyl Acetate gradient (with 1% Et₃N)>99%70-95%Highly effective for separating complex mixtures and closely related impurities.More time-consuming and requires larger volumes of solvent.
Column Chromatography (Alumina) Hexane/Ethyl Acetate gradient>99%70-95%Good for basic compounds that interact strongly with silica.Alumina can sometimes be more reactive than silica.
Acid-Base Extraction Diethyl ether or Ethyl Acetate, 1M HCl, 1M NaOHVariableVariableUseful for separating acidic or basic impurities.This compound itself is weakly basic and may be partially extracted into the acidic aqueous phase, potentially leading to yield loss.

Experimental Protocols

Protocol 1: Recrystallization from a Two-Solvent System (Ethanol/Water)
  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • While the solution is still hot, add water dropwise until the solution just begins to turn cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, less polar mobile phase (e.g., 95:5 Hexane/Ethyl Acetate with 1% triethylamine).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane (B109758) or the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting the column with the initial mobile phase, gradually increasing the polarity (e.g., to 90:10, 80:20 Hexane/Ethyl Acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Troubleshooting Workflow

Anthranil_Purification_Troubleshooting start Crude this compound Product discolored Is the product discolored (brown, black, etc.)? start->discolored low_yield Is the yield low? discolored->low_yield No charcoal Treat with Activated Charcoal and Recrystallize discolored->charcoal Yes tlc_streaking Does the product streak on TLC? low_yield->tlc_streaking No check_mother_liquor Check Mother Liquor and Aqueous Layers for Product low_yield->check_mother_liquor Yes emulsion Emulsion during workup? tlc_streaking->emulsion No add_base_modifier Add Et3N or NH3 to TLC/Column Eluent tlc_streaking->add_base_modifier Yes pure_product Pure this compound emulsion->pure_product No add_brine Add Brine to Break Emulsion emulsion->add_brine Yes charcoal->low_yield column_chrom Perform Column Chromatography optimize_solvent Optimize Recrystallization Solvent check_mother_liquor->optimize_solvent optimize_solvent->tlc_streaking use_alumina Use Alumina for Chromatography add_base_modifier->use_alumina If streaking persists use_alumina->emulsion add_brine->pure_product

Caption: Troubleshooting workflow for this compound purification.

References

Technical Support Center: Regioselectivity in Substituted Anthranil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted anthranils (2,1-benzisoxazoles). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the management of regioisomers during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common positions for substitution on the anthranil ring, and what factors influence this?

A1: The most common positions for electrophilic substitution on the this compound ring are C3, C5, and C7. The regioselectivity is primarily governed by the electronic properties of the this compound scaffold and the nature of the substituent already present on the ring. The isoxazole (B147169) moiety is generally considered to be electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic attack. However, the nitrogen atom can exert a directing effect. Theoretical and experimental data suggest that the C3 position is often the most reactive towards electrophilic attack in the unsubstituted this compound.

Q2: How can I favor the formation of 3-substituted anthranils?

A2: Many modern synthetic methods are optimized for high regioselectivity at the C3 position. Strategies such as palladium-catalyzed C-H arylation and electrophilic aromatic substitution (EAS) using strong activators like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) have shown high yields for 3-aryl anthranils. The choice of catalyst, solvent, and activating agent are critical in directing the substitution to the C3 position.

Q3: Is it possible to synthesize 5- or 7-substituted anthranils selectively?

A3: While C3 substitution is predominant in the literature, achieving selectivity for the C5 or C7 positions is more challenging and often depends on the directing effects of substituents already present on the benzene ring of the this compound precursor. For instance, starting with a meta-substituted aniline (B41778) derivative can influence the position of further substitution. The directing effect of a substituent on the this compound ring will follow the general principles of electrophilic aromatic substitution on substituted benzenes.

Q4: My synthesis has produced a mixture of regioisomers. How can I separate them?

A4: The separation of regioisomers of substituted anthranils can typically be achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly with reverse-phase columns (e.g., C18), is a powerful tool. Method development will involve screening different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients) and pH modifiers (e.g., formic acid or trifluoroacetic acid) to achieve baseline separation. For less polar isomers, normal-phase chromatography on silica (B1680970) gel may also be effective.

Q5: What are the key spectroscopic features to distinguish between different regioisomers of substituted anthranils?

A5: NMR spectroscopy is the most definitive method for distinguishing between regioisomers.

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly informative. For example, the number of signals, their multiplicity (singlet, doublet, triplet, etc.), and the magnitude of the coupling constants (J-values) can be used to deduce the substitution pattern.

  • ¹³C NMR: The number of signals in the aromatic region can indicate the symmetry of the molecule. The chemical shifts of the carbon atoms are also sensitive to the position of the substituent.

  • 2D NMR techniques: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign the proton and carbon signals and thus confirm the structure of a specific regioisomer.

Troubleshooting Guides

Problem 1: Low yield of the desired regioisomer and formation of multiple products.

Possible Cause Suggested Solution
Incorrect Reaction Conditions Optimize the reaction temperature, time, and concentration of reactants. For electrophilic substitutions, the choice of Lewis acid and solvent can significantly impact regioselectivity.
Poor Directing Group Strategy If starting from a substituted this compound, the existing substituent may not be directing the incoming electrophile to the desired position. Consider modifying the existing substituent or choosing a different synthetic route with a more suitable directing group.
Steric Hindrance A bulky substituent on the this compound ring or a bulky electrophile may prevent substitution at the desired position. Consider using a less sterically hindered reagent or a different synthetic strategy.

Problem 2: Difficulty in separating regioisomers by column chromatography.

Possible Cause Suggested Solution
Similar Polarity of Isomers The regioisomers may have very similar polarities, leading to co-elution.
- Optimize HPLC conditions: Experiment with different columns (e.g., phenyl-hexyl, biphenyl) that offer different selectivities. Vary the mobile phase composition, gradient slope, and temperature. The use of an ion-pairing reagent might be beneficial for acidic or basic analytes.
- Consider alternative chromatographic techniques: Supercritical Fluid Chromatography (SFC) or Gas Chromatography (GC) (for volatile compounds) may provide better separation.
- Derivatization: Chemically modifying the mixture of isomers to introduce a group that enhances their polarity difference can facilitate separation. The protecting group can be removed after separation.

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Nitration of this compound

This protocol describes a general method for the nitration of unsubstituted this compound (2,1-benzisoxazole), which is expected to yield a mixture of regioisomers.

Materials:

  • This compound (2,1-benzisoxazole)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature at 0 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to separate the regioisomers.

Expected Outcome and Regioisomer Analysis:

The nitration of unsubstituted this compound is expected to produce a mixture of nitroanthranils. The major products are likely to be the 3-nitro, 5-nitro, and 7-nitro isomers. The exact ratio will depend on the specific reaction conditions. The isomers can be identified and quantified by ¹H NMR and HPLC analysis of the crude reaction mixture and the separated products.

Regioisomer Expected ¹H NMR Aromatic Signal Pattern (Illustrative)
3-Nitrothis compound Complex multiplets for the four aromatic protons.
5-Nitrothis compound Protons adjacent to the nitro group will be shifted downfield. Expect distinct doublets and a doublet of doublets.
7-Nitrothis compound The proton at C6 will likely appear as a doublet of doublets, and the other protons will also show characteristic splitting patterns.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_analysis Characterization start Substituted this compound Precursor reaction Electrophilic Substitution (e.g., Nitration, Halogenation) start->reaction mixture Mixture of Regioisomers reaction->mixture hplc HPLC / Column Chromatography mixture->hplc isomers Isolated Regioisomers (e.g., 3-, 5-, 7-substituted) hplc->isomers nmr NMR Spectroscopy (1H, 13C, 2D) isomers->nmr ms Mass Spectrometry isomers->ms

Caption: Workflow for the synthesis, separation, and characterization of substituted this compound regioisomers.

regioisomer_logic cluster_conditions Reaction Conditions cluster_factors Governing Factors start Starting Material: Substituted this compound catalyst Catalyst / Reagent start->catalyst influences solvent Solvent start->solvent influences temperature Temperature start->temperature influences product Product Mixture: Regioisomer Ratio catalyst->product solvent->product temperature->product electronics Electronic Effects (Directing Groups) electronics->product determines sterics Steric Hindrance sterics->product determines

Technical Support Center: Catalyst Deactivation in Anthranil Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during anthranil cross-coupling reactions. The information is compiled from established principles in cross-coupling chemistry and insights from related systems, offering a practical resource for optimizing your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My this compound cross-coupling reaction is sluggish or stalls completely. What are the likely causes related to catalyst deactivation?

A1: Catalyst deactivation is a common issue in cross-coupling reactions. For this compound substrates, several factors could be at play:

  • Catalyst Inhibition by the this compound Moiety: Anthranilic acid and its derivatives can act as bidentate N,O-ligands, coordinating to the metal center (Palladium or Nickel) of your catalyst. This can form a stable, off-cycle complex that is catalytically inactive or has significantly reduced activity.

  • Formation of Inactive Catalyst Species: Like in many cross-coupling reactions, the active Pd(0) or Ni(0) catalyst can agglomerate to form inactive metal nanoparticles, often observed as "palladium black" or "nickel black."[1] This is particularly common with electron-rich coupling partners or when the rate of oxidative addition is slow.[1]

  • Ligand Degradation: The phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands used to stabilize the catalyst can degrade under the reaction conditions, especially at elevated temperatures or in the presence of strong bases. This leads to the formation of unsupported, unstable metal species that rapidly deactivate.

  • Product Inhibition: The N-arylated this compound product itself may coordinate to the catalyst more strongly than the starting materials, leading to product inhibition and a slowdown of the catalytic cycle.

Q2: I observe the formation of a black precipitate in my reaction. What is it and how can I prevent it?

A2: The black precipitate is likely palladium or nickel black, which consists of agglomerated, inactive metal nanoparticles.[1] This is a common form of catalyst deactivation. Here’s how you can address it:

  • Ligand Choice: Employ bulky, electron-rich ligands. For palladium-catalyzed reactions, biarylphosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) can stabilize the active monoligated Pd(0) species and prevent aggregation.[2]

  • Reaction Concentration: Running reactions at higher concentrations can sometimes increase the rate of the desired catalytic steps, such as oxidative addition, relative to the rate of catalyst decomposition.[1]

  • Temperature Control: Avoid excessively high temperatures, which can accelerate both ligand degradation and metal agglomeration.

  • Degassing: Ensure that the reaction mixture is thoroughly degassed to remove oxygen, which can oxidize the active catalyst and sensitive phosphine ligands.

Q3: Can the this compound substrate itself be the problem?

A3: Yes, the inherent properties of the this compound ring system can present challenges. The presence of both a nitrogen and a carbonyl group in close proximity allows for potential chelation to the metal center, which can act as an endogenous catalyst poison. The acidity of the N-H proton in unprotected anthranils can also interact with the base and catalyst, potentially leading to undesired side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solutions
Low or No Conversion 1. Catalyst deactivation by this compound coordination. 2. Formation of inactive Pd/Ni black. 3. Inappropriate ligand choice. 4. Poor quality of reagents or solvents.1. Ligand Screening: Test a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands (e.g., IPr, IMes). 2. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species. 3. Protecting Groups: Consider protecting the N-H of the this compound to prevent chelation and potential side reactions. 4. Reagent and Solvent Purity: Use anhydrous, degassed solvents and ensure the purity of all starting materials.
Reaction Stalls Prematurely 1. Product inhibition. 2. Progressive catalyst deactivation.1. Lower Catalyst Loading: In some cases, a lower catalyst loading can mitigate product inhibition. 2. One-pot Sequential Addition: If feasible, add the this compound substrate slowly over the course of the reaction. 3. Monitor Reaction Kinetics: Use techniques like in-situ IR or NMR to understand when and why the reaction is stalling.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Formation of a Pd-hydride species. 2. Unstable catalyst system.1. Choice of Base: Strong bases combined with protic solvents can promote the formation of metal-hydride species. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). 2. Ligand Modification: Use ligands that are less prone to ortho-metalation, which can be a source of hydride formation.

Experimental Protocols

Protocol 1: Screening of Catalysts and Ligands for this compound Cross-Coupling

This protocol outlines a general procedure for screening different palladium catalysts and ligands to identify optimal conditions for the cross-coupling of an this compound derivative with an aryl halide.

Materials:

  • This compound derivative (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a pre-catalyst with an integrated ligand, 2.2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Reaction Setup: In a glovebox, add the this compound derivative, aryl halide, palladium pre-catalyst (or palladium source and ligand), and base to a reaction vial containing a stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to the vial.

  • Reaction: Seal the vial and place it in a preheated heating block or oil bath at the desired temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Work-up and Analysis: Upon completion or after a set time, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Analyze the crude mixture to determine conversion and identify any major byproducts.

  • Parallel Screening: Repeat steps 1-5 for a panel of different ligands, bases, solvents, and temperatures to identify the optimal reaction conditions.

Protocol 2: Kinetic Analysis of Catalyst Deactivation

This protocol describes a method to study the rate of catalyst deactivation during an this compound cross-coupling reaction.

Materials:

  • Optimized reaction conditions from Protocol 1.

  • Internal standard (a compound that does not react under the reaction conditions and is easily quantifiable by NMR or GC).

  • NMR tubes or GC vials.

  • In-situ monitoring equipment (e.g., NMR spectrometer, GC with an autosampler).

Procedure:

  • Reaction Setup: Set up the reaction as described in Protocol 1, including a known amount of an internal standard.

  • Data Acquisition: Start the reaction and immediately begin acquiring data points at regular time intervals using in-situ NMR or by taking aliquots for GC analysis.

  • Quantification: Determine the concentration of the starting materials, product, and internal standard at each time point.

  • Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. A deviation from a smooth, continuous increase in product formation may indicate catalyst deactivation.

  • Modeling: The kinetic data can be fitted to various deactivation models to quantify the rate of catalyst decay.

Visualizing Deactivation Pathways

The following diagrams illustrate key concepts in catalyst deactivation relevant to this compound cross-coupling reactions.

Catalytic_Cycle_and_Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L OA Oxidative Addition Pd0->OA Ar-X Pd_Black Pd/Ni Black (Inactive) Pd0->Pd_Black Aggregation PdII Ar-Pd(II)L(X) OA->PdII Transmetalation Transmetalation PdII->Transmetalation This compound-M Inhibited_Complex This compound-Pd/Ni Complex (Inactive) PdII->Inhibited_Complex Coordination PdII_Nuc Ar-Pd(II)L(Nuc) Transmetalation->PdII_Nuc RE Reductive Elimination PdII_Nuc->RE RE->Pd0 Product

Caption: Catalytic cycle and potential deactivation pathways in this compound cross-coupling.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Reagents Verify Reagent/Solvent Purity and Inert Atmosphere Start->Check_Reagents Screen_Ligands Screen Bulky, Electron-Rich Phosphine or NHC Ligands Check_Reagents->Screen_Ligands Screen_Conditions Screen Base, Solvent, and Temperature Screen_Ligands->Screen_Conditions Analyze_Byproducts Identify Side Products (e.g., via LC-MS, GC-MS) Screen_Conditions->Analyze_Byproducts Optimize Optimized Conditions Screen_Conditions->Optimize Successful Protect_this compound Consider N-H Protection of this compound Protect_this compound->Screen_Conditions Analyze_Byproducts->Protect_this compound If coordination is suspected Analyze_Byproducts->Optimize Side reactions minimized

Caption: A logical workflow for troubleshooting catalyst deactivation in this compound cross-coupling.

References

solvent effects on the stability and reactivity of 2,1-benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the solvent effects on the stability and reactivity of 2,1-benzisoxazole and its derivatives.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis and handling of 2,1-benzisoxazoles, with a focus on solvent-related problems.

Synthesis & Stability Issues

Question: My yield of 2,1-benzisoxazole is consistently low. What are the potential solvent-related causes and how can I improve it?

Answer: Low yields in 2,1-benzisoxazole synthesis are common and can often be attributed to solvent choice and reaction conditions. Consider the following:

  • Solvent Polarity and Type: The synthesis of 2,1-benzisoxazoles, particularly from nitroarenes and benzylic C-H acids, is often favored in aprotic solvents.[1] Protic solvents can interfere with the necessary intermediates. For instance, in some syntheses, aprotic conditions are crucial for the cyclization step.

  • Moisture Content: 2,1-benzisoxazole and its precursors can be sensitive to moisture. Ensure you are using anhydrous (dry) solvents, especially when employing moisture-sensitive reagents or catalysts.

  • Reaction Temperature: The optimal temperature can be highly solvent-dependent due to differences in boiling points and heat transfer. If you are experiencing low yields, consider optimizing the temperature for your specific solvent system.

  • Side Reactions: Inappropriate solvent choice can promote side reactions. For example, in the synthesis from o-hydroxyaryl oximes, protic acids or moisture can favor the Beckmann rearrangement, leading to the formation of isomeric benzo[d]oxazoles as byproducts.[2] Using anhydrous conditions can help minimize this.[2]

Question: I am observing significant decomposition of my 2,1-benzisoxazole product during workup or storage. How can the solvent choice mitigate this?

Answer: 2,1-Benzisoxazoles can be mildly unstable, and their decomposition is influenced by the solvent environment.[3]

  • Solvent Proticity: Protic solvents, especially in the presence of trace acids or bases, can facilitate the decomposition of 2,1-benzisoxazoles. If you suspect decomposition, consider using aprotic solvents for workup and storage.

  • pH of the Medium: The stability of 2,1-benzisoxazoles is pH-dependent. Acidic or basic conditions can promote ring-opening or rearrangement reactions. Ensure that your workup procedure involves neutralization steps and that the storage solvent is neutral.

  • Temperature: Store purified 2,1-benzisoxazole in a suitable solvent at low temperatures to minimize degradation over time.

Question: During the synthesis of a substituted 2,1-benzisoxazole, I am getting a complex mixture of products. How can I improve the selectivity?

Answer: A complex product mixture often points to competing reaction pathways, which can be influenced by the solvent.

  • Reaction Pathway Control: The solvent can influence which reaction pathway is favored. For example, in syntheses involving nitrile oxides, the dimerization of the nitrile oxide to form furoxans can be a major side reaction.[2] This can sometimes be controlled by the rate of addition of reagents and the choice of solvent that favors the desired cycloaddition over dimerization.[2]

  • Catalyst and Solvent Synergy: The efficiency and selectivity of a catalyst can be highly dependent on the solvent. If you are using a catalyst, ensure that the solvent you have chosen is compatible and optimal for that catalytic system.

Reactivity & Kinetic Studies Issues

Question: I am trying to study the kinetics of a reaction involving 2,1-benzisoxazole, but I am getting inconsistent results. What could be the cause?

Answer: Inconsistent kinetic data can arise from several factors, many of which are related to the experimental setup and solvent.

  • Solvent Purity: Ensure that the solvent used for kinetic studies is of high purity and free from contaminants that could act as catalysts or inhibitors.

  • Temperature Control: Kinetic measurements are highly sensitive to temperature fluctuations. Use a thermostatically controlled reaction vessel to maintain a constant temperature throughout the experiment.

  • Atmosphere: If your reaction is sensitive to oxygen or moisture, perform the kinetic runs under an inert atmosphere (e.g., nitrogen or argon).

  • Concentration Accuracy: Precisely prepare the stock solutions of your 2,1-benzisoxazole derivative and other reactants. Use calibrated pipettes and volumetric flasks.

Question: The rate of my base-catalyzed 2,1-benzisoxazole ring-opening reaction (Kemp elimination) is much slower than expected based on the literature. Why might this be?

Answer: The Kemp elimination is known to be highly sensitive to the reaction conditions, especially the solvent and the base.[4]

  • Solvent Effects: The rate of the Kemp elimination is significantly influenced by the solvent. Protic solvents like water can greatly inhibit the reaction rate compared to aprotic organic solvents.[4] This is attributed to the stabilization of the base through hydrogen bonding in protic solvents, which reduces its reactivity.

  • Base Strength and Sterics: The reaction rate is also highly dependent on the strength of the base.[4] Furthermore, the shape and steric hindrance of the base can play a role in the reaction kinetics.[4]

  • Water Content: Even small amounts of water in an aprotic solvent can significantly decrease the reaction rate. Ensure your solvent is rigorously dried.

Data Presentation

Solvent Effects on the Kemp Elimination of 5-Nitrobenzisoxazole

The following table summarizes the effect of the solvent on the rate of the base-catalyzed Kemp elimination of 5-nitrobenzisoxazole. The data illustrates the profound impact of the solvent environment on the reaction kinetics.

SolventDielectric Constant (ε)Relative Reaction Rate
Water78.51 (Reference)
Methanol32.6~10
Ethanol24.3~20
Acetonitrile37.5~10³
Dimethylformamide (DMF)36.7~10⁴
Dimethyl sulfoxide (B87167) (DMSO)46.7~10⁵

Note: The relative reaction rates are approximate values compiled from qualitative descriptions and theoretical studies in the literature to illustrate the trend. The actual values can vary depending on the specific base, temperature, and other experimental conditions.

Experimental Protocols

UV-Vis Spectrophotometric Assay for Monitoring 2,1-Benzisoxazole Reactions

This protocol describes a general method for monitoring the kinetics of a reaction involving a 2,1-benzisoxazole derivative that results in a change in the UV-Vis absorption spectrum.

Materials and Equipment:

  • Dual-beam UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and calibrated micropipettes

  • High-purity solvents

  • 2,1-Benzisoxazole derivative and other reactants

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the 2,1-benzisoxazole derivative of a known concentration in the chosen reaction solvent.

    • Prepare stock solutions of all other reactants at the desired concentrations in the same solvent.

  • Determination of Wavelength of Maximum Absorbance (λmax):

    • Record the UV-Vis spectrum of the starting 2,1-benzisoxazole and the expected product to identify a wavelength where there is a significant change in absorbance upon reaction. This will be your monitoring wavelength.

  • Kinetic Run:

    • Set the spectrophotometer to the monitoring wavelength and equilibrate the cuvette holder to the desired reaction temperature.

    • In a quartz cuvette, pipette the required volumes of the reactant solutions (except for the initiating reagent) and the solvent to a final volume of, for example, 3 mL.

    • Place the cuvette in the spectrophotometer and allow it to thermally equilibrate.

    • Initiate the reaction by adding the final reagent (e.g., the base for a Kemp elimination) and quickly mix the solution.

    • Immediately start recording the absorbance at the monitoring wavelength as a function of time.

  • Data Analysis:

    • The absorbance data can be converted to concentration using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of the absorbing species is known.

    • The kinetic data (concentration vs. time) can then be fitted to the appropriate rate law to determine the rate constant of the reaction.

NMR Spectroscopic Method for Monitoring 2,1-Benzisoxazole Stability

This protocol outlines a method for monitoring the stability of a 2,1-benzisoxazole derivative in different solvents over time using ¹H NMR spectroscopy.

Materials and Equipment:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvents of high purity

  • 2,1-Benzisoxazole derivative

  • Internal standard (e.g., tetramethylsilane (B1202638) - TMS, or a stable compound with a known concentration and a signal that does not overlap with the analyte)

Procedure:

  • Sample Preparation:

    • For each solvent to be tested, prepare an NMR sample by dissolving a precisely weighed amount of the 2,1-benzisoxazole derivative and the internal standard in the deuterated solvent in a volumetric flask.

    • Transfer the solution to an NMR tube.

  • Initial NMR Spectrum (t=0):

    • Acquire a ¹H NMR spectrum of the freshly prepared sample.

    • Identify the characteristic peaks of the 2,1-benzisoxazole and the internal standard.

    • Integrate the peaks of the 2,1-benzisoxazole and the internal standard. The ratio of the integrals at t=0 will serve as your baseline.

  • Time-Course Monitoring:

    • Store the NMR tubes at a constant temperature.

    • At regular time intervals (e.g., every hour, day, or week, depending on the expected stability), acquire a new ¹H NMR spectrum of each sample.

    • In each spectrum, integrate the same peaks for the 2,1-benzisoxazole and the internal standard.

  • Data Analysis:

    • Calculate the relative amount of the 2,1-benzisoxazole remaining at each time point by comparing the ratio of its integral to the integral of the internal standard with the initial ratio at t=0.

    • If decomposition occurs, new peaks corresponding to the degradation products may appear in the spectrum. These can be identified and monitored as well.

    • Plot the concentration of the 2,1-benzisoxazole derivative as a function of time to determine its stability profile and, if applicable, calculate its half-life in each solvent.

Visualizations

Troubleshooting_Workflow start Low Yield or Instability of 2,1-Benzisoxazole check_solvent Check Solvent Type and Purity start->check_solvent check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Workup and Storage start->check_workup solvent_protic Is the solvent protic? check_solvent->solvent_protic temp_optimized Is the temperature optimized? check_conditions->temp_optimized workup_neutral Is the workup pH neutral? check_workup->workup_neutral switch_aprotic Switch to an aprotic solvent (e.g., DMF, DMSO, THF) solvent_protic->switch_aprotic Yes solvent_dry Is the solvent anhydrous? solvent_protic->solvent_dry No solvent_dry->check_conditions Yes dry_solvent Dry the solvent solvent_dry->dry_solvent No optimize_temp Optimize temperature for the current solvent temp_optimized->optimize_temp No side_reactions Are there known side reactions? (e.g., Beckmann rearrangement) temp_optimized->side_reactions Yes side_reactions->check_workup No adjust_conditions Adjust conditions to minimize side reactions (e.g., use anhydrous conditions to avoid Beckmann) side_reactions->adjust_conditions Yes neutralize_workup Incorporate neutralization steps workup_neutral->neutralize_workup No storage_conditions Are storage conditions appropriate? (Solvent, Temperature) workup_neutral->storage_conditions Yes optimize_storage Store in a neutral, aprotic solvent at low temperature storage_conditions->optimize_storage No

Caption: Troubleshooting workflow for low yield or instability issues with 2,1-benzisoxazole.

Experimental_Workflow cluster_prep Preparation cluster_monitoring Monitoring cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (2,1-Benzisoxazole, Reactants) uv_vis UV-Vis Spectroscopy (Kinetics) prep_solutions->uv_vis Reactivity Study nmr NMR Spectroscopy (Stability) prep_solutions->nmr Stability Study choose_solvent Select Solvent (Protic vs. Aprotic) choose_solvent->prep_solutions kinetic_analysis Determine Rate Constants and Reaction Order uv_vis->kinetic_analysis stability_analysis Determine Half-life and Decomposition Products nmr->stability_analysis

References

Technical Support Center: Column Chromatography Purification of Anthranil (2-Aminobenzaldehyde)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of anthranil (2-aminobenzaldehyde) using column chromatography. This compound's unique bifunctional nature, possessing both an amino and an aldehyde group, presents specific challenges during purification, primarily related to its stability on standard stationary phases.

Troubleshooting Guide

Researchers may encounter several issues during the column chromatography of this compound. This guide provides solutions to common problems.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Recovery of this compound Degradation on acidic silica (B1680970) gel: The acidic nature of standard silica gel can catalyze self-condensation or polymerization of this compound.- Use a deactivated stationary phase: Prepare a slurry of silica gel with a solvent system containing 1-3% triethylamine (B128534), pack the column, and flush with the same solvent before loading the sample. - Switch to an alternative stationary phase: Use neutral or basic alumina (B75360) as the stationary phase.
Irreversible adsorption: The polar amino and aldehyde groups can bind strongly to the active sites on silica gel.- Increase the polarity of the mobile phase gradually: A step or gradient elution with a more polar solvent (e.g., adding methanol (B129727) to a hexane (B92381)/ethyl acetate (B1210297) mixture) can help elute the compound. - Use a competitive solvent: Adding a small amount of a more polar solvent like methanol to the eluent can help displace the this compound from the stationary phase.
Yellow/Brown Streaking or Tailing on the Column On-column reactions: Self-condensation of this compound is occurring on the stationary phase.- Work quickly: Minimize the time the compound spends on the column. - Use a less polar solvent system initially: This can help move the compound down the column faster, reducing contact time with the stationary phase. - Deactivate the silica gel: As mentioned above, this can reduce the catalytic activity of the stationary phase.
Compound overloading: Too much sample has been loaded onto the column.- Reduce the sample load: Use a larger column or load less material. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.
Multiple Spots on TLC of Collected Fractions (from a single spot pre-column) Decomposition during chromatography: this compound is degrading on the column.- Test for stability: Before running a column, spot the crude material on a silica gel TLC plate and let it sit for a few hours before developing. If new spots appear, degradation is likely. - Choose an alternative stationary phase: Neutral alumina is a good alternative for acid-sensitive compounds like this compound.
Co-elution with Impurities Inappropriate mobile phase: The chosen solvent system does not provide adequate separation.- Optimize the mobile phase using TLC: Experiment with different solvent systems to achieve good separation of this compound from its impurities. An ideal Rf value for the desired compound is typically between 0.2 and 0.4 for good separation on a column.
Presence of structurally similar impurities: Byproducts from the synthesis of this compound may have similar polarities.- Employ gradient elution: Starting with a less polar solvent and gradually increasing the polarity can improve the separation of compounds with close Rf values.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: While silica gel is commonly used, its acidic nature can cause degradation of this compound. For this reason, neutral alumina is often a better choice. If silica gel must be used, it is highly recommended to deactivate it with a base like triethylamine before use.

Q2: What mobile phase should I use for this compound purification?

A2: The choice of mobile phase depends on the stationary phase and the impurities present. A good starting point for normal-phase chromatography (silica gel or alumina) is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate . The polarity can be gradually increased by increasing the proportion of ethyl acetate or by adding a small amount of an even more polar solvent like methanol . It is crucial to determine the optimal solvent system by running thin-layer chromatography (TLC) first.

Q3: How can I tell if my this compound is degrading on the column?

A3: A key indicator of on-column degradation is the appearance of new, often more polar, spots on the TLC analysis of the collected fractions that were not present in the crude material. You may also observe yellow or brown streaking on the column itself, which can be a sign of polymerization or condensation products.

Q4: What are the common impurities found with this compound?

A4: Common impurities can include unreacted starting materials from its synthesis (e.g., 2-nitrobenzaldehyde), byproducts of the reaction, and self-condensation products of this compound itself. The nature of the impurities will depend on the synthetic route used to prepare the this compound.

Q5: Can I use reverse-phase chromatography to purify this compound?

A5: Yes, reverse-phase chromatography is a viable option, especially for separating this compound from less polar impurities. A typical reverse-phase system would use a C18-functionalized silica gel stationary phase with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with a pH modifier.

Data Presentation

The following tables summarize typical chromatographic conditions and expected outcomes for the purification of this compound.

Table 1: Thin-Layer Chromatography (TLC) Data for this compound

Stationary PhaseMobile Phase (v/v)Approximate Rf Value
Silica Gel 60 F254Hexane:Ethyl Acetate (4:1)0.3 - 0.4
Silica Gel 60 F254Hexane:Ethyl Acetate (2:1)0.5 - 0.6
Neutral AluminaHexane:Ethyl Acetate (9:1)0.2 - 0.3

Note: Rf values are approximate and can vary depending on the specific conditions (e.g., temperature, plate manufacturer).

Table 2: Column Chromatography Performance for this compound Purification

Stationary PhaseMobile PhaseTypical Yield (%)Purity (%)
Silica GelGradient: Hexane to Hexane:Ethyl Acetate (1:1)60-80>95
Deactivated Silica GelHexane:Ethyl Acetate (4:1)75-90>98
Neutral AluminaGradient: Hexane to Hexane:Ethyl Acetate (4:1)80-95>98

Note: Yield and purity are dependent on the initial purity of the crude material and the optimization of the chromatographic conditions.

Experimental Protocols

Protocol 1: Purification of this compound using Deactivated Silica Gel Column Chromatography

  • Deactivation of Silica Gel:

    • Prepare a slurry of silica gel in a hexane:ethyl acetate (9:1) solvent mixture containing 2% triethylamine.

    • Pack the column with the slurry.

    • Flush the packed column with two column volumes of the same solvent mixture to ensure the silica gel is fully deactivated.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial mobile phase.

    • In a separate flask, add a small amount of silica gel and add the dissolved crude product.

    • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude material adsorbed onto the silica gel (dry loading).

  • Column Packing and Loading:

    • Add a layer of sand on top of the deactivated silica gel bed.

    • Carefully add the dry-loaded sample onto the sand layer.

    • Add another thin layer of sand on top of the sample.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1).

    • Gradually increase the polarity of the mobile phase (e.g., to hexane:ethyl acetate 4:1, then 2:1).

    • Collect fractions and monitor their composition by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification of this compound using Neutral Alumina Column Chromatography

  • Column Packing:

    • Prepare a slurry of neutral alumina in hexane.

    • Pack the column with the slurry, ensuring even packing without air bubbles.

    • Add a thin layer of sand on top of the alumina bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

    • Carefully apply the sample solution to the top of the sand layer.

  • Elution:

    • Start the elution with a low-polarity mobile phase (e.g., hexane or hexane:ethyl acetate 95:5).

    • Gradually increase the polarity of the eluent as needed to elute the this compound.

    • Collect fractions and monitor by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent by rotary evaporation.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Column (Silica Gel or Alumina) load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Sample (Dissolve or Dry Load) prep_sample->load_sample elute Elute with Mobile Phase (Gradient or Isocratic) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Obtain Purified this compound evaporate->product

Caption: General experimental workflow for the column chromatography purification of this compound.

Anthranil_Degradation This compound This compound (2-Aminobenzaldehyde) Intermediate Protonated Intermediate This compound->Intermediate Protonation of Aldehyde/Amine Silica Acidic Silica Gel (H+) Dimer Dimer Intermediate->Dimer Nucleophilic attack by another this compound Trimer Trimer/ Polymer Dimer->Trimer Further Condensation

Caption: Potential self-condensation pathway of this compound on acidic silica gel.

Caption: Simplified workflow of the Friedländer quinoline (B57606) synthesis using this compound.

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2,1-Benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,1-benzisoxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and serves as a versatile building block in organic synthesis. Its synthesis has been the subject of extensive research, leading to a variety of synthetic strategies. This guide provides an objective comparison of the most prominent synthetic routes to 2,1-benzisoxazole, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The selection of a synthetic route to 2,1-benzisoxazole is often dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and reaction conditions. The following table summarizes the key quantitative data for the most common and recently developed methods.

Synthetic RouteKey Reagents & ConditionsTypical Yield (%)Reaction TimeTemperature (°C)AdvantagesDisadvantages
Reductive Cyclization of o-Nitrocarbonyls Zn, NH₄Cl, H₂O/EtOH60-802-6 hRefluxReadily available starting materials, straightforward procedure.Use of stoichiometric metal reductants, potential for over-reduction.[1]
Reductive Cyclization of o-Nitrobenzoates Rh/C, Hydrazine (B178648) hydrate, NaOH70-901-3 h25-80High yields, mild conditions.[1][2][3]Requires catalytic hydrogenation setup, hydrazine is toxic.
Cyclization of o-Azidocarbonyls Spontaneous or mild heating~90Minutes to hours25-80High yields, often spontaneous, clean reaction with N₂ as the only byproduct.[4]Azide (B81097) precursors can be explosive and require careful handling.
TfOH-Promoted Decyanative Cyclization TfOH, solvent-free34-97InstantaneousRoom TempFast reaction, high yields, metal-free.[5][6]Requires strongly acidic conditions, substrate scope may be limited.
From Nitroarenes and Benzylic C-H Acids t-BuOK, trialkylchlorosilane, THF40-70~1 h-60 to RTAccess to 3-aryl substituted 2,1-benzisoxazoles.[7]Requires strong base and low temperatures, multi-component reaction.
Palladium-Catalyzed C-H Activation Pd(OAc)₂, Ag₂CO₃, Aldehyde40-8024 h100Novel approach for C-C and C=N bond formation.[8][9][10]Requires expensive palladium catalyst and an oxidant, longer reaction times.

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Reductive Cyclization of 2-Nitrobenzaldehyde (B1664092)

This protocol describes the synthesis of 2,1-benzisoxazole from 2-nitrobenzaldehyde using zinc dust and ammonium (B1175870) chloride.

Materials:

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 2-nitrobenzaldehyde (1.51 g, 10 mmol) in a mixture of ethanol (50 mL) and water (25 mL) is prepared.

  • To this suspension, ammonium chloride (5.35 g, 100 mmol) is added, and the mixture is stirred until the salt dissolves.

  • Zinc dust (6.54 g, 100 mmol) is added portion-wise over 15 minutes to control the exothermic reaction.

  • After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove the excess zinc and other inorganic salts. The filter cake is washed with ethanol (2 x 20 mL).

  • The combined filtrate is concentrated under reduced pressure to remove the ethanol.

  • The remaining aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure 2,1-benzisoxazole.

Cyclization of 2-Azidobenzaldehyde (B97285)

This protocol outlines the spontaneous cyclization of 2-azidobenzaldehyde to 2,1-benzisoxazole.[4]

Materials:

  • 2-Bromobenzaldehyde (B122850)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of 2-Azidobenzaldehyde (Caution: Organic azides are potentially explosive and should be handled with care in a well-ventilated fume hood behind a safety shield).

  • In a 100 mL round-bottom flask, 2-bromobenzaldehyde (1.85 g, 10 mmol) is dissolved in dimethylformamide (30 mL).

  • Sodium azide (0.78 g, 12 mmol) is added to the solution, and the mixture is stirred at room temperature for 24 hours.

  • The reaction mixture is then poured into water (100 mL) and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with water (3 x 50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.

  • The solvent is carefully removed under reduced pressure at a low temperature (<30 °C) to yield crude 2-azidobenzaldehyde.

  • Cyclization to 2,1-Benzisoxazole.

  • The crude 2-azidobenzaldehyde is gently warmed to approximately 50-60 °C in a flask equipped with a nitrogen outlet to allow for the controlled evolution of nitrogen gas. The cyclization is often spontaneous upon warming.[4]

  • The reaction is typically complete within 30-60 minutes, as indicated by the cessation of gas evolution.

  • The resulting crude 2,1-benzisoxazole can be purified by column chromatography as described in the previous protocol.

TfOH-Promoted Decyanative Cyclization of 2-Nitrophenylacetonitrile (B16159)

This protocol describes a rapid, acid-catalyzed synthesis of 3-substituted-2,1-benzisoxazoles.[5][6]

Materials:

  • Substituted 2-nitrophenylacetonitrile

  • Trifluoromethanesulfonic acid (TfOH) (Caution: Highly corrosive)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the substituted 2-nitrophenylacetonitrile (1 mmol) in dichloromethane (5 mL) at room temperature, trifluoromethanesulfonic acid (2-3 equivalents) is added dropwise.

  • The reaction is typically instantaneous, and the completion can be confirmed by TLC analysis.

  • The reaction mixture is then carefully quenched by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies discussed.

G Reductive Cyclization of o-Nitrocarbonyls A o-Nitrocarbonyl (e.g., 2-Nitrobenzaldehyde) B Reduction of Nitro Group (e.g., Zn, NH4Cl) A->B C Intermediate (Hydroxylamine or Nitroso) B->C D Intramolecular Cyclization C->D E 2,1-Benzisoxazole D->E

Caption: Reductive cyclization of o-nitrocarbonyls.

G Cyclization of o-Azidocarbonyls A o-Halocarbonyl (e.g., 2-Bromobenzaldehyde) B Nucleophilic Substitution (NaN3) A->B C o-Azidocarbonyl B->C D Spontaneous/Thermal Cyclization (-N2) C->D E 2,1-Benzisoxazole D->E G TfOH-Promoted Decyanative Cyclization A 2-Nitrophenylacetonitrile B Protonation & Intramolecular Cyclization (TfOH) A->B C Decyanation B->C D 3-Substituted-2,1-Benzisoxazole C->D G Palladium-Catalyzed C-H Activation A N-Phenoxyacetamide + Aldehyde B Pd(II)-Catalyzed C-H Activation A->B C Palladacycle Intermediate B->C D [4+1] Annulation C->D E 2,1-Benzisoxazole D->E

References

A Comparative Guide to Anthranil and Benzoxazole in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nitrogen- and oxygen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Among the myriad of starting materials, anthranil (2,1-benzisoxazole) and the benzoxazole (B165842) scaffold represent two pivotal precursors, each offering distinct synthetic advantages. This guide provides an objective comparison of their performance in heterocyclic synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthon for their target molecules.

Core Strengths and Synthetic Applications

This compound is a versatile building block, primarily utilized in transition-metal-catalyzed ring-opening reactions to construct a variety of complex N-heterocycles.[1] Its utility stems from the facile cleavage of the weak N-O bond, which allows it to act as an efficient aminating agent, often proceeding through a metal-nitrenoid intermediate.[2] This reactivity makes this compound an ideal precursor for synthesizing fused heterocyclic systems like quinolines, acridines, and carbazoles.[1][3]

Benzoxazoles , on the other hand, are typically the target of synthesis rather than a starting synthon for further complex constructions in the same vein as this compound. The benzoxazole ring is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[4] Therefore, the focus of the literature is predominantly on the efficient construction of the benzoxazole core from precursors such as 2-aminophenol (B121084) and various electrophiles (aldehydes, carboxylic acids, etc.).[5] These methods are well-established and offer high yields for a diverse range of substituted benzoxazoles.

Quantitative Performance Data

The following tables summarize quantitative data for representative syntheses involving this compound and the construction of benzoxazoles, providing a comparative overview of their synthetic performance in their respective domains.

Table 1: Synthesis of N-Heterocycles from this compound Derivatives

Target HeterocycleStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Condensed QuinolinesOrganozinc pivalates, AnthranilsCoCl₂THF231-1634-95[1]
Carbazole DerivativesC7-aryl substituted Anthranils[Cp*Co(CO)I₂]1,2-DCE12024up to 94[6]
3-Functionalized QuinolinesThis compound, AcetophenonesNot specifiedNot specifiedNot specifiedNot specifiedModerate to high[7]
2-Aminoquinoline N-oxidesThis compound, ArylacetonitrileKHMDSNot specifiedNot specifiedNot specifiedNot specified[7]

Table 2: Synthesis of Substituted Benzoxazoles from 2-Aminophenol

2-Substituted GroupStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
2-Aryl2-Aminophenol, Aromatic AldehydesBrønsted acidic ionic liquid gelSolvent-free1305up to 98[8][9]
2-Methyl2-Aminophenol, N,N-Dimethylacetamide (DMA)Imidazolium chlorideDMA140880[10][11]
2-Phenyl2-Aminophenol, BenzaldehydeImidazolium chlorideDMA140886[10][11]
2-Benzyl2-Aminophenol, 2-PhenylacetamideTf₂O, 2-FluoropyridineDCM25195[12]
2-Amino2-Aminophenol, N-cyano-N-phenyl-p-toluenesulfonamideBF₃·Et₂O1,4-dioxane853045-60[13]

Experimental Protocols

Synthesis of Condensed Quinolines from this compound (General Procedure)

This protocol is adapted from a cobalt-catalyzed electrophilic amination reaction.[1]

  • Preparation of Organozinc Reagent: A solution of the corresponding organic halide in THF is treated with an organomagnesium reagent, followed by the addition of Zn(OPiv)₂.

  • Reaction with this compound: To the freshly prepared organozinc pivalate (B1233124) solution, the desired this compound derivative and CoCl₂ (10 mol%) are added.

  • Reaction Conditions: The reaction mixture is stirred at 23 °C for the time specified for the particular substrate (typically 1-16 hours).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired condensed quinoline.

Synthesis of 2-Aryl Benzoxazoles from 2-Aminophenol (General Procedure)

This protocol is based on the use of a Brønsted acidic ionic liquid gel catalyst under solvent-free conditions.[8][9]

  • Reactant Mixture: In a 5 mL vessel, add 2-aminophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the Brønsted acidic ionic liquid (BAIL) gel (0.010 g, 1.0 mol%).

  • Reaction Conditions: The reaction mixture is stirred at 130 °C for 5 hours. The progress of the reaction is monitored by TLC or GC.

  • Catalyst Separation and Product Isolation: Upon completion, the mixture is dissolved in 10 mL of ethyl acetate. The BAIL gel catalyst is separated by centrifugation.

  • Purification: The organic layer is dried over anhydrous MgSO₄ and the solvent is removed in vacuum to yield the crude product, which can be further purified if necessary.

Visualization of Synthetic Pathways

The following diagrams illustrate the general synthetic utility and logical workflows for employing this compound and benzoxazole precursors in heterocyclic synthesis.

Anthranil_Synthesis_Workflow This compound This compound (2,1-Benzisoxazole) RingOpening N-O Bond Cleavage (Ring-Opening) This compound->RingOpening TM_Catalyst Transition Metal Catalyst (e.g., Co, Rh, Pd, Cp*Co) TM_Catalyst->RingOpening MetalNitrenoid Metal-Nitrenoid Intermediate RingOpening->MetalNitrenoid Quinolines Quinolines MetalNitrenoid->Quinolines Acridines Acridines MetalNitrenoid->Acridines Carbazoles Carbazoles MetalNitrenoid->Carbazoles Indoles Indoles MetalNitrenoid->Indoles CouplingPartner Coupling Partner (e.g., Alkynes, Alkenes, Organozincs) CouplingPartner->Quinolines CouplingPartner->Acridines CouplingPartner->Carbazoles CouplingPartner->Indoles

Caption: Synthetic workflow for this compound in the synthesis of N-heterocycles.

Benzoxazole_Synthesis_Workflow Aminophenol 2-Aminophenol Condensation Condensation & Cyclization Aminophenol->Condensation Aldehydes Aldehydes Aldehydes->Condensation CarboxylicAcids Carboxylic Acids / Derivatives CarboxylicAcids->Condensation Amides Amides Amides->Condensation Catalyst Catalyst (Acidic, Metal, etc.) Catalyst->Condensation Benzoxazoles Substituted Benzoxazoles Condensation->Benzoxazoles

Caption: General workflow for the synthesis of substituted benzoxazoles.

Conclusion

In the realm of heterocyclic synthesis, this compound and benzoxazole precursors serve distinct yet complementary roles.

  • This compound excels as a versatile synthon for constructing complex, fused N-heterocyclic systems through innovative transition-metal-catalyzed ring-opening and amination strategies. Its value lies in its ability to provide a key nitrogen atom for the assembly of scaffolds like quinolines and carbazoles.

  • The synthesis of benzoxazoles , conversely, focuses on the efficient creation of the benzoxazole core itself, a highly sought-after pharmacophore. A plethora of reliable methods exist for this purpose, starting from readily available 2-aminophenols, which can be tailored to produce a wide array of substituted benzoxazoles with high yields.

The choice between these two synthons is therefore dictated by the synthetic target. For the construction of complex, multi-ring nitrogen heterocycles, this compound offers a powerful and flexible approach. For the synthesis of molecules containing the privileged benzoxazole scaffold, direct construction from 2-aminophenol precursors is the more established and efficient route. This guide provides the foundational data and protocols to inform this critical decision-making process in drug discovery and development.

References

A Comparative Guide to Analytical Methods for Anthranil Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anthranilic acid, an aromatic acid with the formula C₆H₄(NH₂)COOH, is a crucial molecule in various fields, including the pharmaceutical and chemical industries. It serves as a precursor in the synthesis of numerous compounds and its presence as an impurity or metabolite often requires precise and accurate quantification. The validation of analytical methods is essential to ensure that the data generated is reliable and fit for its intended purpose. This guide provides an objective comparison of common analytical methods for the quantification of anthranilic acid, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Comparison of Analytical Method Performance

The selection of an analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are commonly employed techniques for the quantification of organic molecules like anthranilic acid. The following table summarizes the key performance parameters of these methods.

Performance ParameterHPLCLC-MS/MSGC-MSUV-Vis Spectrophotometry
Limit of Detection (LOD) ~0.01% of analyteAnalyte-dependent, typically low ng/mL to pg/mLAnalyte-dependent, typically low ng/mL to pg/mL~0.045 µg/mL[1]
Limit of Quantification (LOQ) Not explicitly stated, but quantifiable at low levelsAnalyte-dependent, typically low ng/mLAnalyte-dependent, typically low ng/mL~0.119 µg/mL[1]
Linearity (Correlation Coefficient, r²) >0.99>0.995[2]>0.999[3]>0.999[1]
Accuracy (% Recovery) High, with standard deviation ~1%[4]±15% bias[2]98.3–101.6%[3]~97.6%[1]
Precision (Relative Standard Deviation, RSD%) ~1%[4]<15% CV[2]≤2.56%[3]<2%[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are the typical experimental protocols for the quantification of anthranilic acid using HPLC, GC-MS, and UV-Vis Spectrophotometry.

1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for the assay of anthranilic acid and the determination of related impurities.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A reverse-phase C18 column (e.g., Microbondapak C18).[4]

  • Mobile Phase : An isocratic mobile phase consisting of a mixture of methanol (B129727) and a pH 3 phosphate (B84403) buffer (e.g., 35:65 v/v).[4]

  • Internal Standard : Benzoic acid can be used as an internal standard for the assay.[4]

  • Sample Preparation : Dissolve a known amount of the sample in the mobile phase. For impurity analysis, a gradient elution may be employed.

  • Detection : UV detection at a wavelength determined by the UV spectrum of anthranilic acid.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and specific, making it suitable for the analysis of anthranilic acid in complex matrices.

  • Instrumentation : A GC system coupled with a mass spectrometer.

  • Derivatization : Anthranilic acid may require derivatization (e.g., silylation) to increase its volatility for GC analysis.

  • Column : A suitable capillary column for the separation of organic acids.

  • Carrier Gas : Helium is typically used as the carrier gas.

  • Oven Temperature Program : An optimized temperature gradient is used to ensure the separation of the analyte from other components.

  • Ionization Mode : Electron Impact (EI) is a common ionization mode.

  • Detection : The mass spectrometer is set to monitor characteristic ions of the derivatized anthranilic acid.

3. UV-Vis Spectrophotometry

This is a simpler and more accessible method, suitable for the quantification of anthranilic acid in less complex samples.

  • Instrumentation : A UV-Vis spectrophotometer.

  • Solvent : A suitable solvent in which anthranilic acid is soluble and stable (e.g., distilled water or a buffered solution).

  • Wavelength of Maximum Absorbance (λmax) : The λmax for anthranilic acid is determined by scanning a standard solution over a range of wavelengths.

  • Calibration Curve : A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.

  • Quantification : The concentration of anthranilic acid in the sample is determined by measuring its absorbance and interpolating from the calibration curve.

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates the key stages in the validation process.

Analytical_Method_Validation Start Method Development Specificity Specificity / Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: A flowchart of the analytical method validation process.

This guide provides a comparative overview of common analytical techniques for the quantification of anthranilic acid. The choice of method should be based on the specific requirements of the analysis, and a thorough validation is crucial to ensure the generation of accurate and reliable data.

References

A Comparative Guide to Catalysts for Anthranil Synthesis and Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis and functionalization of anthranils (2,1-benzisoxazoles) are of significant interest in medicinal chemistry and materials science due to their presence in various bioactive compounds and functional materials. The selection of an appropriate catalytic system is crucial for achieving high efficiency, selectivity, and substrate scope. This guide provides an objective comparison of prominent catalytic systems for anthranil synthesis and its derivatization, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of various catalysts in the synthesis and C-H functionalization of anthranils. These reactions highlight different strategies, including metal-catalyzed and metal-free approaches.

Table 1: C-H Arylation and Amination of Anthranils
Catalyst/ReagentSubstrateReagentProductConditionsYield (%)Reference
Tf₂O (metal-free) This compoundAnisole3-(4-methoxyphenyl)this compoundDCE, -20 °C to rt, 5 h81[1][2]
--INVALID-LINK--₂ 8-MethylquinolineThis compound2-((quinolin-8-yl)methylamino)benzaldehydeDCM, PivOH, 100 °C, 20 h84[3]
CoCl₂ This compoundPhenylzinc pivalate2-aminobenzaldehyde derivativeTHF, 23 °C, 16 h65[4]
Table 2: Synthesis of Anthranils from Precursors
Catalyst/ReagentStarting MaterialProductConditionsYield (%)Reference
PhIO (metal-free) 2-Aminoacetophenone3-Methylthis compoundMeCN, rt, 1 h95[5][6]
Electrochemical Substituted nitroarenesSubstituted 2,1-benzisoxazolesUndivided cell, constant currentup to 81[5]

Experimental Protocols

Detailed methodologies for key catalytic systems are provided below.

Protocol 1: Tf₂O-Mediated Synthesis of 3-Aryl Anthranils

This protocol describes the metal-free synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) as an activator.[1][2]

Materials:

  • This compound (0.2 mmol, 1.0 equiv)

  • Arene (e.g., Anisole, 0.24 mmol, 1.2 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (0.22 mmol, 1.1 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous (1.0 mL)

Procedure:

  • To a solution of this compound in DCE (1.0 mL) in a dried reaction vessel, add Tf₂O at -20 °C under an inert atmosphere.

  • Stir the mixture for 10 minutes at -20 °C.

  • Add the arene to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 5 hours.

  • Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with dichloromethane (B109758) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-aryl this compound.

Protocol 2: Rhodium-Catalyzed C-H Amination of 8-Methylquinoline with this compound

This protocol details the rhodium-catalyzed C-H amination of a C(sp³)-H bond using this compound as the aminating agent.[3]

Materials:

  • 8-Methylquinoline (0.2 mmol, 1.0 equiv)

  • This compound (0.4 mmol, 2.0 equiv)

  • --INVALID-LINK--₂ (8 mol%)

  • Pivalic acid (PivOH) (0.2 mmol, 1.0 equiv)

  • Dichloromethane (DCM), anhydrous (3 mL)

Procedure:

  • In a sealed tube, combine 8-methylquinoline, this compound, --INVALID-LINK--₂, and pivalic acid.

  • Add anhydrous DCM (3 mL) under an inert atmosphere.

  • Seal the tube and heat the reaction mixture at 100 °C for 20 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the aminated product.

Protocol 3: Metal-Free Synthesis of Anthranils using PhIO

This protocol describes a mild and efficient metal-free synthesis of anthranils from ortho-carbonyl anilines using iodosobenzene (B1197198) (PhIO).[5][6]

Materials:

  • ortho-Carbonyl aniline (B41778) (e.g., 2-aminoacetophenone, 1.0 mmol, 1.0 equiv)

  • Iodosobenzene (PhIO) (1.2 mmol, 1.2 equiv)

  • Acetonitrile (MeCN), anhydrous (5 mL)

Procedure:

  • To a solution of the ortho-carbonyl aniline in anhydrous acetonitrile, add iodosobenzene in one portion at room temperature.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-2 hours).

  • After completion of the reaction, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the corresponding this compound.

Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms and workflows for the described catalytic syntheses.

Tf2O_mediated_synthesis reactant_node reactant_node reagent_node reagent_node intermediate_node intermediate_node product_node product_node catalyst_node catalyst_node This compound This compound Intermediate_A Cationic Intermediate A This compound->Intermediate_A Tf2O Tf₂O Tf2O->Intermediate_A dummy1 Intermediate_B Intermediate B Intermediate_A->Intermediate_B Electrophilic Aromatic Substitution Arene Arene (e.g., Anisole) Arene->Intermediate_B dummy2 Product 3-Aryl this compound Intermediate_B->Product Rearomatization TfOH - TfOH Intermediate_B->TfOH Rh_catalyzed_amination catalyst catalyst substrate substrate intermediate intermediate product product Rh_cat [Rh(III)] Catalyst C_H_activation C-H Activation Rh_cat->C_H_activation Coordination Substrate 8-Methylquinoline Substrate->C_H_activation Nitrenoid_insertion Nitrenoid Insertion C_H_activation->Nitrenoid_insertion This compound This compound This compound->Nitrenoid_insertion N-O bond cleavage Product_complex Product-Rh Complex Nitrenoid_insertion->Product_complex Reductive Elimination Product_complex->Rh_cat Catalyst Regeneration Product Aminated Product Product_complex->Product Release Metal_free_synthesis reactant_node reactant_node reagent_node reagent_node intermediate_node intermediate_node product_node product_node catalyst_node catalyst_node Aniline o-Carbonyl Aniline Iminoiodane Iminoiodane Intermediate Aniline->Iminoiodane PhIO PhIO PhIO->Iminoiodane Nitrene Nitrene Intermediate Iminoiodane->Nitrene H2O - H₂O Iminoiodane->H2O Product This compound Nitrene->Product Intramolecular Cyclization PhI - PhI Nitrene->PhI

References

A Comparative Guide to the Spectroscopic Data of Anthranil Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Spectroscopic Properties of 2,1-Benzisoxazole and 1,2-Benzisoxazole.

This guide provides a detailed comparison of the spectroscopic data for two key isomers of Anthranil: 2,1-benzisoxazole and 1,2-benzisoxazole. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification, characterization, and application in research and drug development. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

At a Glance: Key Spectroscopic Differentiators

The arrangement of the nitrogen and oxygen atoms within the isoxazole (B147169) ring of this compound isomers leads to distinct electronic environments and vibrational modes, resulting in unique spectroscopic fingerprints.

Spectroscopic Technique2,1-Benzisoxazole (this compound)1,2-BenzisoxazoleKey Distinctions
¹H NMR Aromatic protons typically appear in distinct regions reflecting the unique electronic distribution.Aromatic protons show a different splitting pattern and chemical shifts due to the different placement of the heteroatoms.The chemical shifts and coupling constants of the proton on the carbon adjacent to the oxygen and nitrogen atoms are particularly informative.
¹³C NMR Chemical shifts of the carbon atoms, especially those in the heterocyclic ring, are characteristic of the 2,1-isomer.The carbon resonances, particularly C3 and C7a, show significant differences in chemical shifts compared to the 2,1-isomer.The position of the C=N carbon signal is a key indicator for differentiating the isomers.
IR Spectroscopy Characteristic vibrational bands related to the C=N and N-O stretching modes are present.The frequencies of the C=N and N-O stretching vibrations differ from those of the 2,1-isomer due to the different bond environment.The fingerprint region often contains a unique pattern of bands useful for distinguishing the two isomers.
UV-Vis Spectroscopy The electronic transitions result in a characteristic absorption spectrum.The position and intensity of the absorption maxima differ due to the altered electronic structure.The λmax values can be used for quick differentiation and quantification.

Quantitative Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 2,1-benzisoxazole and 1,2-benzisoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

CompoundH-3H-4H-5H-6H-7Solvent
2,1-Benzisoxazole 8.32 (s)7.65 (d)7.18 (t)7.55 (t)7.80 (d)CDCl₃
1,2-Benzisoxazole 8.51 (s)7.68 (d)7.33 (t)7.58 (t)7.82 (d)CDCl₃

Note: Data is compiled from various sources and may vary slightly depending on experimental conditions.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundC-3C-3aC-4C-5C-6C-7C-7aSolvent
2,1-Benzisoxazole 154.2120.9129.8122.1131.5112.9163.8CDCl₃
1,2-Benzisoxazole 159.2121.2125.0123.1130.1110.1164.2CDCl₃

Note: Data is compiled from various sources and may vary slightly depending on experimental conditions. Assignment of C-3a and C-7a can be complex and may be interchangeable in some literature.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group2,1-Benzisoxazole (this compound)1,2-Benzisoxazole
C=N Stretch ~1640~1630
Aromatic C=C Stretch ~1590, 1460~1580, 1450
N-O Stretch ~1240~1250
Aromatic C-H Bend ~750~760

Note: Peak positions are approximate and can be influenced by the sample preparation method and physical state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (λmax, nm)

Compoundλmax 1λmax 2Solvent
2,1-Benzisoxazole ~255~320Ethanol
1,2-Benzisoxazole ~260~300Ethanol

Note: Absorption maxima can be solvent-dependent.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

¹H NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-15 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Referencing: The residual solvent peak is used as an internal standard.

¹³C NMR Data Acquisition:

  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

  • Referencing: The solvent peak is used as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film for Liquids):

  • Place one or two drops of the neat liquid sample onto one face of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Mount the plates in the spectrometer's sample holder.

Data Acquisition (FTIR):

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the this compound isomer in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) at a concentration of approximately 1 mg/mL.

  • From the stock solution, prepare a dilute solution (e.g., 0.01-0.05 mg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

Data Acquisition:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Wavelength Range: 200-400 nm.

  • Blank: The pure solvent used for sample preparation should be used as the blank.

  • Cuvette: Use a 1 cm path length quartz cuvette.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample This compound Isomer Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR Deuterated Solvent IR IR Spectroscopy Dissolve->IR IR Transparent Solvent or Neat UV_Vis UV-Vis Spectroscopy Dissolve->UV_Vis UV Grade Solvent Process Process Spectra (Baseline Correction, Integration) NMR->Process IR->Process UV_Vis->Process Compare Compare Data (Chemical Shifts, Peak Positions) Process->Compare Identify Isomer Identification Compare->Identify

Caption: Workflow for Spectroscopic Characterization.

This guide serves as a foundational resource for the spectroscopic comparison of this compound isomers. For definitive identification, it is recommended to compare experimentally obtained spectra with those from authenticated reference standards under identical conditions.

A Comparative Guide to Assessing the Purity of Synthesized 2,1-Benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for synthesized heterocyclic compounds like 2,1-benzisoxazole, a scaffold of significant interest in medicinal chemistry, is paramount for ensuring the reliability of research data and the safety and efficacy of potential pharmaceutical products.[1] This guide provides an objective comparison of common analytical techniques for purity assessment, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.

Understanding Potential Impurities

The purity profile of synthesized 2,1-benzisoxazole is intrinsically linked to its manufacturing process. Common synthetic routes often start from ortho-substituted nitroarenes, which undergo cyclization.[2] Consequently, potential impurities may include:

  • Unreacted Starting Materials: Such as the specific o-substituted nitroarene used in the synthesis.

  • Reaction Intermediates: Incomplete cyclization can lead to the presence of intermediates like nitroso compounds.

  • By-products: Side reactions, such as dimerization or rearrangement, can generate structurally related impurities.[3]

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used during the synthesis and purification process.

A thorough understanding of the synthetic pathway is crucial for identifying and quantifying these potential impurities.

Comparative Analysis of Purity Assessment Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the nature of the impurities, the desired level of sensitivity, and the availability of instrumentation. The following table summarizes and compares the most common techniques for assessing the purity of 2,1-benzisoxazole.

Analytical Technique Principle Information Provided Typical Purity Range (%) Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (area %), retention time, detection of non-volatile impurities.95.0 - 99.9+High resolution and sensitivity; robust and reproducible; suitable for non-volatile and thermally labile compounds.[4]May require method development; some impurities may not have a UV chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.Quantitative purity (area %), identification of volatile impurities, structural information from mass spectra.95.0 - 99.9+Excellent for volatile and semi-volatile impurities; high sensitivity and specificity.[5]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.
Quantitative NMR (qNMR) Spectroscopy Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified standard.Absolute purity (mol/mol %), structural confirmation of the main component and impurities.98.0 - 100.0Provides absolute quantification without a specific reference standard for the analyte; structurally informative.[6]Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.
Melting Point Analysis Determination of the temperature range over which the solid phase transitions to liquid.Qualitative indication of purity.< 99.0Simple, fast, and inexpensive.Impurities typically depress and broaden the melting range; insensitive to small amounts of impurities.

Experimental Workflow for Purity Assessment

The logical flow for a comprehensive purity assessment of a newly synthesized batch of 2,1-benzisoxazole involves a multi-step process, from initial qualitative checks to rigorous quantitative analysis and structural confirmation.

Purity Assessment Workflow for 2,1-Benzisoxazole cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis Synthesis Synthesized 2,1-Benzisoxazole Crude Crude Product Synthesis->Crude Purification Purification (e.g., Recrystallization, Chromatography) Pure Purified Product Purification->Pure Crude->Purification Initial Initial Qualitative Check (TLC, Melting Point) Pure->Initial Quantitative Primary Quantitative Analysis (HPLC or GC-MS) Initial->Quantitative Purity_Check Purity > 99.5%? Quantitative->Purity_Check Secondary Orthogonal Analysis (e.g., qNMR) Purity_Check->Secondary No / Further Characterization Final Final Purity Report Purity_Check->Final Yes Secondary->Final

Caption: Workflow for the purity assessment of synthesized 2,1-benzisoxazole.

Detailed Experimental Protocols

The following protocols are provided as representative methods and may require optimization based on the specific instrumentation and the impurity profile of the synthesized material.

High-Performance Liquid Chromatography (HPLC)

This method is ideal for the routine quantitative analysis of 2,1-benzisoxazole and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of synthesized 2,1-benzisoxazole in 10 mL of acetonitrile to prepare a 100 µg/mL solution.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is effective for identifying and quantifying volatile or semi-volatile impurities.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of 2,1-benzisoxazole in a suitable volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • Data Analysis: Purity is determined by the area percent of the main peak in the total ion chromatogram (TIC). Impurities can be identified by comparing their mass spectra to library databases (e.g., NIST).

Quantitative NMR (qNMR)

This method provides an absolute measure of purity and is excellent for creating certified reference materials.

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard: A certified reference standard with known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a resonance peak that is well-resolved from the analyte peaks.

  • Solvent: Deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Procedure:

    • Accurately weigh a specific amount of the synthesized 2,1-benzisoxazole and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

    • Acquire the 1H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

    • Integrate a well-resolved, non-overlapping peak for both the analyte and the internal standard.

  • Data Analysis: The purity is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Conclusion and Recommendation

For routine and robust purity assessment of synthesized 2,1-benzisoxazole, HPLC is the recommended primary technique due to its high resolution, sensitivity, and applicability to a wide range of potential non-volatile impurities.[4][7] GC-MS serves as an excellent orthogonal method, particularly for the identification of unknown volatile impurities that may be missed by HPLC. For the highest level of accuracy and for the qualification of reference standards, qNMR is unparalleled as it provides an absolute purity value without the need for a specific 2,1-benzisoxazole standard. A combination of these techniques provides the most comprehensive and reliable characterization of compound purity, ensuring data integrity for research and development activities.

References

A Comparative Analysis of the Biological Activities of Anthranil Derivatives and Other Key Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Efficacy of Anthranil Derivatives Against Prominent Heterocyclic Compounds, Supported by Experimental Data.

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is relentless. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and biological activities. This guide provides a comparative overview of the biological activities of this compound (also known as 2,1-benzisoxazole) derivatives against other widely studied heterocyclic systems: pyridines, pyrimidines, and indoles. The comparison focuses on three critical therapeutic areas: anticancer, antimicrobial, and anti-inflammatory activities, presenting quantitative data from primary research to aid in drug discovery and development efforts.

Anticancer Activity: A Battle for Cellular Control

The development of effective anticancer agents remains a paramount challenge in modern medicine. The heterocyclic compounds discussed herein exhibit a range of cytotoxic and antiproliferative activities against various cancer cell lines, often through the induction of apoptosis or cell cycle arrest.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Heterocyclic Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
This compound N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid esterFull Panel<0.1[1]
Methyl AnthranilateProstate (PCa)-[2]
Pyridine Imidazo[1,2-a]pyridine derivativePC-3 (Prostate)1.55[3]
Pyridine-urea derivativeMCF-7 (Breast)0.22[4]
2-oxo-pyridine derivativeHepG-2 (Liver)51.59[5]
Pyrimidine Pyrido[2,3-d]pyrimidine derivativePC-3 (Prostate)-[6]
Indolyl-pyrimidine derivativeMCF-7 (Breast)5.1[7]
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybridHT-1080 (Fibrosarcoma)13.89-19.43[8]
Indole Podophyllotoxin-imidazolium saltHCT-116 (Colon)0.04[9]

Signaling Pathways in Anticancer Activity

A common mechanism by which these heterocyclic compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated by the activation of key signaling pathways involving proteins such as p53, caspases, and Bcl-2 family members. Another prevalent mechanism is the induction of cell cycle arrest at various checkpoints, frequently involving the inhibition of cyclin-dependent kinases (CDKs).

anticancer_pathways cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest drug_apoptosis Heterocyclic Compound p53 p53 Activation drug_apoptosis->p53 bcl2 Bcl-2 (Anti-apoptotic) Inhibition drug_apoptosis->bcl2 bax Bax (Pro-apoptotic) p53->bax caspases Caspase Activation bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis drug_cell_cycle Heterocyclic Compound cdk CDK Inhibition drug_cell_cycle->cdk cell_cycle_arrest Cell Cycle Arrest (G1/S or G2/M) cdk->cell_cycle_arrest

Figure 1: Key anticancer signaling pathways.

Antimicrobial Activity: Combating Pathogenic Threats

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Heterocyclic compounds have long been a source of inspiration for the development of drugs to combat bacterial and fungal infections.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Heterocyclic Derivatives

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
This compound Anthranilic acid derivativeMethicillin-Resistant Staphylococcus aureus (MRSA)2-64[10][11]
Pyridine ----
Pyrimidine 1,2,4-Triazolo[1,5-a]pyrimidine derivativeE. coli16-102[12]
Indole Indole-triazole derivativeC. albicans2[1]
Ciprofloxacin-indole hybridS. aureus0.0625[13]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases. Many heterocyclic compounds exhibit anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), or by modulating inflammatory signaling pathways like NF-κB.

Table 3: Comparative Anti-inflammatory Activity (IC50 in µM) of Heterocyclic Derivatives

Compound ClassDerivative ExampleTarget/AssayIC50 (µM)Reference
This compound Anthranilic acid derivative (JS-4)COX-24.3[14][15]
N-arylanthranilic acid derivativeCOX-25.0-17.6[5]
Pyridine Nicotinic acid derivativeHuman RBC hemolysis14.06-85.56[16]
Pyrimidine Pyrimidine-pyridine hybridCOX-20.25
Indole Indole-2-formamide benzimidazole[2,1-b]thiazole derivativeIL-61.539
Brominated indoleNitric Oxide (NO) production~339.8 (Isatin)

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often attributed to their ability to interfere with the production of pro-inflammatory mediators. This is frequently achieved through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, or by inhibiting the activation of the NF-κB transcription factor, a key regulator of the inflammatory response.

anti_inflammatory_pathway cluster_cox COX Inhibition Pathway cluster_nfkb NF-κB Inhibition Pathway stimulus_cox Inflammatory Stimulus arachidonic_acid Arachidonic Acid stimulus_cox->arachidonic_acid cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins drug_cox Heterocyclic Compound drug_cox->cox_enzymes Inhibition stimulus_nfkb Inflammatory Stimulus ikb_kinase IκB Kinase stimulus_nfkb->ikb_kinase nfkb_activation NF-κB Activation ikb_kinase->nfkb_activation inflammatory_genes Pro-inflammatory Gene Expression nfkb_activation->inflammatory_genes drug_nfkb Heterocyclic Compound drug_nfkb->ikb_kinase Inhibition

Figure 2: Key anti-inflammatory signaling pathways.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate and reproducible assessment of biological activity. Below are outlines of the key assays cited in this guide.

Experimental Workflow: A General Overview

The process of evaluating the biological activity of a novel compound typically follows a standardized workflow, from initial synthesis to in-depth mechanistic studies.

experimental_workflow synthesis Compound Synthesis and Characterization in_vitro_screening In Vitro Screening (e.g., MTT, MIC) synthesis->in_vitro_screening lead_identification Lead Compound Identification in_vitro_screening->lead_identification mechanistic_studies Mechanistic Studies (e.g., Western Blot, Flow Cytometry) lead_identification->mechanistic_studies in_vivo_testing In Vivo Animal Models (e.g., Xenograft, Paw Edema) mechanistic_studies->in_vivo_testing preclinical_development Preclinical Development in_vivo_testing->preclinical_development

Figure 3: General experimental workflow.
MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A serial two-fold dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Animals (typically rats or mice) are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered to the animals, usually orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, a solution of carrageenan (typically 1%) is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume or thickness of the paw is measured at various time intervals after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Conclusion

This comparative guide highlights the significant biological potential of this compound derivatives alongside other prominent heterocyclic compounds. While pyridines, pyrimidines, and indoles are extensively studied and form the basis of numerous approved drugs, this compound derivatives also demonstrate potent activities that warrant further investigation. The quantitative data and mechanistic insights provided herein serve as a valuable resource for researchers in the field of drug discovery, facilitating the identification and development of novel therapeutic agents. The detailed experimental protocols offer a foundation for the rigorous evaluation of these and other promising heterocyclic compounds.

References

A Comparative Guide to Green Chemistry Metrics in 2,1-Benzisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,1-benzisoxazoles, a privileged scaffold in medicinal chemistry, is undergoing a paradigm shift towards greener and more sustainable methodologies. This guide provides an objective comparison of traditional and modern synthetic routes to 2,1-benzisoxazole, with a focus on key green chemistry metrics. By presenting quantitative data, detailed experimental protocols, and clear visual representations of reaction pathways, this document aims to empower researchers to make informed decisions in designing environmentally benign synthetic strategies.

Comparison of Green Chemistry Metrics

The environmental impact of a chemical process can be quantified using several key metrics. Here, we compare three synthetic routes to the parent 2,1-benzisoxazole starting from 2-nitrobenzaldehyde (B1664092): a classical stannous chloride (SnCl₂) reduction, a catalytic hydrogenation, and a modern electrochemical approach.

Green Chemistry MetricSnCl₂ ReductionCatalytic HydrogenationElectrochemical Synthesis
Atom Economy (%) 27.8%88.1%88.1%
E-factor 15.31.140.13
Process Mass Intensity (PMI) 16.32.141.13
Overall Yield (%) ~75% (estimated)>99%[1]80%[2]
Solvent(s) Ethanol (B145695), Ethyl Acetate (B1210297)Toluene (B28343)Methanol, Water, Acetone (B3395972)
Catalyst/Reagent SnCl₂·2H₂O (stoichiometric)Pt/MgO(Al) (catalytic)Carbon-based electrodes
Environmental Hazard High (tin waste)Moderate (solvent, catalyst)Low (benign solvent, electricity)

Analysis of Metrics:

The Atom Economy highlights the efficiency of incorporating atoms from reactants into the final product. Both catalytic hydrogenation and electrochemical synthesis show a significantly higher atom economy compared to the SnCl₂ reduction, which generates a large amount of tin-based byproducts.[1][2]

The E-factor and Process Mass Intensity (PMI) provide a broader view of the waste generated. The electrochemical synthesis demonstrates a remarkably low E-factor and PMI, indicating a highly efficient and low-waste process.[2] The catalytic hydrogenation also performs well, while the SnCl₂ reduction generates a substantial amount of waste, primarily from the stoichiometric reducing agent and work-up solvents.

Reaction Pathways

The following diagrams illustrate the fundamental transformations in each synthetic route.

SnCl2_Reduction 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Intermediate Intermediate 2-Nitrobenzaldehyde->Intermediate SnCl₂, HCl, Ethanol 2,1-Benzisoxazole 2,1-Benzisoxazole Intermediate->2,1-Benzisoxazole Cyclization

Figure 1: SnCl₂ Reduction Pathway

Catalytic_Hydrogenation 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Intermediate Intermediate 2-Nitrobenzaldehyde->Intermediate H₂ (1 atm), Pt/MgO(Al), Toluene 2,1-Benzisoxazole 2,1-Benzisoxazole Intermediate->2,1-Benzisoxazole Cyclization

Figure 2: Catalytic Hydrogenation Pathway

Electrochemical_Synthesis 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Intermediate Intermediate 2-Nitrobenzaldehyde->Intermediate e⁻, H⁺ (H₂SO₄), Carbon Cathode 2,1-Benzisoxazole 2,1-Benzisoxazole Intermediate->2,1-Benzisoxazole Cyclization

Figure 3: Electrochemical Synthesis Pathway

Experimental Protocols

Detailed experimental procedures are essential for reproducibility and for conducting a thorough green chemistry analysis.

Method 1: Stannous Chloride Reduction (Adapted from a general procedure)

This method represents a classical approach to the reduction of nitroarenes.

Reaction Setup:

A solution of 2-nitrobenzaldehyde (1.51 g, 10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask. To this solution, stannous chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol) is added.

Reaction Execution:

The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

Work-up and Isolation:

Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and a 2M potassium hydroxide (B78521) solution. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification by column chromatography provides 2,1-benzisoxazole.

Method 2: Catalytic Hydrogenation

This method utilizes a heterogeneous catalyst to achieve the reduction with molecular hydrogen, offering a greener alternative to stoichiometric metal reductants.

Reaction Setup:

In a reaction vessel, 2-nitrobenzaldehyde (0.0302 g, 0.2 mmol) and Pt/MgO(Al) catalyst (10 mg) are suspended in toluene (3 mL).[1]

Reaction Execution:

The vessel is charged with hydrogen gas (1 atm, balloon) and the mixture is stirred at 303 K for 4 hours.[1]

Work-up and Isolation:

After the reaction, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to give 2,1-benzisoxazole.

Method 3: Electrochemical Synthesis

This modern approach uses electricity to drive the reduction, avoiding the need for chemical reducing agents and minimizing waste.

Reaction Setup:

The electrolysis is carried out in an undivided electrochemical cell equipped with a carbon-based cathode and a platinum anode. The electrolyte consists of a solution of 2-nitrobenzaldehyde in a mixture of methanol, water, and acetone containing sulfuric acid as a supporting electrolyte.

Reaction Execution:

A constant current is applied to the cell. The reaction is monitored by following the consumption of the starting material.

Work-up and Isolation:

After the electrolysis is complete, the solvent is evaporated. The residue is then dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford 2,1-benzisoxazole with a reported yield of 80%.[2]

Conclusion

The quantitative comparison of green chemistry metrics clearly demonstrates the environmental advantages of modern synthetic methods for 2,1-benzisoxazole synthesis. The electrochemical approach, in particular, stands out as a highly sustainable and efficient alternative to traditional methods, characterized by its excellent atom economy, minimal waste generation, and use of environmentally benign reagents. While catalytic hydrogenation also offers significant green advantages over classical reductions, the electrochemical method presents a compelling case for the future of sustainable pharmaceutical manufacturing. Researchers and drug development professionals are encouraged to consider these metrics and methodologies in their synthetic planning to contribute to a greener chemical industry.

References

A Comparative Guide to the Reactivity of Anthranil and Isatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Anthranil and Isatoic Anhydride (B1165640), two key precursors in the synthesis of pharmaceuticals and other bioactive molecules. By examining their behavior with common nucleophiles and under various reaction conditions, this document aims to inform the selection of the appropriate building block for specific synthetic strategies. The information presented is supported by experimental data from peer-reviewed literature.

Overview of Reactivity

Both this compound (2,1-benzisoxazole) and Isatoic Anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) are valuable intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. Their reactivity is largely governed by the strained heterocyclic rings, which are susceptible to nucleophilic attack and ring-opening.

Isatoic Anhydride is widely recognized for its versatility in reacting with a broad range of nucleophiles, including amines, alcohols, and thiols.[1][2][3] These reactions typically proceed via nucleophilic acyl substitution at one of the carbonyl groups, leading to the formation of anthraniloyl derivatives with the concomitant release of carbon dioxide.[3][4] This reactivity profile makes it a common precursor for the synthesis of quinazolinones, benzodiazepines, and other fused heterocyclic systems.[5][6][7][8][9][10][11] The reactivity of isatoic anhydride can be influenced by the nature of the nucleophile, steric hindrance, and the use of catalysts.[1]

This compound , on the other hand, is known for its role as an aminating agent, particularly in transition metal-catalyzed reactions.[12] The N-O bond of the isoxazole (B147169) ring is prone to cleavage, which can be exploited in C-H amination and annulation reactions to form various nitrogen-containing heterocycles.[12] While it can react with nucleophiles, the reaction conditions are often more forcing, such as requiring high temperatures, compared to isatoic anhydride.

Comparative Data on Reactivity with Amines

The reaction with amines to form substituted 2-aminobenzamides or to proceed directly to quinazolinones is a common application for both compounds. The following table summarizes representative data from the literature to illustrate their comparative reactivity in this context.

FeatureThis compoundIsatoic Anhydride
Typical Reaction C-H Amination / AnnulationNucleophilic Acyl Substitution
Common Nucleophiles Arenes, Alkenes, Ketones, Thiols[13][14]Amines, Alcohols, Thiols[1][2][3]
Reaction with Primary Amines Typically requires transition metal catalysis or high temperatures for C-N bond formation.Readily reacts, often at room temperature or with gentle heating, to yield 2-aminobenzamides.[15]
Quinazolinone Synthesis Can be a precursor, often through multi-step sequences involving initial C-H functionalization.A very common and direct precursor in one-pot or two-step syntheses with amines and a carbonyl source.[5][6][7][8][9][10][11]
Reaction Conditions Often requires specific catalysts (e.g., Co, Cu, Pd) and can be sensitive to reaction parameters.[12]Generally proceeds under milder conditions, sometimes catalyzed by acids or bases.[16]
Byproducts Can be atom-economical depending on the specific transformation.Typically releases carbon dioxide, driving the reaction forward.[3][4]

Experimental Protocols

Synthesis of 2,3-disubstituted-quinazolin-4(3H)-ones from Isatoic Anhydride

This protocol describes a typical one-pot, three-component synthesis of quinazolinones from isatoic anhydride, an aldehyde, and a primary amine, often facilitated by a catalyst.

Procedure:

  • A mixture of isatoic anhydride (1.0 mmol), an aromatic aldehyde (1.0 mmol), and a primary amine (1.0 mmol) is prepared in a suitable solvent such as ethanol (B145695) or acetic acid.[6]

  • A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) or an organocatalyst (e.g., L-proline) is added to the mixture.[6]

  • The reaction mixture is then heated under reflux for a specified period (typically 1-6 hours), with the progress monitored by thin-layer chromatography (TLC).[7]

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent to yield the desired 2,3-disubstituted-quinazolin-4(3H)-one.[6]

C3-Arylation of this compound via Electrophilic Aromatic Substitution

This protocol outlines a metal-free approach for the C3-functionalization of this compound with arenes.

Procedure:

  • To a solution of this compound (0.3 mmol) in a solvent like dichloroethane (DCE) (1.0 mL), triflic anhydride (Tf₂O) (0.33 mmol) is added dropwise at -20 °C.[13]

  • Subsequently, the arene (0.36 mmol) is added to the reaction mixture.[13]

  • The resulting mixture is allowed to slowly warm to room temperature and is stirred under an air atmosphere for 5 hours.[13]

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired 3-aryl this compound.[13]

Visualization of Reaction Pathways

The following diagrams illustrate the general reaction pathways of Isatoic Anhydride and this compound with nucleophiles.

Isatoic_Anhydride_Reactivity IA Isatoic Anhydride Intermediate1 Tetrahedral Intermediate IA->Intermediate1 Nucleophilic Attack Nuc Nucleophile (e.g., R-NH2) Nuc->Intermediate1 Intermediate2 2-Aminobenzoyl Derivative Intermediate1->Intermediate2 Ring Opening Product Substituted Product (e.g., Amide) Intermediate2->Product Decarboxylation CO2 CO2 Intermediate2->CO2

Caption: Reaction of Isatoic Anhydride with a nucleophile.

Anthranil_Reactivity This compound This compound Activated Activated this compound (Metal Complex) This compound->Activated Catalyst Transition Metal Catalyst Catalyst->Activated Nuc Nucleophile (e.g., Arene) Intermediate Ring-Opened Intermediate Nuc->Intermediate Nucleophilic Attack Activated->Intermediate N-O Bond Cleavage Product Functionalized Product (e.g., 3-Aryl this compound) Intermediate->Product C-N Bond Formation

Caption: Catalytic functionalization of this compound.

Conclusion

This compound, while also reactive, is more commonly employed in specialized applications such as transition metal-catalyzed C-H amination and annulation reactions. These transformations often require specific catalytic systems and can provide access to complex molecular architectures that are not as readily available from isatoic anhydride. The choice between these two reagents will ultimately depend on the desired target molecule and the synthetic strategy employed.

References

A Comparative Guide to the Synthesis of Anthranil from Various Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anthranil, also known as 2,1-benzisoxazole, is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The efficiency and practicality of this compound synthesis are highly dependent on the choice of starting material. This guide provides an objective comparison of different synthetic routes to this compound, offering quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Starting Materials for this compound Synthesis

The selection of a starting material for this compound synthesis is a critical decision that influences reaction yield, purity, and overall process efficiency. This section evaluates four common precursors: o-nitrobenzaldehyde, o-aminobenzaldehyde, o-azidobenzaldehyde, and anthranilic acid.

Starting MaterialReagents & ConditionsYield (%)Purity (%)Reaction TimeKey AdvantagesKey Disadvantages
o-Nitrobenzaldehyde Ferrous sulfate (B86663), Ammonia (B1221849), Water, Steam distillation69-75>95 (after purification)Approx. 1-2 hoursReadily available and relatively inexpensive starting material.Multi-step process involving reduction and then cyclization; requires careful temperature control.
o-Aminobenzaldehyde Iodosobenzene (B1197198) diacetate (PhI(OAc)₂), Dichloromethane (B109758) (CH₂Cl₂)Up to 98High1 hourHigh yield, mild reaction conditions, and short reaction time.Starting material can be prone to self-condensation.
o-Azidobenzaldehyde Spontaneous cyclization upon formationQuantitative (in situ)HighRapidSpontaneous and clean reaction with release of nitrogen gas.Starting material can be thermally sensitive and potentially explosive.
Anthranilic Acid Photochemical cyclization, Ethanol (B145695), Base~40ModerateNot specifiedUtilizes a readily available and stable precursor.Requires specialized photochemical equipment; lower yield compared to other methods.

Experimental Protocols

Detailed methodologies for the synthesis of this compound from the evaluated starting materials are provided below.

Synthesis of this compound from o-Nitrobenzaldehyde

This method involves the reductive cyclization of o-nitrobenzaldehyde. While various reducing agents can be employed, the use of ferrous sulfate in an aqueous ammonia solution is a classic and effective approach.

Experimental Protocol:

  • In a round-bottom flask equipped with a stirrer, add a solution of ferrous sulfate heptahydrate in water.

  • To this solution, add o-nitrobenzaldehyde.

  • Heat the mixture with stirring. Upon reaching 90°C, add concentrated ammonium (B1175870) hydroxide (B78521) in portions.

  • After the addition is complete, continue stirring and heating for a short period to ensure complete reaction.

  • The product, this compound, can be isolated and purified by steam distillation from the reaction mixture. The distillate is collected, and the this compound is separated from the aqueous phase.

Note: This procedure is adapted from the preparation of o-aminobenzaldehyde, where this compound is an intermediate that can be formed and subsequently hydrolyzed. For the isolation of this compound, the reaction would be stopped before complete hydrolysis to o-aminobenzaldehyde.

Synthesis of this compound from o-Aminobenzaldehyde

This modern approach utilizes a metal-free oxidation to facilitate the cyclization of o-aminobenzaldehyde to this compound, offering high yields under mild conditions.[1]

Experimental Protocol:

  • Dissolve o-aminobenzaldehyde in dichloromethane in a reaction vessel.

  • To the stirred solution, add iodosobenzene diacetate (PhI(OAc)₂) as the oxidizing agent.

  • Continue stirring at room temperature for approximately 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium bicarbonate and then brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography on silica (B1680970) gel.

Synthesis of this compound from o-Azidobenzaldehyde

The synthesis of this compound from o-azidobenzaldehyde is a facile process that occurs spontaneously upon the formation of the azide.

Experimental Protocol:

  • o-Azidobenzaldehyde is typically prepared in situ from the corresponding o-halobenzaldehyde (e.g., o-bromobenzaldehyde) via nucleophilic aromatic substitution with sodium azide.

  • Upon formation, the o-azidobenzaldehyde molecule undergoes a rapid intramolecular cyclization with the concomitant release of nitrogen gas to afford this compound.[2]

  • The reaction is often quantitative and requires minimal workup beyond the removal of the solvent and any inorganic byproducts from the initial azidation step.

  • Due to the spontaneous nature of the reaction, the isolation of o-azidobenzaldehyde can be challenging, and it is often directly converted to the desired product.

Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions.

Synthesis of this compound from Anthranilic Acid

This method involves the photochemical cyclization of anthranilic acid to form a benzisoxazolone intermediate, which can then be converted to this compound. The direct synthesis of the parent this compound via this route is less common, with the photochemical approach generally yielding the 2,1-benzisoxazol-3(1H)-one.

Experimental Protocol (for 2,1-benzisoxazol-3(1H)-one):

  • Dissolve 2-azidobenzoic acid (derived from anthranilic acid) in ethanol in a quartz reaction vessel.

  • Add a base to the solution to facilitate the formation of the 2-azidobenzoate anion.

  • Irradiate the solution with a suitable UV light source (e.g., 254 nm) at room temperature.

  • Monitor the reaction by HPLC.

  • After completion, the solvent is removed, and the product, 2,1-benzisoxazol-3(1H)-one, is isolated and purified. The yield can be improved by optimizing the base and solvent system.[3][4]

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow and reaction pathways for the synthesis of this compound from the different starting materials.

Anthranil_Synthesis_Pathways o_nitro o-Nitrobenzaldehyde o_amino o-Aminobenzaldehyde o_nitro->o_amino Reduction This compound This compound (2,1-Benzisoxazole) o_nitro->this compound Reductive Cyclization (FeSO4, NH4OH) o_amino->this compound Oxidative Cyclization (PhI(OAc)2) o_azido o-Azidobenzaldehyde o_azido->this compound Spontaneous Cyclization (-N2) anthranilic Anthranilic Acid anthranilic->o_azido Diazotization, Azidation anthranilic->this compound Photochemical Cyclization Experimental_Workflow_o_Aminobenzaldehyde start Start: o-Aminobenzaldehyde in CH2Cl2 add_reagent Add PhI(OAc)2 start->add_reagent react Stir at RT for 1h add_reagent->react workup Aqueous Workup (NaHCO3, Brine) react->workup dry Dry (Na2SO4) & Filter workup->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product

References

A Guide to the Cross-Validation of NMR and MS Data for Anthranil Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of molecules is a cornerstone of chemical and pharmaceutical research. Anthranil, also known as 2-aminobenzoic acid, is a key intermediate in the biosynthesis of tryptophan and a precursor for various dyes, perfumes, and pharmaceuticals. Accurate characterization of this molecule is paramount for quality control and developmental studies. This guide provides a comparative analysis of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the characterization of this compound. It outlines the principles of cross-validation, presents supporting experimental data, and details the methodologies for a comprehensive structural confirmation.

The synergy between NMR and MS provides a robust framework for structural verification. NMR offers detailed insights into the molecular framework and the connectivity of atoms, while MS delivers precise information on the molecular weight and elemental composition. Cross-validating the data from these orthogonal techniques significantly enhances the confidence in the assigned structure.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained for this compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: ¹H and ¹³C NMR Spectral Data of Anthranilic Acid in DMSO-d6. [1][2]

Position ¹H Chemical Shift (δ, ppm) Multiplicity J (Hz) ¹³C Chemical Shift (δ, ppm)
1---109.6
2---150.9
36.55dd8.3, 1.3113.7
47.27ddd8.3, 7.2, 1.6134.1
56.74d8.3116.3
67.69dd8.1, 1.6131.5
COOH~11 (broad)s-169.2
NH₂~5.5 (broad)s--

Note: Chemical shifts of labile protons (COOH and NH₂) can vary with concentration and temperature.

Table 2: High-Resolution Mass Spectrometry (HRMS) and Electron Ionization (EI-MS) Fragmentation Data for Anthranilic Acid.

Parameter Value Interpretation
Molecular Formula C₇H₇NO₂-
Exact Mass 137.0477 g/mol Calculated molecular weight
Measured Mass (M+H)⁺ 138.0550Protonated molecule in positive ion mode ESI
m/z (EI-MS) 137Molecular ion (M⁺)
m/z (EI-MS) 119[M-H₂O]⁺, Loss of water
m/z (EI-MS) 92[M-COOH]⁺, Loss of carboxyl group
m/z (EI-MS) 65[C₅H₅]⁺, Subsequent fragmentation

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and reliable data for cross-validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including proton and carbon environments and their connectivity.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample.[1]

    • Dissolve the sample in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[1]

    • Transfer the solution to a 5 mm NMR tube.[1]

  • Instrument Setup and Data Acquisition:

    • The experiments are typically performed on a 400 MHz or higher field NMR spectrometer.[1]

    • Acquire a one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum.

    • For complete structural assignment, acquire two-dimensional (2D) NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[1][2]

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the chemical shifts to the residual solvent peak (DMSO-d6 at δH = 2.50 ppm and δC = 39.52 ppm).[1]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals to the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain structural information through fragmentation analysis.

Methodology:

  • Sample Preparation (for LC-MS/MS):

    • Prepare a stock solution of the this compound sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.

    • For quantitative analysis, a dilution series and the addition of an internal standard (e.g., isotopically labeled Anthranilic acid-d4) are necessary.[3]

  • Instrument Setup and Data Acquisition (LC-MS/MS with ESI):

    • LC System: A UHPLC system with a C18 reverse-phase column is commonly used.[3]

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a typical mobile phase.[3]

    • MS System: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap, TOF) can be used.

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is often employed.[3]

    • Acquire full scan mass spectra to determine the mass of the protonated molecule ([M+H]⁺).

    • Perform tandem MS (MS/MS) experiments by selecting the precursor ion (e.g., m/z 138) and fragmenting it to obtain a characteristic fragmentation pattern.[3]

  • Data Processing and Analysis:

    • Analyze the full scan spectrum to confirm the molecular weight of the compound.

    • Interpret the MS/MS spectrum to identify characteristic fragment ions.

    • The fragmentation pattern provides corroborating evidence for the proposed structure. For this compound, the loss of water (H₂O) and the carboxyl group (COOH) are expected fragmentation pathways.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of NMR and MS data in the characterization of this compound.

cross_validation_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_interpretation Data Interpretation cluster_validation Cross-Validation Sample This compound Sample NMR_Acq 1D & 2D NMR Data Acquisition Sample->NMR_Acq MS_Acq LC-MS/MS Data Acquisition Sample->MS_Acq NMR_Data NMR Spectra (¹H, ¹³C, COSY, HSQC, HMBC) NMR_Acq->NMR_Data Interpretation Structural Interpretation NMR_Data->Interpretation Connectivity & Chemical Environment MS_Data Mass Spectra (Full Scan & MS/MS) MS_Acq->MS_Data MS_Data->Interpretation Molecular Weight & Fragmentation Validation Cross-Validation & Structure Confirmation Interpretation->Validation Proposed Structure Final_Structure Confirmed Structure: This compound Validation->Final_Structure

Cross-validation workflow for this compound characterization.

By integrating the detailed structural insights from NMR with the precise mass information from MS, researchers can achieve a high degree of confidence in the identity and purity of this compound, ensuring the reliability of subsequent research and development activities.

References

A Comparative Guide to Modern and Traditional Anthranil Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of the anthranil (2,1-benzisoxazole) scaffold is of significant interest due to its prevalence in bioactive molecules and its utility as a versatile synthetic intermediate. This guide provides an objective comparison of three distinct protocols for this compound synthesis: a classic reduction method, an improved one-pot traditional approach, and a contemporary metal-free strategy. The performance of each method is supported by experimental data, and detailed protocols are provided to facilitate replication and adaptation.

Performance Comparison of this compound Synthesis Protocols

The selection of a synthetic route often involves a trade-off between factors such as yield, reaction conditions, starting material availability, and environmental impact. The following table summarizes the key quantitative data for the three benchmarked protocols.

ParameterProtocol A: Traditional (Fe/HCl Reduction)Protocol B: Improved Traditional (Na₂Sₓ)Protocol C: Modern (PhIO-mediated)
Starting Material o-Nitrobenzaldehydeo-Nitrotolueneo-Carbonyl aniline (B41778)
Key Reagents Iron powder, Hydrochloric acidSodium polysulfide (Na₂Sₓ)Iodosylbenzene (PhIO)
Solvent EthanolIsopropanolNot specified (ambient conditions)
Temperature Reflux65-85°CAmbient Temperature
Reaction Time 1 hour1-5 hoursNot specified (typically fast)
Reported Yield ~70%[1]Up to 98%[2]Excellent yields[3][4]
Key Advantages Well-established, readily available reagents.[1]High yield, one-pot, uses inexpensive starting material.[2][5]Metal-free, mild conditions, high atom economy.[3][4]
Key Disadvantages Moderate yield, requires acidic conditions.Requires elevated temperatures, use of sulfur reagents.Requires a specialized oxidizing agent (PhIO).

Experimental Protocols

Detailed methodologies for the three benchmarked synthesis protocols are provided below. These protocols are based on published literature and offer a clear guide for laboratory implementation.

Protocol A: Traditional Synthesis via Reduction of o-Nitrobenzaldehyde

This method relies on the reduction of a nitro group and subsequent cyclization to form the this compound ring. The use of iron powder in acidic media is a classic and robust approach.[1]

Reagents:

  • o-Nitrobenzaldehyde

  • Iron powder

  • Absolute Ethanol

  • Diluted Hydrochloric Acid

  • Ethyl Acetate (B1210297) (for extraction)

  • Anhydrous Magnesium Sulfate (B86663) (for drying)

  • Celite

Procedure:

  • A 1-L, one-necked, round-bottomed flask is charged with o-nitrobenzaldehyde (9.07 g, 60 mmol) and 170 mL of absolute ethanol. The mixture is stirred until a yellow solution is formed.

  • Iron powder (10.05 g, 180 mmol, 3.0 equiv) is added to the stirring solution, followed by the addition of diluted HCl (60 mL).

  • The flask is equipped with a reflux condenser and a nitrogen inlet, and the reaction mixture is heated under reflux for 60 minutes.

  • The reaction mixture is allowed to cool to room temperature while stirring for approximately 35 minutes.

  • The mixture is then diluted with ethyl acetate (500 mL), and anhydrous magnesium sulfate (70 g) is added. The suspension is stirred at room temperature for 5 minutes.

  • The mixture is filtered through a Büchner funnel packed with celite. The filter cake is washed with ethyl acetate (4 x 100 mL).

  • The combined filtrates are concentrated under reduced pressure. The resulting solution is passed through a silica (B1680970) gel plug, eluting with 20% ethyl acetate in hexanes.

  • The solvent is removed in vacuo, and the residue is dried under high vacuum to yield o-aminobenzaldehyde (this compound precursor), which cyclizes to this compound. The reported yield of the product is approximately 70%.[1]

Protocol B: Improved Traditional One-Pot Synthesis from o-Nitrotoluene

This improved traditional method offers a high-yield, one-step synthesis from the more affordable starting material, o-nitrotoluene, using sodium polysulfide.[2]

Reagents:

  • o-Nitrotoluene

  • Sodium polysulfide (Na₂Sₓ, where x = ~3.5)

  • Isopropanol

Procedure:

  • In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, charge 15.8 g (0.1 mol) of sodium polysulfide (Na₂Sₓ, x ≈ 3.5) and 50 mL of isopropanol.

  • Quickly add 13.7 g (0.1 mol) of o-nitrotoluene to the flask via dropwise addition.

  • The mixture is heated to 75°C with stirring and the temperature is maintained for 3 hours.

  • After the reaction is complete, the product is isolated via steam distillation of the reaction liquid.

  • The distillate is collected and cooled to 0-5°C with stirring until crystallization is complete.

  • The resulting solid is filtered, washed, and dried to yield 2-aminobenzaldehyde (B1207257), which exists in equilibrium with its cyclized this compound form. This method has reported mass yields of up to 98%.[2]

Protocol C: Modern Metal-Free Synthesis via PhIO-Mediated Heterocyclization

This contemporary protocol represents a green chemistry approach, utilizing iodosylbenzene (PhIO) to mediate the cyclization of o-carbonyl anilines under ambient, metal-free conditions.[3][4]

Reagents:

  • ortho-Carbonyl aniline (e.g., 2-aminoacetophenone)

  • Iodosylbenzene (PhIO)

  • Solvent (as per specific substrate requirements, often dichloromethane (B109758) or acetonitrile)

General Procedure:

  • To a solution of the ortho-carbonyl aniline (1.0 equiv) in a suitable solvent, iodosylbenzene (PhIO) (typically 1.1-1.5 equiv) is added as the sole additive.

  • The reaction mixture is stirred at ambient temperature. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically subjected to a standard aqueous workup.

  • The crude product is then purified by column chromatography on silica gel to afford the desired this compound. This methodology is reported to provide excellent yields with a broad substrate scope.[3]

Visualizing the Synthetic and Comparative Logic

To better illustrate the workflow and the relationship between these protocols, the following diagrams are provided.

G General Experimental Workflow for this compound Synthesis cluster_start Starting Materials cluster_reaction Core Transformation cluster_end Product Isolation start_A o-Nitrobenzaldehyde (Protocol A) reaction_A Fe/HCl Reduction & Cyclization start_A->reaction_A start_B o-Nitrotoluene (Protocol B) reaction_B Na2Sx Reaction & Cyclization start_B->reaction_B start_C o-Carbonyl Aniline (Protocol C) reaction_C PhIO-mediated Heterocyclization start_C->reaction_C workup Workup & Purification reaction_A->workup reaction_B->workup reaction_C->workup product This compound (2,1-Benzisoxazole) workup->product

Caption: General workflow for the three benchmarked this compound synthesis protocols.

G Comparative Logic of this compound Synthesis Protocols cluster_A Protocol A Attributes cluster_B Protocol B Attributes cluster_C Protocol C Attributes center This compound Synthesis proto_A Protocol A: Fe/HCl Reduction center->proto_A proto_B Protocol B: Na2Sx One-Pot center->proto_B proto_C Protocol C: PhIO Metal-Free center->proto_C A_yield Yield: ~70% proto_A->A_yield A_cond Conditions: Reflux proto_A->A_cond A_adv Advantage: Well-established proto_A->A_adv B_yield Yield: up to 98% proto_B->B_yield B_cond Conditions: 65-85°C proto_B->B_cond B_adv Advantage: High Yield, Low-Cost SM proto_B->B_adv C_yield Yield: Excellent proto_C->C_yield C_cond Conditions: Ambient proto_C->C_cond C_adv Advantage: Metal-Free, Mild proto_C->C_adv

Caption: Logical comparison of key attributes for each synthesis protocol.

References

comparative DFT studies of Anthranil and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparative DFT Study of Anthranil and Its Isomers

This compound (2,1-benzisoxazole) and its structural isomers, 1,2-benzisoxazole (B1199462) and benzoxazole (B165842), are heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] Understanding their relative stabilities, electronic properties, and structural parameters is crucial for their application. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the characteristics of these isomers. This guide provides a comparative analysis of this compound and its isomers based on data from DFT studies.

Relative Stability and Aromaticity

DFT calculations have been employed to determine the thermodynamic stabilities of this compound and its isomers. This compound is found to be significantly less stable than its 1,2-benzisoxazole and benzoxazole counterparts.[3] This difference in stability is attributed to variations in their electronic structure and aromaticity.

Comparative Data of this compound and its Isomers

The following table summarizes key quantitative data obtained from DFT calculations on this compound and its isomers. These calculations are typically performed using functionals such as B3LYP with basis sets like 6-311G(d,p) or 6-311+G(d,p).[4][5][6]

PropertyThis compound (2,1-benzisoxazole)1,2-BenzisoxazoleBenzoxazole
Relative Energy (kJ/mol) 0.00-116.98-161.78
Heat of Formation (kJ/mol) 180.863.819.0
Aromaticity Order Least AromaticMore AromaticMost Aromatic

Note: Relative energies are calculated with respect to this compound. Data is compiled from multiple sources and the exact values may vary depending on the level of theory used.[3]

Experimental and Computational Protocols

The data presented in this guide is derived from computational studies employing Density Functional Theory. A typical workflow for such a comparative study is outlined below.

Computational Methodology

Quantum chemical calculations are predominantly carried out using DFT.[5][6] A popular and effective combination of functional and basis set for these types of molecules is the Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional with the 6-311+G(d,p) or a similar basis set.[5][6] To account for the influence of a solvent, the conductor-like polarizable continuum model (CPCM) can be utilized.[5][6]

The general steps in the computational protocol are:

  • Geometry Optimization: The molecular structures of this compound and its isomers are optimized to find their lowest energy conformations.

  • Frequency Calculations: Vibrational frequency analysis is performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface.

  • Property Calculations: Various electronic and spectroscopic properties are then calculated at the optimized geometries. These include:

    • Total energies and relative energies.

    • Frontier molecular orbital energies (HOMO and LUMO).[6]

    • Spectroscopic parameters for IR, UV, and NMR.[6]

Visualization of the DFT Workflow

The following diagram illustrates the logical workflow of a comparative DFT study on molecular isomers.

DFT_Workflow cluster_input Input Structures cluster_dft DFT Calculations cluster_analysis Comparative Analysis cluster_output Output This compound This compound Optimization Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) This compound->Optimization Isomer1 1,2-Benzisoxazole Isomer1->Optimization Isomer2 Benzoxazole Isomer2->Optimization Frequency Frequency Calculation Optimization->Frequency Properties Property Calculation (Energies, Orbitals, Spectra) Frequency->Properties Stability Relative Stability Properties->Stability Electronic Electronic Properties (HOMO-LUMO gap) Properties->Electronic Spectra Spectroscopic Characterization Properties->Spectra Results Publication/Report Stability->Results Electronic->Results Spectra->Results

Caption: Workflow for a comparative DFT study of molecular isomers.

References

Safety Operating Guide

Navigating the Disposal of Anthranil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based disciplines, the responsible management and disposal of chemical waste is a critical component of ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of Anthranil, focusing on immediate safety protocols and logistical considerations to foster best practices in laboratory settings.

Immediate Safety and Logistical Information

Prior to initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling instructions. The following are general safety and logistical measures to be observed.

Personal Protective Equipment (PPE):

When handling this compound waste, appropriate personal protective equipment must be worn to minimize exposure risks. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A standard laboratory coat.

Waste Handling and Storage:

Proper containment and storage of chemical waste are fundamental to laboratory safety.

  • Containers: Utilize containers that are compatible with the chemical waste.[1][2] It is recommended to leave chemicals in their original containers when possible.[3] If transferring to a waste container, ensure it is clearly labeled.

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the chemical name, and the accumulation start date.[2][4]

  • Segregation: Do not mix this compound waste with other waste streams to prevent potentially hazardous reactions.[3] Store waste away from incompatible materials such as strong oxidizing agents and strong bases.[5][6]

  • Storage Location: Waste containers should be kept in a designated and secure satellite accumulation area within the laboratory.[2][7] Containers must be kept tightly closed except when adding waste.[4]

Spill Management:

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.

  • Containment: For small spills of solid material, dampen with water to prevent dust formation before carefully transferring the material to a sealed container for disposal.[8]

  • Cleanup: The spill site should be thoroughly cleaned after material pickup is complete.[6]

  • Disposal of Cleanup Materials: All materials used for spill cleanup, including contaminated clothing and absorbents, must be treated as hazardous waste and disposed of accordingly.[4][8][9]

Hazardous Waste Classification and Disposal

The proper classification of chemical waste is a prerequisite for its legal and safe disposal. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste by consulting local, regional, and national regulations.[5]

Step-by-Step Disposal Protocol:

  • Waste Determination: Assess whether the this compound waste meets the criteria for hazardous waste as defined by the Environmental Protection Agency (EPA) or relevant local authorities. This includes characteristics such as ignitability, corrosivity, reactivity, and toxicity.[10][11]

  • Segregation and Collection: Collect all waste containing this compound in a dedicated and appropriately labeled hazardous waste container.[8]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[8][9] Do not attempt to dispose of chemical waste down the drain unless specifically authorized by your institution's EHS department for non-hazardous substances.[9]

The following table summarizes key data points that may be relevant for the hazardous waste profile of a similar compound, Anthranilic Acid.

ParameterValueReference
pH 4 (@ 20°C, 100 g/l aq. sol.)[5]
Flash Point 150 °C / 302 °F[5]
Autoignition Temperature >530 °C / >986 °F[5]
Solubility Soluble in water[5]
Toxicity to Daphnia (EC50) 85.7 mg/l - 48 h (Daphnia magna)[6]

Experimental Protocols

General Hydrolysis Protocol:

  • Objective: To potentially reduce the biological activity of the compound through the hydrolysis of functional groups.

  • Procedure:

    • In a fume hood, place the chemical waste in a suitable reaction vessel.

    • Slowly add a dilute acid (e.g., hydrochloric acid) or a dilute base (e.g., sodium hydroxide) to the waste while stirring continuously.

    • Monitor the reaction and ensure it is controlled.

    • The resulting solution must still be treated as hazardous waste and disposed of through a licensed hazardous waste management company.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of laboratory chemical waste.

A Waste Generation B Is the waste hazardous? A->B C Segregate into a labeled hazardous waste container B->C Yes F Dispose of as non-hazardous waste (per institutional policy) B->F No D Store in Satellite Accumulation Area C->D E Contact EHS for professional disposal D->E

Caption: Logical workflow for laboratory chemical waste disposal.

References

Essential Safety and Handling Guide for Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling anthranilic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Core Safety Information

Anthranilic acid is a crystalline powder, appearing white to pale-yellow, and is combustible.[1] It can cause serious eye irritation, as well as skin and respiratory tract irritation.[2][3] Ingestion may lead to gastrointestinal issues, and symptoms of exposure can include nausea, vomiting, and rash.[1][3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent contact and exposure. The following table summarizes the recommended PPE for handling anthranilic acid.

Protection TypeSpecific EquipmentPurpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[4]To protect against dust particles and chemical splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[4]To prevent skin contact and potential irritation.[4]
Lab coat or chemical-resistant coveralls.[4]To protect skin and personal clothing from contamination.[4]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher for dusts).[4]To prevent inhalation of dust particles, especially when handling powders.[4]
Hazardous Properties of Anthranilic Acid

The following table provides key quantitative data on the hazardous properties of anthranilic acid.

PropertyValueReference
Oral LD50 (Rat) 5410 mg/kg[2]
Oral LD50 (Mouse) 1400 mg/kg[3]
EC50 (Daphnia magna, 48h) 85.7 mg/l[2]
Flash Point 150 °C / 302 °F[5]
Autoignition Temperature >530 °C / >986 °F[5]
Melting Point 144 - 148 °C[5]

Operational and Disposal Plans

Adherence to proper handling and disposal procedures is critical for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure you are wearing the appropriate PPE as detailed above.[4] A chemical spill kit should be readily available.

  • Handling :

    • Work in a well-ventilated area to avoid dust accumulation.

    • When weighing or transferring the solid, do so carefully to minimize dust generation.[4] Use a spatula or other suitable tools for transfer.[4]

    • Avoid contact with strong oxidizing agents, bases, and reducing agents.[2]

  • Post-Handling :

    • After handling, decontaminate all work surfaces.

    • Remove PPE in a manner that prevents self-contamination.[4]

    • Wash hands thoroughly after handling.[2]

Spill Response and Disposal Plan

Proper management of spills and waste is crucial to prevent environmental contamination and further exposure.[4]

Spill Response:

  • Evacuate : Clear the area of non-essential personnel.[4]

  • Ventilate : Ensure the spill area is well-ventilated.[4]

  • Containment and Cleanup : For small spills, dampen the solid material with 60-70% ethanol (B145695) and transfer it to a suitable container.[1] Use absorbent paper dampened with the same ethanol solution to clean up any remaining material.[1]

  • Decontaminate : Thoroughly clean the spill area.[4]

Disposal Plan:

  • Waste Collection : All waste containing anthranilic acid, including contaminated labware and PPE, must be treated as hazardous waste.[4] Collect this waste in a designated, sealed, and properly labeled container.[4][6]

  • Container Management : Do not overfill waste containers; they should not be filled beyond 90% of their capacity.[6] Ensure the exterior of the container is clean.[6]

  • Disposal : Dispose of the hazardous waste through a licensed disposal company, adhering to all federal, state, and local regulations.[7][8] Do not dispose of it in the sewer system.[8]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of anthranilic acid.

Workflow for Safe Handling and Disposal of Anthranilic Acid A Preparation B Wear Appropriate PPE A->B C Handling in Ventilated Area B->C D Post-Handling Decontamination C->D E Spill Occurs C->E Accident G Waste Generation D->G E->D No F Spill Response Protocol E->F Yes F->G H Segregate Hazardous Waste G->H I Label and Seal Container H->I J Dispose via Licensed Contractor I->J

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.